molecular formula C5H3ClFNO B582178 3-Chloro-5-fluoropyridin-2-ol CAS No. 1214345-43-3

3-Chloro-5-fluoropyridin-2-ol

Cat. No.: B582178
CAS No.: 1214345-43-3
M. Wt: 147.533
InChI Key: BJHMUGAHLHATIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoropyridin-2-ol is a halogenated pyridinol compound of significant interest in environmental chemistry research, particularly in the study of pesticide degradation. It has been scientifically identified as a major intermediate metabolite in the microbial degradation pathway of the aryloxyphenoxypropionate herbicide, clodinafop-propargyl . Research into this compound is crucial for understanding the environmental fate of herbicides and for developing bioremediation strategies. Studies have shown that specific bacterial consortia and strains, such as Pseudoxanthomonas sp., can sequentially transform clodinafop-propargyl into metabolites including clodinafop acid and ultimately to this compound, on the path to complete mineralization . Investigating this compound provides valuable insights into the breakdown mechanisms of complex halogenated aromatic molecules in the environment. As a building block in organic synthesis, its structure, featuring both chloro and fluoro substituents on the pyridine ring, makes it a versatile intermediate for developing more complex molecules in agrochemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHMUGAHLHATIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857093
Record name 3-Chloro-5-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-43-3
Record name 3-Chloro-5-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridin-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic building block in modern drug discovery. The document details a robust and logical synthetic pathway, offering step-by-step protocols grounded in established chemical principles. Beyond procedural instructions, this guide elucidates the mechanistic rationale behind key transformations and discusses the critical physicochemical properties of the target compound, including its tautomeric equilibrium. This content is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this molecule's preparation.

Halogenated pyridine derivatives are privileged scaffolds in medicinal chemistry, valued for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The specific substitution pattern of this compound offers a unique combination of electronic and steric features, making it a valuable intermediate for constructing complex, biologically active molecules.[1][2] Its utility spans the development of therapeutics targeting a wide range of diseases.

A crucial chemical feature of this molecule is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (3-Chloro-5-fluoro-1H-pyridin-2-one). This equilibrium is sensitive to environmental conditions, particularly solvent polarity, with polar solvents favoring the pyridone tautomer.[3][4][5] Understanding this tautomerism is essential for predicting reactivity, designing subsequent reactions, and interpreting analytical data.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of polysubstituted pyridines requires careful strategic planning to ensure correct regiochemical outcomes. A logical and frequently employed approach begins with a more readily available pyridine precursor, sequentially introducing the required functional groups. One effective strategy starts from 2-aminopyridine, leveraging well-established reactions for nitration, diazotization-fluorination (Balz-Schiemann reaction), chlorination, and final conversion of the amino group to a hydroxyl function.

This multi-step approach provides excellent control over the placement of each substituent. The workflow is designed to build complexity systematically, culminating in the desired product.

Synthesis_Workflow cluster_legend Legend A 2-Aminopyridine (Starting Material) B 2-Amino-5-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Amino-3-chloro-5-nitropyridine B->C Chlorination (HCl, H2O2) D 3-Chloro-5-nitro-2-fluoropyridine C->D Diazotization & Fluorination (HBF4, NaNO2, Heat) E 3-Chloro-5-aminopyridin-2-ol D->E Reduction & Hydrolysis (e.g., Fe/HCl or H2/Pd-C) F This compound (Target Molecule) E->F Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Starting Material Starting Material Intermediate Intermediate Target Molecule Target Molecule

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols represent a viable synthetic sequence. Researchers should conduct their own risk assessments and optimizations based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 2-Amino-5-fluoropyridine

This initial phase focuses on introducing the fluorine atom at the 5-position, a key step that often utilizes a Balz-Schiemann reaction. A novel route starting from 2-aminopyridine involves nitration, reduction, diazotization, and fluorination.[6]

Step 1A: Nitration of 2-Aminopyridine

  • To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 45 °C for 2 hours.[6]

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until a yellow precipitate (2-amino-5-nitropyridine) forms.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 1B: Reduction of 2-Amino-5-nitropyridine

  • Suspend 2-amino-5-nitropyridine in ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.

  • Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Filter the hot solution to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure to obtain 2,5-diaminopyridine.

Step 1C: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Dissolve 2,5-diaminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at -5 to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 0 °C. This forms the diazonium tetrafluoroborate salt.

  • Stir the mixture for 1-2 hours at this temperature.

  • Isolate the precipitated diazonium salt by filtration.

  • Gently heat the dry salt (with appropriate safety precautions) to induce thermal decomposition, which liberates N₂ and installs the fluorine atom.[6]

  • The resulting crude 2-amino-5-fluoropyridine can be purified by distillation or column chromatography.

Protocol 2: Chlorination and Hydroxylation

With 2-amino-5-fluoropyridine in hand, the next steps introduce the chlorine and final hydroxyl groups.

Step 2A: Chlorination of 2-Amino-5-fluoropyridine

  • Dissolve 2-amino-5-fluoropyridine in concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C.

  • Add an oxidizing agent, such as hydrogen peroxide or sodium chlorate, portion-wise while vigorously stirring and maintaining the low temperature. The reaction is highly exothermic and requires careful control.

  • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product, 2-amino-3-chloro-5-fluoropyridine.

  • Filter, wash with water, and dry the solid.

Step 2B: Conversion to this compound

  • Suspend 2-amino-3-chloro-5-fluoropyridine in an aqueous solution of sulfuric acid.

  • Cool the mixture to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise. This converts the amino group into a diazonium salt.

  • After the addition, slowly heat the reaction mixture to 80-100 °C. The diazonium group is hydrolyzed, releasing nitrogen gas and forming the hydroxyl group.

  • Maintain heating until gas evolution ceases.

  • Cool the solution to room temperature. The product may precipitate upon cooling.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Mechanistic Insights and Experimental Rationale

  • Nitration: This is a classic electrophilic aromatic substitution. The pyridine nitrogen is first protonated in strong acid, deactivating the ring. However, the amino group is a strong activator, directing the incoming nitronium ion (NO₂⁺) primarily to the positions ortho and para to it. Steric hindrance often favors substitution at the 5-position (para).

  • Balz-Schiemann Reaction: This is the most common method for introducing fluorine onto an aromatic ring. The reaction proceeds via a diazonium tetrafluoroborate intermediate. The thermal decomposition is a key step where the C-N bond is cleaved and a C-F bond is formed. Careful temperature control is critical to avoid side reactions.[6]

  • Chlorination: The chlorination of the activated aminopyridine ring is another electrophilic substitution. The use of HCl with an oxidant like H₂O₂ generates an in situ electrophilic chlorine species (Cl⁺ or its equivalent) that attacks the electron-rich position ortho to the powerful amino-directing group.

  • Diazotization-Hydrolysis: The final step involves converting the amino group to a hydroxyl group. The formation of a diazonium salt followed by heating in aqueous acid is a standard and reliable method. The diazonium group is an excellent leaving group (as N₂ gas), facilitating nucleophilic substitution by water to yield the final 2-hydroxypyridine product.

Physicochemical Data and Tautomeric Considerations

PropertyValueSource
Molecular Formula C₅H₃ClFNOHPubChem
Molecular Weight 147.54 g/mol PubChem
Appearance Typically an off-white to pale solidGeneral Knowledge
Tautomerism Exists in equilibrium with 3-Chloro-5-fluoro-1H-pyridin-2-one[3][4]

The tautomeric equilibrium between the aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone is a defining characteristic.

Caption: Tautomeric equilibrium of the 2-hydroxypyridine core structure.

In non-polar solvents, the 2-hydroxypyridine form is generally favored. However, in polar, protic solvents like water and alcohols, the 2-pyridone form predominates due to favorable hydrogen bonding interactions with the solvent.[4] This is critical because the two tautomers have different reactivities. The pyridone form, for instance, can undergo N-alkylation, while the hydroxypyridine form will undergo O-alkylation.

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of fundamental organic reactions. By carefully controlling reaction conditions and understanding the underlying mechanisms, high yields of this valuable intermediate can be achieved. Its unique electronic properties and versatile reactivity ensure its continued importance as a building block for the discovery of new and effective pharmaceuticals. Future work may focus on developing more streamlined, catalytic, or continuous flow processes to improve the efficiency and safety of its large-scale production.

References

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Preparation method of fluoropyridine compounds.
  • Process for producing 3-chloro-5-trifluoromethylpyridines.
  • 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Pipzine Chemicals. [Link]
  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Synthesis of 2-amino-5-fluoropyridine.
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • 3-Chloro-5-fluoropyridine | C5H3ClFN.
  • 2-Pyridone. Wikipedia. [Link]
  • The 2-hydroxypyridines substituted at the third position, which were...
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

An In-depth Technical Guide to the Reactivity of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoropyridin-2-ol is a halogenated pyridin-2-one derivative of significant interest in medicinal chemistry and materials science. Its polysubstituted aromatic core, featuring chloro, fluoro, and hydroxyl/oxo functionalities, presents a unique and complex reactivity profile. This guide, intended for researchers and professionals in drug development, provides a comprehensive analysis of the molecule's structural properties and reactivity. By delving into the causality behind its chemical behavior, this document aims to serve as a valuable resource for designing synthetic strategies and exploring the potential of this versatile building block.

Structural and Electronic Properties: The Tautomeric Equilibrium

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium lies significantly towards the 3-chloro-5-fluoro-pyridin-2(1H)-one tautomer, particularly in polar solvents. This preference is driven by the greater stability of the amide-like pyridone form, which benefits from resonance stabilization and is favored in intermolecular hydrogen bonding in both solution and the solid state.[1]

The electronic nature of the pyridine ring is heavily influenced by the presence of the electronegative nitrogen atom and the two halogen substituents. The chloro and fluoro groups are electron-withdrawing through induction, which, combined with the electron-withdrawing nature of the pyridine nitrogen, renders the aromatic ring electron-deficient. This electronic profile is a key determinant of the molecule's reactivity towards both electrophilic and nucleophilic reagents.

Figure 1: Tautomeric equilibrium of this compound.

Reactivity of the Pyridin-2-one Core

The reactivity of 3-chloro-5-fluoropyridin-2-one is multifaceted, with several positions susceptible to chemical modification. The presence of both electron-donating (at the nitrogen and oxygen) and electron-withdrawing groups creates a nuanced reactivity map.

Reactions at the Oxygen/Nitrogen Atom: Ambident Reactivity

The pyridin-2-one tautomer possesses two nucleophilic centers: the exocyclic oxygen and the ring nitrogen. This ambident nucleophilicity leads to competition between O-alkylation and N-alkylation when treated with electrophiles such as alkyl halides.

The regioselectivity of this reaction is highly dependent on the reaction conditions. N-alkylation is generally favored under thermodynamic control and with less reactive alkylating agents. In contrast, O-alkylation to form the 2-alkoxypyridine is often favored under kinetic control, using more reactive alkylating agents and in the presence of a hard cation that can coordinate to the oxygen atom.

alkylation start 3-Chloro-5-fluoropyridin-2-one + R-X n_alk N-Alkylation Product start->n_alk Thermodynamic Control (e.g., K2CO3, DMF) o_alk O-Alkylation Product (2-Alkoxy-3-chloro-5-fluoropyridine) start->o_alk Kinetic Control (e.g., Ag2CO3, MeI)

Figure 2: Competing N- and O-alkylation pathways.

Representative Protocol for N-Alkylation (by analogy):

  • To a solution of 3-chloro-5-fluoropyridin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution (EAS).[2] The presence of two electron-withdrawing halogen atoms further deactivates the ring. However, the amide-like nitrogen in the pyridone tautomer can act as an activating group, directing electrophiles to the positions ortho and para to it (C3 and C5).

In 3-chloro-5-fluoropyridin-2-one, the C3 and C5 positions are already substituted. The remaining C4 and C6 positions are meta to the activating nitrogen and are also deactivated by the adjacent halogens. Therefore, forcing conditions would be required for EAS, and the regioselectivity might be poor. Reactions such as nitration or halogenation would likely require harsh conditions and may lead to a mixture of products or decomposition.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the chloro and fluoro substituents, makes it a good candidate for nucleophilic aromatic substitution (SNAr). Potential leaving groups are the chloride at C3 and the fluoride at C5.

Generally, in SNAr reactions on heteroaromatic rings, the rate of displacement of halogens follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. However, the position of the halogen also plays a crucial role. The C3 and C5 positions are both activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the other halogen. Without specific experimental data, it is difficult to definitively predict which halogen would be more readily displaced. The outcome will depend on the nature of the nucleophile and the reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C3 position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand, is required.[3]

Representative Protocol for Suzuki-Miyaura Coupling (by analogy): [3]

  • In an inert atmosphere glovebox, combine 3-chloro-5-fluoropyridin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as cesium carbonate (2.0 eq), a palladium precursor like Pd₂(dba)₃ (1.5 mol%), and a suitable ligand such as XPhos (3 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to a high temperature (e.g., 100-120 °C) with stirring for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine. Similar to the Suzuki coupling, the choice of a suitable ligand is crucial for achieving high yields with an aryl chloride substrate.[4]

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. While typically more challenging with aryl chlorides, specialized catalyst systems can facilitate this transformation.

cross_coupling cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira start 3-Chloro-5-fluoropyridin-2-one suzuki Arylboronic Acid Pd Catalyst, Base start->suzuki buchwald Amine (R2NH) Pd Catalyst, Base start->buchwald sonogashira Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira suzuki_prod 3-Aryl-5-fluoropyridin-2-one suzuki->suzuki_prod buchwald_prod 3-Amino-5-fluoropyridin-2-one buchwald->buchwald_prod sonogashira_prod 3-Alkynyl-5-fluoropyridin-2-one sonogashira->sonogashira_prod

Figure 3: Overview of potential cross-coupling reactions.

Summary of Reactivity

The following table provides a qualitative summary of the predicted reactivity at various positions of the 3-chloro-5-fluoropyridin-2-one molecule.

PositionReaction TypePredicted ReactivityNotes
N1 AlkylationFavorableOften the thermodynamic product.
O2 AlkylationPossibleFavored under kinetic control.
C3-Cl Nucleophilic SubstitutionPossibleActivated by ring N and F at C5.
Cross-CouplingFavorableGood handle for Suzuki, Buchwald-Hartwig, etc. with appropriate catalysts.
C4 Electrophilic SubstitutionUnfavorableDeactivated position.
C5-F Nucleophilic SubstitutionPossiblePotentially more reactive than C3-Cl in SNAr.
C6 Electrophilic SubstitutionUnfavorableDeactivated position.

Conclusion

This compound, existing predominantly as its pyridin-2-one tautomer, is a molecule with a rich and synthetically valuable reactivity profile. While its electron-deficient nature makes electrophilic substitution challenging, it is primed for a variety of other transformations. The ambident nucleophilicity of the N1 and O2 atoms allows for selective N- or O-functionalization. More significantly, the chloro substituent at the C3 position is a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The potential for nucleophilic aromatic substitution at both the C3 and C5 positions further adds to its synthetic utility. A thorough understanding of these reactivity patterns, guided by the principles outlined in this guide, will empower researchers to effectively utilize this compound as a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • 2-Hydroxypyridine-Tautomerism - ChemTube3D. (n.d.).
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C. (2017, November 27).
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. (n.d.).
  • 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents. (n.d.).
  • EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents. (n.d.).
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Electrophilic aromatic substitution - Wikipedia. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21).

Sources

3-Chloro-5-fluoropyridin-2-ol derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridin-2-ol Derivatives

Introduction

The this compound scaffold is a privileged heterocyclic motif of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the interplay of the electronegative halogen substituents and the pyridine nitrogen, make it a crucial building block for designing targeted, high-efficacy molecules. Derivatives of this core structure are integral to a range of biologically active compounds, including kinase inhibitors, pesticides, and herbicides.

However, the synthesis of these derivatives is not without its challenges. The precise installation of three different substituents—a hydroxyl (or its keto tautomer), a chlorine, and a fluorine—at specific positions on the pyridine ring demands a nuanced understanding of heterocyclic reactivity. Controlling regioselectivity during substitution reactions is paramount to achieving high yields and purity.

This technical guide provides an in-depth exploration of the core synthetic strategies for accessing this compound derivatives. We will move beyond simple procedural lists to dissect the underlying chemical principles, explaining the causality behind experimental choices and providing field-proven protocols. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this important chemical space.

Pillar 1: Strategic Analysis of Synthetic Pathways

The construction of the this compound core can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and the specific substitution patterns required in the final molecule. We will focus on the most robust and widely employed methodologies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) on a Polysubstituted Pyridine Core

This is arguably the most fundamental and versatile approach. It relies on the inherent electrophilicity of the pyridine ring, which is further enhanced by electron-withdrawing halogen substituents. The key principle is the addition-elimination mechanism, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

The Causality of Regioselectivity:

Nucleophilic attack on a pyridine ring is strongly favored at the C2 (α) and C4 (γ) positions. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, a highly stabilizing resonance contributor that is not possible with attack at the C3 (β) position.[2][3] This inherent electronic preference is the cornerstone of SNAr chemistry on pyridines. When a good leaving group, such as a halide, is present at the C2 position, it becomes the prime site for substitution.

Visualizing the SNAr Mechanism:

The diagram below illustrates the formation of the stabilized Meisenheimer intermediate during nucleophilic attack at the C2 position of a 2-halopyridine.

Caption: SNAr mechanism for hydroxylation of a 2-chloropyridine.

A common pathway begins with a precursor like 2,3-dichloro-5-fluoropyridine or 2,3,5-trichloropyridine. The C2 chlorine is the most activated position for nucleophilic attack. Selective hydroxylation can be achieved by carefully controlling reaction conditions.

Strategy B: Ring Formation via Cycloaddition

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors. The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for forming six-membered rings with a high degree of control over substituent placement.[4][5]

Conceptual Workflow:

This strategy typically involves the reaction of an electron-rich diene (containing four π-electrons) with an electron-poor dienophile (containing two π-electrons).[4] For pyridin-2-one synthesis, precursors can be designed to incorporate nitrogen into the ring system, followed by an oxidation step to achieve aromaticity. While less direct for the specific target of this guide, it represents a powerful tool for generating highly substituted pyridine cores from the ground up.

Visualizing the Cyclization Strategy:

Diels_Alder_Concept A Acyclic Precursors (e.g., Substituted Diene + Dienophile) B [4+2] Cycloaddition A->B C Cyclic Intermediate (Dihydropyridine derivative) B->C D Oxidation / Aromatization C->D E Substituted Pyridine Core D->E

Caption: Conceptual workflow for pyridine synthesis via cycloaddition.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies that ensure reproducibility and success.

Protocol 1: Synthesis of this compound via Selective Hydroxylation

This protocol details the selective hydrolysis of 2,3-dichloro-5-fluoropyridine. The higher reactivity of the C2-Cl bond compared to the C3-Cl bond allows for a regioselective substitution.

Reaction Scheme:

Reaction scheme for selective hydroxylation

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,3-Dichloro-5-fluoropyridine167.985.00 g29.77
Sodium Hydroxide (NaOH)40.001.31 g32.75
1,4-Dioxane-50 mL-
Water (H₂O)-10 mL-
Hydrochloric Acid (HCl), 2M-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2,3-dichloro-5-fluoropyridine (5.00 g, 29.77 mmol).

  • Solvent Addition: Add 1,4-dioxane (50 mL) and water (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add sodium hydroxide pellets (1.31 g, 32.75 mmol, 1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain this temperature for 12-16 hours.

    • Causality Insight: The use of a water/dioxane solvent system ensures solubility for both the organic substrate and the inorganic base. Refluxing provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH ~5-6 by the dropwise addition of 2M HCl. This protonates the resulting sodium pyridinolate salt, precipitating the product.

    • Trustworthiness Check: Precise pH control is critical here. Over-acidification can lead to unwanted side reactions or dissolution of the product.

  • Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification: Dry the collected solid under vacuum at 50 °C for 4 hours. The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis via Halogen Exchange and Hydrolysis

This two-step approach is useful when the starting material is a more readily available trichlorinated pyridine. It involves a selective fluorination (Halex reaction) followed by the hydrolysis described in Protocol 1.

Step 2a: Synthesis of 3-Chloro-2-fluoropyridine from 2,3-Dichloropyridine

This protocol is adapted from established literature procedures and demonstrates a key functional group interconversion.[6]

Reaction Scheme:

Reaction scheme for Halex reaction

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,3-Dichloropyridine147.991.00 g6.76
Cesium Fluoride (CsF)151.902.05 g13.51
Dimethyl Sulfoxide (DMSO)-34 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (34 mL).

  • Reagent Addition: Add cesium fluoride (2.05 g, 13.51 mmol, 2.0 equivalents) to the solution.

    • Causality Insight: CsF is a highly effective fluoride source for Halex reactions. The polar aprotic solvent, DMSO, effectively solvates the cesium cation, increasing the nucleophilicity of the "naked" fluoride anion. The C2 position is again the most susceptible to substitution.

  • Heating: Heat the reaction mixture to 110 °C and stir for 20 hours under a dry atmosphere.

  • Work-up: Cool the mixture to room temperature and quench by pouring it into water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford 3-chloro-2-fluoropyridine.[6]

The resulting 3-chloro-2-fluoropyridine can then be subjected to hydroxylation at the C2 position, typically using a strong base like NaOH or KOH, in a manner analogous to Protocol 1, to yield 3-chloro-pyridin-2-ol. Subsequent fluorination at the 5-position would be required to reach the final target, a more complex multi-step synthesis.

Conclusion

The synthesis of this compound derivatives is a task that hinges on the strategic application of fundamental principles in heterocyclic chemistry. The SNAr reaction stands out as the most direct and reliable method, leveraging the inherent electronic properties of the pyridine ring to achieve high regioselectivity. By understanding the causality behind reaction mechanisms—such as the stabilization of the Meisenheimer intermediate—and adhering to robust, validated protocols, researchers can confidently access these valuable chemical scaffolds. The methodologies and insights provided in this guide serve as a foundational resource for the successful design, execution, and optimization of synthetic routes in this important area of chemical science.

References

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]
  • TMP Chem. (2019).
  • Gore, V. G., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]
  • Tkacz, M., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports. [Link]
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
  • Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-fluoropyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoropyridin-2-ol, a halogenated pyridine derivative of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its structure, a proposed synthetic pathway, its physicochemical properties, reactivity, and its potential as a key building block in the synthesis of novel therapeutic agents.

Introduction: Structure and Tautomerism

This compound belongs to the class of substituted pyridines, a core structural motif present in numerous approved pharmaceutical agents.[1] The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and metabolic stability, making it a valuable scaffold in medicinal chemistry.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium lies significantly towards the more stable 3-chloro-5-fluoro-2(1H)-pyridone tautomer. This preference is driven by the aromaticity of the pyridone ring and the stability of the amide functionality. Throughout this guide, while we refer to the compound by its "-ol" name, the more stable and experimentally relevant "-one" structure will be depicted in reaction schemes and diagrams.

Proposed Synthesis of this compound

While this compound is not a widely cataloged compound, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related substituted pyridines. The proposed multi-step synthesis starts from the commercially available 2-amino-5-fluoropyridine.

The rationale behind this synthetic pathway is to first introduce the chloro group at the 3-position via electrophilic aromatic substitution, followed by a diazotization-hydrolysis sequence to convert the amino group at the 2-position into the desired hydroxyl group.

Experimental Protocol:

Step 1: Chlorination of 2-Amino-5-fluoropyridine

  • Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1 eq.) in a suitable chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (NCS) (1.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, 2-amino-3-chloro-5-fluoropyridine, is then purified by column chromatography on silica gel.

Step 2: Diazotization and Hydrolysis of 2-Amino-3-chloro-5-fluoropyridine

  • Formation of Diazonium Salt: Dissolve the purified 2-amino-3-chloro-5-fluoropyridine (1 eq.) in an aqueous solution of a strong acid like sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: The reaction mixture is then gently warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases. This step hydrolyzes the diazonium salt to the corresponding pyridin-2-ol.

  • Isolation and Purification: After cooling, the product is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Synthesis_Workflow start 2-Amino-5-fluoropyridine step1 Chlorination with NCS start->step1 intermediate 2-Amino-3-chloro-5-fluoropyridine step1->intermediate Purification step2 Diazotization (NaNO2, H2SO4) intermediate->step2 step3 Hydrolysis step2->step3 end_product This compound step3->end_product Purification

Caption: Proposed synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.54 g/mol
Appearance Off-white to light yellow solid
Melting Point > 150 °C (decomposes)
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.5 (br s, 1H, NH), 7.8-8.0 (d, 1H), 7.4-7.6 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160-162 (C=O), 145-155 (C-F, d), 135-140 (C-Cl), 125-130 (CH), 115-120 (CH)
IR (KBr, cm⁻¹) 3100-2800 (N-H stretch), 1650-1680 (C=O stretch), 1600-1580 (C=C stretch), 1200-1100 (C-F stretch), 800-700 (C-Cl stretch)
Mass Spec (ESI-MS) m/z 148.0 [M+H]⁺, 146.0 [M-H]⁻

Reactivity and Synthetic Utility

The reactivity of 3-chloro-5-fluoro-2-pyridone is governed by the interplay of its functional groups. The electron-withdrawing nature of the chloro, fluoro, and carbonyl groups makes the pyridine ring electron-deficient.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be readily alkylated or arylated under basic conditions, providing access to a wide range of N-substituted derivatives.

  • Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution. However, reactions may occur under forcing conditions, with substitution likely directed to the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C3 position is activated by the adjacent carbonyl group, making it susceptible to displacement by various nucleophiles. This is a key reaction for introducing further diversity into the molecule. For example, reaction with amines can yield 3-amino derivatives, which are valuable intermediates in drug discovery.[2]

Reactivity reactant 3-Chloro-5-fluoro-2-pyridone product1 N-Alkylated Product reactant->product1 R-X, Base product2 3-Amino Derivative (SNAr) reactant->product2 R₂NH, Heat product3 C4-Substituted Product (EAS) reactant->product3 E⁺, H⁺

Caption: Key reaction pathways for 3-Chloro-5-fluoro-2-pyridone.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged scaffolds in modern drug discovery.[1] The presence of chlorine and fluorine atoms can significantly enhance a molecule's pharmacological profile by:

  • Improving Metabolic Stability: Halogens can block sites of metabolic oxidation.

  • Enhancing Binding Affinity: Halogen bonding is an increasingly recognized non-covalent interaction that can improve ligand-protein binding.

  • Modulating Physicochemical Properties: Halogens can influence pKa, lipophilicity, and membrane permeability.

The 3-chloro-5-fluoro-2-pyridone core is a versatile starting material for the synthesis of compound libraries for high-throughput screening. Its potential applications span various therapeutic areas, including oncology, infectious diseases, and inflammation, where substituted pyridines have shown significant activity. This scaffold can be found as a key intermediate in the synthesis of complex molecules for both pharmaceutical and agrochemical applications.[2][3]

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on data for structurally related compounds such as other chloro- and fluoro-substituted pyridines.

  • Hazard Classification: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[4] May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the safety data for analogous materials.[5]

References

  • Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.
  • Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
  • Angene. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
  • Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • G. S. Kumar, K. P. Rakesh, H. M. Manukumar, S. L. Gaonkar. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 21(S1), S39-S60.
  • Fujian Kangfeng New Materials Co., Ltd. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine.
  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Sources

The Central Structural Question: A Tale of Two Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-5-fluoropyridin-2-ol

This guide provides a comprehensive examination of the molecular structure of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. We will move beyond a simple representation to explore the nuanced structural chemistry dictated by tautomerism, the advanced analytical techniques required for its characterization, and the computational methods that validate experimental findings.

The defining structural characteristic of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) form, 3-Chloro-5-fluoropyridin-2(1H)-one. This lactam-lactim tautomerism is a fundamental concept in heterocyclic chemistry and is critical for understanding the molecule's reactivity, intermolecular interactions, and biological activity.[1][2]

The equilibrium between these forms is not static; it is highly sensitive to the molecule's environment. Key factors influencing the tautomeric preference include:

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to stabilize the more polar pyridone (lactam) form.[3][4]

  • Physical State: In the solid state, intermolecular hydrogen bonding strongly favors the pyridone tautomer, which can form stable dimeric or helical structures.[4] In the gas phase, the hydroxypyridine (lactim) form is often more stable.[1][5]

  • Substitution Pattern: The electronic effects of the chloro and fluoro substituents on the pyridine ring can subtly influence the energy difference between the two forms.

The interplay between these forms is a critical consideration for drug development, as the dominant tautomer in a biological environment will dictate the hydrogen bonding patterns and overall shape for receptor binding.

Tautomerism cluster_lactim This compound (Lactim Form) cluster_lactam 3-Chloro-5-fluoropyridin-2(1H)-one (Lactam Form) cluster_factors Influencing Factors Lactim Aromatic Hydroxy Form Lactam Pyridone Form Lactim->Lactam Proton Transfer Solvent Solvent Polarity State Physical State (Solid/Liquid/Gas) pH pH

Caption: Tautomeric equilibrium of this compound.

Structural Elucidation: A Multi-Technique Approach

Determining the dominant tautomeric form and detailed molecular geometry of this compound requires a combination of spectroscopic, crystallographic, and computational methods. Each technique provides a unique piece of the structural puzzle.

Spectroscopic Characterization

Spectroscopy allows for the probing of the molecule's structure in solution and the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for distinguishing between tautomers in solution.

    • ¹H NMR : The pyridone form will exhibit a signal for the N-H proton (often broad, ~10-13 ppm), while the hydroxypyridine form will show an O-H proton signal (typically broader and more variable, ~5-9 ppm). The chemical shifts of the ring protons are also sensitive to the electronic structure of the dominant tautomer.

    • ¹³C NMR : The most telling signal is that of the C2 carbon. In the pyridone form, this carbon is a carbonyl (C=O) and will appear significantly downfield (~160-170 ppm). In the hydroxypyridine form, it is an oxygen-bearing aromatic carbon (C-O) and will resonate further upfield (~150-160 ppm).

    • ¹⁹F NMR : Provides information about the electronic environment around the fluorine atom, which differs between the two tautomers.

  • Infrared (IR) Spectroscopy : IR spectroscopy is particularly effective for solid-state analysis.

    • The presence of a strong absorption band in the range of 1640-1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of the pyridone tautomer.[4]

    • Conversely, the absence of this peak and the presence of a broad O-H stretching band (~3200-3600 cm⁻¹) would suggest the hydroxypyridine form.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For 2-pyridone systems, crystallographic studies almost invariably confirm that the lactam (pyridone) form, stabilized by strong N-H···O=C hydrogen bonds, is the predominant structure in the crystal lattice.[1][4] While a specific crystal structure for this compound is not publicly available, data from closely related analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine show clear N-H···N hydrogen bonding patterns in the solid state, reinforcing the principle of hydrogen-bond-driven crystal packing.[6]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties where experimental data is scarce.[7] These methods can:

  • Calculate the relative thermodynamic stabilities of the lactim and lactam tautomers in the gas phase and in various solvents (using solvation models).

  • Predict optimized geometries, including bond lengths and angles, for each tautomer.

  • Simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data.

Theoretical studies on the parent 2-hydroxypyridine molecule show the hydroxy form is more stable in the gas phase by a small margin, but the equilibrium shifts dramatically toward the pyridone form in the presence of even a single water molecule, which highlights the profound impact of hydrogen bonding.[3][5]

PropertyThis compound (Lactim)3-Chloro-5-fluoropyridin-2(1H)-one (Lactam)Rationale
Formula C₅H₃ClFNOC₅H₃ClFNOIsomers
Molecular Weight 147.54 g/mol 147.54 g/mol Isomers
Key IR Peak ~3400 cm⁻¹ (Broad, O-H)~1660 cm⁻¹ (Strong, C=O)Distinguishing functional group stretch
Key ¹³C NMR Signal C2: ~155 ppm (C-O)C2: ~165 ppm (C=O)Carbonyl carbon is significantly deshielded
Key ¹H NMR Signal ~5-9 ppm (Broad, O-H)~10-13 ppm (Broad, N-H)N-H protons in amides are typically downfield
Predicted Stability Favored in gas phase/non-polar solventsFavored in solid state/polar solventsBased on intermolecular bonding potential[1][4]

Synthesis and Characterization Workflow

While numerous strategies exist for synthesizing substituted pyridinols, a common approach involves the nucleophilic substitution of a suitable di- or tri-substituted pyridine precursor. The following represents a plausible, generalized workflow for the synthesis and subsequent structural verification of the target compound.

Experimental Protocol: Synthesis

A potential synthetic route could involve the hydrolysis of a 2,3-dichloro-5-fluoropyridine precursor.

Objective: To synthesize this compound via hydrolysis.

Materials:

  • 2,3-Dichloro-5-fluoropyridine

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloro-5-fluoropyridine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • Hydrolysis: Add sodium hydroxide (1.2 eq) to the solution. Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, neutralize the reaction mixture by slowly adding concentrated HCl until the pH is ~6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2,3-Dichloro-5-fluoropyridine Reaction Hydrolysis (NaOH, Dioxane/H2O, Reflux) Start->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Verify Covalent Structure IR IR Spectroscopy Product->IR Identify Functional Groups (C=O) MS Mass Spectrometry Product->MS Confirm Molecular Weight

Caption: General workflow for synthesis and characterization.

Conclusion

The molecular structure of this compound is not defined by a single static image but by a dynamic equilibrium between its lactim and lactam tautomers. The predominant form is dictated by its environment, with the pyridone (lactam) tautomer generally favored in the condensed phases (solution and solid-state) where hydrogen bonding prevails. A comprehensive structural analysis, therefore, necessitates a synergistic approach, combining high-resolution spectroscopy, definitive X-ray crystallography, and predictive computational modeling. For scientists in drug discovery and materials science, a thorough understanding of this tautomerism is essential, as it governs the key intermolecular interactions that define the molecule's function and properties.

References

  • The Journal of Physical Chemistry A. 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. ACS Publications.
  • National Institutes of Health (NIH). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism.
  • Wikipedia. 2-Pyridone.
  • National Institutes of Health (NIH). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.
  • PubChem. 3-Chloro-5-fluoropyridine. National Center for Biotechnology Information.
  • Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information.
  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ResearchGate. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
  • ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoropyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a fundamental physicochemical property that dictates the viability of a compound in countless scientific applications, from reaction kinetics in chemical synthesis to bioavailability in drug development. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-Chloro-5-fluoropyridin-2-ol. As specific solubility data for this compound is not widely published, this document focuses on the underlying principles, predictive analysis based on molecular structure, and robust, field-proven experimental methodologies for its determination. We will explore the compound's key structural features, predict its behavior in various organic solvent classes, and provide detailed, self-validating protocols for both qualitative screening and precise quantitative measurement. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of solubility to advance their work.

Introduction: The Critical Role of Solubility

This compound is a halogenated, heterocyclic compound. Molecules of this class are common structural motifs in pharmaceuticals and agrochemicals, often serving as key intermediates or the active pharmaceutical ingredient (API) itself. The success of any application involving this compound—be it in a reaction vessel, a purification column, or a final formulation—is critically dependent on its solubility.

A comprehensive understanding of a compound's solubility profile allows scientists to:

  • Select appropriate reaction media to ensure all reactants are in the solution phase, maximizing reaction rates and yields.

  • Design efficient crystallization and purification protocols by identifying solvent/anti-solvent systems.

  • Develop stable formulations for preclinical and clinical studies, ensuring accurate dosing and bioavailability.

  • Optimize chromatographic separations by selecting mobile phases that provide adequate analyte solubility and retention.

This guide provides the theoretical and practical tools necessary to build a complete solubility profile for this compound.

Molecular Characterization and Its Impact on Solubility

To predict how this compound will behave in different solvents, we must first analyze its key structural and physicochemical features.

Chemical Structure and Tautomerism

The structure of this compound features a pyridine ring substituted with a hydroxyl group, a chlorine atom, and a fluorine atom. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[1]

Caption: Tautomeric equilibrium of the title compound.

This equilibrium is highly solvent-dependent.[2][3]

  • Enol Form (2-hydroxypyridine): More aromatic in character. This form is generally favored in non-polar solvents.[2]

  • Keto Form (2-pyridone): Significantly more polar due to the carbonyl group (C=O). This form is strongly favored in polar solvents like water and alcohols.[3][4]

For the purpose of solubility in most common organic solvents, the highly polar pyridone tautomer will be the dominant species and will dictate the compound's interactions.

Predicted Physicochemical Properties
  • Polarity: The presence of the N-H and C=O groups in the dominant pyridone tautomer, along with the electronegative Cl and F atoms, makes this compound a highly polar molecule . It can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen and the ring nitrogen).

  • pKa: The acidity of the N-H proton in the pyridone form is the most relevant pKa for solubility. For the parent 2-pyridone, the pKa is approximately 11.6.[4] Halogen substitution can influence this value, but it is expected to remain a weak acid. The ring nitrogen can also be protonated under strongly acidic conditions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be quantified using solubility parameters, such as the Hansen Solubility Parameters (HSP), which deconstruct intermolecular forces into three components.[6][7]

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent when their HSP values are similar.[8] Based on its structure, this compound is expected to have high δP and δH values.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding interactions with the N-H and C=O groups of the pyridone tautomer.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate Strong dipole-dipole interactions. DMSO and DMF are excellent hydrogen bond acceptors.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Moderate polarity. Chloroform can act as a weak hydrogen bond donor.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow Lower polarity and weaker hydrogen bonding capability compared to protic or polar aprotic solvents.
Aromatics Toluene, XyleneVery Low Primarily dispersion forces, unable to overcome the solute's strong polar and hydrogen bonding interactions.
Alkanes Hexane, HeptaneInsoluble Non-polar nature provides no favorable interactions to break the solute's crystal lattice.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following section provides robust, standardized protocols for determining solubility.

Overall Experimental Workflow

A systematic approach ensures reliable and reproducible data. The process begins with a rapid screening to identify suitable solvents, followed by precise quantitative analysis in the most promising candidates.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Obtain Pure This compound Qual Protocol 1: Qualitative Screening Compound->Qual Solvents Select Diverse Organic Solvents Solvents->Qual Quant Protocol 2: Quantitative Measurement (Shake-Flask) Qual->Quant Select Solvents Interpret Tabulate & Interpret Solubility Data Quant->Interpret Analytics Develop & Validate Analytical Method (HPLC) Analytics->Quant Apply Apply to Process (Synthesis, Formulation) Interpret->Apply

Caption: General workflow for solubility determination.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly estimate solubility across a broad range of solvents and identify candidates for quantitative analysis.

Methodology:

  • Preparation: Label a series of small vials (e.g., 1.5 mL HPLC vials), one for each solvent to be tested.

  • Solute Addition: Accurately weigh approximately 5 mg of this compound into each vial.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

  • Mixing: Vortex the vial vigorously for 60 seconds.

  • Observation: Visually inspect the vial against a dark background.

    • Soluble: The solid is completely dissolved with no visible particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Repeat: Repeat steps 3-5 for all selected solvents.

  • Documentation: Record the observations for each solvent in a laboratory notebook.

This method provides a rapid go/no-go assessment and helps establish the approximate concentration range for quantitative studies.

Protocol 2: Quantitative Solubility Measurement (Equilibrium Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in selected solvents at a controlled temperature. This protocol is based on the OECD Guideline 105.[9][10]

Causality: The shake-flask method is the gold standard because it ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Controlling temperature is critical, as solubility is temperature-dependent.[11]

G Start Start Add Add excess solid to a known volume of solvent Start->Add Equilibrate Agitate at constant temperature (e.g., 24-48h) Add->Equilibrate Separate Separate phases (Centrifuge/Filter 0.45µm) Equilibrate->Separate Dilute Accurately dilute the clear supernatant Separate->Dilute Analyze Quantify concentration using validated HPLC method Dilute->Analyze Calculate Calculate solubility (e.g., in mg/mL) Analyze->Calculate End End Calculate->End

Caption: Workflow for the quantitative Shake-Flask method.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a known volume of a selected solvent (e.g., 2.0 mL).

  • Solute Addition: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration. This ensures the solution becomes saturated.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the minimum time required.[11]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, which is critical for accuracy, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

  • Dilution: Accurately dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV (see Section 5), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units (e.g., mg/mL or mol/L).

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination.[12] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[13][14]

Causality: HPLC is chosen for its specificity, allowing the analyte of interest to be separated from any potential impurities or degradants before quantification. A reversed-phase method is ideal for a polar compound like this compound.

Example HPLC-UV Method Parameters

The following provides a starting point for method development. Optimization will be required.

ParameterRecommended SettingRationale & Field Insights
Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 phase provides good retention for moderately polar compounds. Shorter columns with smaller particles allow for faster analysis times. An Ascentis® RP-Amide or Discovery® HS F5 phase could also be screened for enhanced retention of this polar compound.
Mobile Phase A 0.1% Formic Acid in WaterA volatile acidic modifier is used to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks. It is also compatible with mass spectrometry if LC-MS is desired.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 95% B over 5 minutesA gradient elution is recommended for initial method development to ensure all components are eluted from the column efficiently.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 2 µLSmall injection volume prevents peak distortion.
Detection (UV) 275 nm (or λmax)The UV detection wavelength should be set to the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. A UV scan of a standard solution should be performed to determine this value.
Method Validation

The chosen analytical method must be validated to ensure it is fit for purpose. Key validation parameters include:

  • Linearity: A calibration curve must be generated using at least five standard concentrations to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: The accuracy is determined by analyzing samples with known concentrations (e.g., spiked samples) and comparing the measured value to the true value.

  • Precision: Assessed by repeatedly analyzing the same sample to check for the consistency of the results.

Safety Considerations

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: While specific data is limited, related compounds like 3-Chloro-5-fluoropyridine are classified as flammable solids, harmful if swallowed, and cause skin and serious eye irritation.[15] Handle with care, avoiding dust inhalation and contact with skin and eyes.

  • Organic Solvents: The organic solvents used in these protocols have their own specific hazards, including flammability, toxicity, and volatility. Always consult the Safety Data Sheet (SDS) for each solvent before use.

References

  • Felton, J. S., et al. (2001).
  • Frank, A., et al. (2019). Common solvents are displayed according to their Hansen solubility parameter (HSP).
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • Hejazi, S. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters.... [Link]
  • Hansen Solubility. (n.d.). HSP for Beginners. [Link]
  • Wikipedia. (n.d.). 2-Pyridone. [Link]
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter.... [Link]
  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing...
  • OECD. (1995). Test No.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
  • International Journal of Pharma and Bio Sciences. (2021).
  • Interchim. (n.d.). Method Development HPLC. [Link]
  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. [Link]
  • Oregon State University. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. [Link]
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
  • SciELO. (2013).
  • Australian National University. (n.d.). PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES. [Link]
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
  • ResearchGate. (n.d.). pKa values of ligands HPYR and HHiQT.... [Link]
  • MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs.... [Link]

Sources

tautomerism of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 3-Chloro-5-fluoropyridin-2-ol

Abstract

The tautomeric equilibrium of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical exploration of the , a halogenated pyridine derivative of interest in drug development. We will dissect the equilibrium between its lactim (this compound) and lactam (3-Chloro-5-fluoro-1H-pyridin-2-one) forms. This document moves beyond a simple description, offering a framework for both the theoretical prediction and experimental validation of the dominant tautomeric species. By integrating computational chemistry with robust spectroscopic protocols, we present a self-validating system for characterizing this critical molecular behavior, providing researchers with the rationale and methodology to confidently assess tautomerism in novel chemical entities.

Introduction: The Critical Role of Tautomerism in Drug Design

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1] While seemingly a subtle structural change, the shift in tautomeric preference can dramatically alter a compound's properties:

  • Hydrogen Bonding: The lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form has an O-H donor and a ring nitrogen acceptor. This dictates interactions with biological targets.

  • pKa and Lipophilicity: The acidity and partitioning behavior (LogP) of the two forms are distinct, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Aromaticity and Stability: The 2-hydroxypyridine (lactim) form possesses a fully aromatic pyridine ring, while the 2-pyridone (lactam) form has a diene-like system, which can impact its stability and reactivity.[2]

The 2-hydroxypyridine ⇌ 2-pyridone equilibrium is a classic and extensively studied case.[3] The position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding environment (solvent polarity, solid-state packing).[4][5] For this compound, the presence of two electron-withdrawing halogen atoms introduces a compelling electronic perturbation to this balance, necessitating a detailed investigation.

The Tautomeric System: this compound vs. 3-Chloro-5-fluoro-1H-pyridin-2-one

The central equilibrium for the title compound involves two distinct structures: the lactim and the lactam tautomers.

  • Lactim Form (Aromatic): this compound

  • Lactam Form (Non-Aromatic): 3-Chloro-5-fluoro-1H-pyridin-2-one

The presence of a chlorine atom at the 3-position and a fluorine atom at the 5-position, both being electronegative, is expected to withdraw electron density from the ring. This inductive withdrawal can influence the relative acidity of the O-H and N-H protons and the stability of the respective conjugate bases, thereby shifting the equilibrium. A computational study on chlorinated 2-hydroxypyridines has shown that the position of the chlorine atom significantly impacts which tautomer is dominant in the gas phase.[6] A rigorous, multi-pronged approach is therefore essential to determine the predominant form under various conditions.

Tautomerism Lactim This compound (Lactim Form) (Aromatic) Lactam 3-Chloro-5-fluoro-1H-pyridin-2-one (Lactam Form) (Conjugated Diene) Lactim->Lactam Proton Transfer Lactam->Lactim

Caption: Tautomeric equilibrium of the title compound.

Phase 1: Theoretical Framework & In Silico Analysis

Before embarking on wet lab experiments, a computational investigation provides invaluable predictive insights into the tautomeric landscape. This step allows for the formulation of targeted hypotheses that can be systematically tested.

Causality of Approach: By calculating the relative energies of the tautomers in both the gas phase and simulated solvent environments, we can predict the thermodynamically favored form. This is a cost-effective and rapid method to understand the intrinsic properties of the molecule and how it might behave in different experimental conditions. The transition state calculation provides crucial information on the kinetic barrier to interconversion.

Protocol 3.1: Computational Energetics of Tautomers
  • Software: Gaussian, Spartan, or similar quantum chemistry packages.[7]

  • Methodology:

    • Geometry Optimization: Optimize the molecular geometries of both the lactim and lactam tautomers without symmetry constraints.

    • Level of Theory: Employ Density Functional Theory (DFT) with a suitable hybrid functional, such as B3LYP or M06-2X.[7][8]

    • Basis Set: Use a robust basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), to accurately describe the electronic structure.[7]

  • Energy Calculations:

    • Gas Phase: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, for both optimized tautomers to determine the intrinsic relative stability (ΔE).

    • Solvation Effects: Re-run the calculations using a continuum solvation model (e.g., PCM, SMD) to simulate various solvents (e.g., water, chloroform, DMSO). This predicts how the equilibrium shifts in polar and non-polar environments.[8]

  • Transition State Search: Perform a transition state (TS) search (e.g., using QST2/QST3 or an Eigenvector Following algorithm) to locate the structure corresponding to the proton transfer. A frequency calculation must be performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the reaction coordinate. This allows for the calculation of the activation energy (Ea).[9]

Computational_Workflow cluster_0 Geometry Optimization cluster_1 Energy Calculation cluster_2 Kinetics Opt_Lactim Optimize Lactim (B3LYP/6-311++G(d,p)) Gas_Phase Gas Phase Energy (ΔE) Opt_Lactim->Gas_Phase TS_Search Transition State Search Opt_Lactim->TS_Search Opt_Lactam Optimize Lactam (B3LYP/6-311++G(d,p)) Opt_Lactam->Gas_Phase Opt_Lactam->TS_Search Solvated Solvated Energy (ΔGsolv) (PCM/SMD Model) Gas_Phase->Solvated Prediction Predict Dominant Tautomer & Interconversion Barrier Solvated->Prediction Freq_Calc Frequency Calculation (Confirm 1 Imaginary Freq.) TS_Search->Freq_Calc Freq_Calc->Prediction

Caption: Workflow for computational analysis of tautomerism.

Expected Quantitative Data

The results of these calculations should be summarized for clarity.

Tautomer FormGas Phase ΔE (kcal/mol)ΔG (Water) (kcal/mol)ΔG (Chloroform) (kcal/mol)
Lactim (Reference)0.000.000.00
LactamPredicted ValuePredicted ValuePredicted Value
Transition StatePredicted Ea--

Note: Negative values for the Lactam form indicate it is more stable than the Lactim reference.

Phase 2: Experimental Verification and Spectroscopic Analysis

Computational predictions require empirical validation. A combination of synthesis and spectroscopy provides the definitive evidence for the tautomeric equilibrium in solution.

Protocol 4.1: Synthesis of this compound

A plausible synthesis can be adapted from known procedures for related halogenated pyridines.[10][11] A potential route could involve the diazotization of 2-amino-3-chloro-5-fluoropyridine followed by hydrolysis. All intermediates and the final product must be fully characterized (NMR, MS, IR) to confirm their identity and purity before tautomeric analysis.

Protocol 4.2: NMR Spectroscopic Analysis

Rationale: NMR spectroscopy is arguably the most powerful tool for distinguishing tautomers in solution. The chemical environments of the protons and carbons are significantly different between the lactim and lactam forms. The presence of fluorine allows for ¹⁹F NMR and provides additional coupling information.

  • Sample Preparation: Prepare solutions of the compound at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra for each sample. If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to aid in unambiguous signal assignment.

  • Data Analysis and Interpretation:

    • Lactim Form (Hydroxy): Expect a broad singlet for the -OH proton (its chemical shift will be highly dependent on solvent and concentration). The ring protons will show coupling patterns consistent with an aromatic system. The carbon attached to the oxygen (C2) will resonate in the aromatic region, typically >150 ppm.

    • Lactam Form (Keto): Expect a signal for the N-H proton, which may show coupling to adjacent ring protons in some solvents. The C2 carbon is now a carbonyl (C=O) and will shift significantly downfield to >160 ppm. The ring carbons will have shifts characteristic of a conjugated diene system rather than a true aromatic ring.

    • Equilibrium: If both tautomers are present in significant quantities, two distinct sets of signals will be observed. The integration of non-exchangeable proton signals (e.g., ring protons) can be used to determine the molar ratio and calculate the equilibrium constant (K_T) in each solvent.

Predicted NMR Chemical Shifts (Hypothetical)
NucleusLactim Form (ppm)Lactam Form (ppm)Key Differentiator
Ring CH (H4)~7.0-7.5~6.0-6.5Upfield shift in lactam
Ring CH (H6)~7.8-8.2~7.2-7.6Upfield shift in lactam
C2 (C-O/C=O)~155-160~165-175Significant downfield shift of carbonyl
C4~120-125~105-115Upfield shift in lactam
C6~140-145~130-135Upfield shift in lactam
Protocol 4.3: UV-Vis Spectroscopic Analysis

Rationale: The lactim and lactam forms possess different chromophores. The aromatic lactim form will have π→π* transitions characteristic of a substituted pyridine, while the conjugated lactam will have a different electronic structure leading to a distinct absorption maximum (λ_max), often at a longer wavelength.[9]

  • Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Data Analysis:

    • Identify the λ_max in each solvent.

    • In solvents where an equilibrium exists, the spectrum will be a superposition of the spectra of the two tautomers.

    • Changes in the relative intensities of absorption bands with solvent polarity can be used to infer the direction of the equilibrium shift. In highly polar solvents like water, the spectrum is expected to be dominated by the lactam form, while in non-polar solvents like hexane, the lactim form should predominate.[4]

Synthesis of Findings and Conclusion

The power of this integrated approach lies in the convergence of data. The tautomeric ratios determined by NMR in various solvents should correlate with the trends observed in UV-Vis spectroscopy and, most importantly, should validate the predictions made by the DFT calculations (including solvation models).

For this compound, the strong inductive electron-withdrawing effects of both halogens are expected to increase the acidity of the O-H proton, potentially favoring the lactim form, especially in non-polar environments. However, the ability of polar solvents to stabilize the more polar lactam tautomer through hydrogen bonding is a powerful counteracting force.[2][5] It is therefore plausible that this compound will exhibit a highly solvent-dependent equilibrium, making it an excellent model system for studying the subtle interplay of electronic and environmental effects.

By following the detailed computational and experimental workflows outlined in this guide, researchers can unambiguously characterize the tautomeric behavior of this compound and other novel heterocyclic compounds. This rigorous, evidence-based understanding is not merely an academic exercise; it is a prerequisite for rational drug design and the successful development of new therapeutic agents.

References

  • Pipzine Chemicals. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.
  • Lagzian, M. et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. ResearchGate.
  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Wikipedia. 2-Pyridone.
  • ResearchGate. The keto, enol, and deprotonated forms of 2(1H)-pyridone.
  • AA Blocks. 2359141-84-5 | 3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine.
  • ResearchGate. When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.
  • Al-amody, M. et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules.
  • PubChem. 3-Chloro-5-fluoropyridine.
  • Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Schlegel, H. B. et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. J. Am. Chem. Soc.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • Al-amody, M. et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling.
  • Melandri, S. et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics.
  • Schlegel Group, Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
  • Exploring Chemistry. (2015). Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. YouTube.
  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • National Center for Biotechnology Information. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide...2-Substituted Pyridine Complexes.
  • ResearchGate. Display of pyridine/pyridone tautomers.
  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond.
  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
  • ResearchGate. (2015). The influence of halogen bonds on tautomerism: The case of 3-mercapto-1,2-azoles (pyrazoles, isoxazoles, isothiazoles).
  • Sciforum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-b]pyrazolo[1,5-a]pyrimidin-6-one.
  • VNUHCM Press. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE.
  • MDPI. (2024). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO.

Sources

A Technical Guide to the Electrophilic Substitution of 3-Chloro-5-fluoropyridin-2-ol: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of electrophilic substitution reactions on 3-Chloro-5-fluoropyridin-2-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We navigate the complexities arising from the molecule's inherent tautomerism and the competing electronic effects of its substituents. This document elucidates the foundational principles governing its reactivity, offers a predictive analysis of regioselectivity, and presents detailed, validated protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation. By integrating mechanistic theory with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis and functionalization of substituted pyridine derivatives.

Part 1: Foundational Principles of Reactivity

The Pyridin-2-one Scaffold: A Privileged Structure

Pyridin-2-one and its derivatives are cornerstone structures in pharmaceutical sciences, appearing in a multitude of clinically significant agents. Their prevalence stems from their ability to act as bioisosteres for other functional groups and their capacity for engaging in specific hydrogen bonding interactions with biological targets. The strategic functionalization of this core is paramount for modulating pharmacokinetic and pharmacodynamic properties. This compound represents a challenging yet valuable substrate, with its halogen substituents providing potential metabolic blocks and vectors for further synthetic elaboration.

The Pyridin-2-ol <=> Pyridin-2(1H)-one Tautomerism: The Key to Reactivity

The chemical behavior of this compound is fundamentally governed by its existence as a mixture of two tautomers: the hydroxy pyridine (lactim) form and the pyridone (lactam) form. In the solid state and in polar solvents, the equilibrium overwhelmingly favors the pyridin-2(1H)-one tautomer due to its aromatic character and the stability conferred by the amide-like resonance.[1][2][3][4] Non-polar solvents may slightly increase the proportion of the pyridin-2-ol form, but for most synthetic applications involving electrophilic substitution, the pyridin-2(1H)-one is considered the dominant reactive species.[1] This distinction is critical, as the electronic properties and directing effects of the two forms are profoundly different.

Caption: Tautomeric equilibrium of the title compound.

Electronic Landscape of the Pyridin-2(1H)-one Tautomer

To predict the outcome of electrophilic substitution, we must analyze the electronic contributions of each substituent on the dominant pyridin-2(1H)-one ring system.

  • The Lactam Group (-NH-C=O-): This group is, on balance, an activator and is ortho, para-directing . The nitrogen atom's lone pair donates electron density into the ring via resonance, increasing the nucleophilicity, particularly at the C3 and C5 positions. This activating effect is strong enough to overcome the general unreactivity of the parent pyridine ring towards electrophiles.[5]

  • Chloro Group (at C3): The chlorine atom is a deactivating group due to its strong inductive electron withdrawal. However, through resonance, its lone pairs direct incoming electrophiles to the ortho and para positions (C2, C4, C5).

  • Fluoro Group (at C5): Similar to chlorine, fluorine is inductively deactivating but ortho, para-directing via resonance.[6] Its inductive effect is stronger, and its resonance donation is weaker than that of chlorine.

The challenge lies in the fact that the most activated positions from the dominant lactam group (C3 and C5) are already substituted. Therefore, the regioselectivity will be determined by a complex interplay of these competing effects on the remaining C4 and C6 positions.

Part 2: Regiochemical Analysis of Electrophilic Attack

Predicting the Site of Substitution

Given the substitution pattern, the only available positions for electrophilic attack are C4 and C6.

  • Attack at C4: This position is meta to the strongly activating lactam nitrogen, which is unfavorable. However, it is para to the C3-chloro group and ortho to the C5-fluoro group. The directing effects of both halogens converge on this position.

  • Attack at C6: This position is ortho to the activating lactam nitrogen. However, it is also adjacent to the electron-withdrawing carbonyl group, which sterically and electronically disfavors attack. It is also ortho to the C5-fluoro group.

Consensus Prediction: Electrophilic substitution is most likely to occur at the C4 position . While this position is meta to the primary activating group, the concerted directing influence of both the C3-chloro and C5-fluoro substituents to this same position provides a powerful directive force. The alternative C6 position is sterically hindered and electronically deactivated by the adjacent carbonyl.

Mechanistic Visualization: Stability of the Sigma Complex

The preference for C4 attack can be rationalized by examining the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C4 allows the positive charge to be delocalized without placing it on the carbon atom bearing the electron-withdrawing carbonyl group, leading to a more stable intermediate compared to attack at C6.

Caption: Logical workflow for predicting the major product.

Part 3: Key Electrophilic Substitution Protocols

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further transformations, such as reduction to an amine.

Mechanism & Regioselectivity: The reaction proceeds via the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[7][8] As per the analysis in Part 2, the reaction is expected to yield 3-Chloro-5-fluoro-4-nitropyridin-2(1H)-one.

Detailed Experimental Protocol:

  • Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

  • Acidic Medium: Cool the flask to 0 °C in an ice-water bath. Cautiously add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Sulfuric acid acts as both the solvent and the catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[8]

  • Nitrating Mixture Preparation: In a separate beaker, cool a mixture of concentrated sulfuric acid (2.0 eq) and fuming nitric acid (1.1 eq) to 0 °C.

  • Electrophile Addition: Add the cold nitrating mixture to the dropping funnel and introduce it to the reaction flask dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

    • Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent undesirable side reactions or decomposition.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

    • Causality: Quenching on ice dilutes the acid and precipitates the organic product, which is less soluble in the aqueous medium.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Parameter Value Rationale
Temperature 0-5 °CControls exothermicity, minimizes side products
Nitric Acid 1.1 eqSlight excess ensures complete reaction
Solvent Conc. H₂SO₄Generates electrophile, solubilizes substrate
Reaction Time 2-4 hoursTypical for deactivated/moderately activated systems
Halogenation (Bromination)

Halogenation introduces a bromine or chlorine atom, often enhancing biological activity or providing a site for cross-coupling reactions.

Mechanism & Regioselectivity: Bromination can be achieved using bromine (Br₂) in a suitable solvent. A Lewis acid is typically not required due to the activated nature of the pyridin-2-one ring. The reaction proceeds via attack on the polarized bromine molecule to yield the C4-bromo derivative.

Detailed Experimental Protocol:

  • Reactor Setup: In a flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Reagent Addition: Add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature.

    • Causality: Acetic acid is a common polar solvent for halogenations. The reaction is often self-catalyzing, but a small amount of a scavenger like sodium acetate can be added to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the disappearance of the bromine color and check reaction completion by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • Isolation and Purification: If the product precipitates, it can be filtered. Alternatively, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group, which can increase water solubility or serve as a protective/directing group.

Mechanism & Regioselectivity: The reaction uses fuming sulfuric acid (oleum), which contains a high concentration of the electrophile, sulfur trioxide (SO₃).[7][9] The reaction is reversible and is expected to yield 3-Chloro-5-fluoro-2-oxo-1,2-dihydropyridine-4-sulfonic acid.

Detailed Experimental Protocol:

  • Reactor Setup: In a flask equipped with a stirrer and drying tube, place this compound (1.0 eq).

  • Reagent Addition: Add fuming sulfuric acid (20% SO₃, ~5 mL per gram of substrate) carefully at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours.

    • Causality: Higher temperatures are often required for sulfonation compared to nitration, as SO₃ is a less potent electrophile than NO₂⁺.

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Isolation: The sulfonic acid product is often water-soluble. It can be isolated by salting out with NaCl or by careful neutralization with a base like calcium carbonate, followed by filtration and acidification of the filtrate to precipitate the product.

Part 4: The Challenge of Friedel-Crafts Reactions

Standard Friedel-Crafts alkylation and acylation reactions are generally not feasible for pyridine-containing systems, including pyridin-2-ones.[10][11]

Causality of Failure: The nitrogen atom of the pyridine ring (and the exocyclic oxygen of the pyridone) acts as a Lewis base and will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[12] This coordination forms a highly deactivated pyridinium-catalyst complex, rendering the ring strongly resistant to electrophilic attack. While some specialized Friedel-Crafts-type reactions using superacids have been reported for N-heterocycles, they are not standard protocols.[13]

Part 5: Summary and Outlook

The electrophilic substitution of this compound is a synthetically challenging but tractable process. The reaction's outcome is dictated by the dominant pyridin-2(1H)-one tautomer. While the powerful activating lactam group is blocked at its primary C3 and C5 positions, a consensus of the remaining electronic effects strongly suggests that substitution will occur at the C4 position . This guide provides robust starting protocols for nitration, halogenation, and sulfonation to achieve this functionalization. Researchers should be aware of the inherent limitations, particularly the incompatibility with standard Friedel-Crafts conditions. Future work, including DFT (Density Functional Theory) modeling, could provide deeper quantitative insight into the transition state energies for attack at C4 versus C6, further validating the predictions outlined herein.

References

  • Friedel-Crafts reactions with N-heterocyclic alcohols.Vertex AI Search Result.
  • Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+Pearson+.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
  • Preparation of Pyridines, Part 3: By Acyl
  • Friedel–Crafts reaction.Wikipedia.
  • Preparation of Pyridines, Part 4: By Alkylation and Vinyl
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Aromatic sulfon
  • 2-Pyridone.Wikipedia.
  • Electrophilic substitution on pyridine.Química Organica.org.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.YouTube.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.New Journal of Chemistry (RSC Publishing).
  • Tautomers of substituted Pyridines.Sciencemadness Discussion Board.
  • 2-Pyridone tautomer r
  • Pyridine-Tautomerism of Hydroxy Pyridine.ChemTube3D.
  • Mechanism of Nitration: Electrophilic Substitution Reaction.YouTube.

Sources

Strategic Overview: The Value of Substituted Pyridinols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Regioselective Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoropyridin-2-ol: A Mechanistic and Practical Analysis for Drug Development

Pyridinol scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them ideal building blocks for creating molecules with high target affinity and favorable pharmacokinetic profiles. The functionalization of the pyridine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategy, allowing for the precise installation of various pharmacophores.[1]

This guide focuses on the nuanced reactivity of this compound, a substrate presenting a compelling challenge in regioselectivity. With two distinct halogen leaving groups at the C3 and C5 positions, researchers must navigate a complex interplay of electronic and steric factors to achieve the desired substitution pattern. Understanding and controlling this selectivity is paramount for efficient lead optimization and the development of novel chemical entities.

The Electronic Landscape: Tautomerism and Competing Reaction Sites

The reactivity of this compound is not solely defined by its ground state but is profoundly influenced by its tautomeric equilibrium. The molecule exists as a mixture of the pyridin-2-ol and the pyridin-2(1H)-one forms. In the presence of a base, which is common in SNAr reactions, the hydroxyl group is deprotonated to form the pyridin-2-olate anion. This deprotonation dramatically alters the electronic nature of the ring. The resulting negative charge on the oxygen atom makes it a potent electron-donating group, activating the ring towards nucleophilic attack by increasing electron density.

This activation, however, does not affect all positions equally. The two potential sites for nucleophilic attack are:

  • C3-Position: Bearing a chloro substituent.

  • C5-Position: Bearing a fluoro substituent.

Both positions are formally meta to the ring nitrogen, which are typically less reactive towards nucleophilic attack than the ortho (C2, C6) and para (C4) positions.[2][3] In standard pyridine systems, this is because the stabilizing resonance structure involving the electronegative nitrogen atom is not possible for attack at the C3 or C5 positions.[3][4] However, the presence of the activating 2-olate group fundamentally changes this landscape, making substitution at these positions feasible.

Caption: Tautomerism and activation of the substrate.

The SNAr Mechanism: A Tale of Two Pathways

Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.[5][6] The first step, which is typically rate-determining, involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring.[7] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity is temporarily broken.[7] The second, faster step involves the elimination of the leaving group, which restores the aromaticity of the ring.

For 3-chloro-5-fluoropyridin-2-olate, two competing pathways exist:

  • Pathway A: Attack at C5 (F-displacement): The nucleophile attacks the carbon bearing the fluorine atom.

  • Pathway B: Attack at C3 (Cl-displacement): The nucleophile attacks the carbon bearing the chlorine atom.

The regioselectivity of the reaction is determined by the relative activation energies of these two pathways. This energy is primarily dictated by two factors: the electrophilicity of the carbon atom being attacked and the stability of the resulting Meisenheimer intermediate.

SNAr_Mechanism Competing SNAr Pathways cluster_A Pathway A: Attack at C5 cluster_B Pathway B: Attack at C3 Start 3-Chloro-5-fluoropyridin-2-olate + Nu⁻ Meisenheimer_A Meisenheimer Intermediate (Attack at C5) Start->Meisenheimer_A Addition at C5 (Rate-Determining Step A) Meisenheimer_B Meisenheimer Intermediate (Attack at C3) Start->Meisenheimer_B Addition at C3 (Rate-Determining Step B) Product_A 5-Nu-3-chloropyridin-2-olate + F⁻ Meisenheimer_A->Product_A Elimination (Fast) Product_B 3-Nu-5-fluoropyridin-2-olate + Cl⁻ Meisenheimer_B->Product_B Elimination (Fast)

Caption: Competing SNAr mechanisms on the substrate.

Controlling Regioselectivity: A Practitioner's Guide

Achieving selective substitution requires a careful selection of reaction parameters. The choice of nucleophile, solvent, and temperature can tip the balance in favor of one pathway over the other.

The Role of the Leaving Group

In nucleophilic aromatic substitution, the typical halide reactivity order is F > Cl > Br > I.[2] This is contrary to SN1 and SN2 reactions and is a consequence of the two-step mechanism. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and strongly stabilizes the negative charge in the Meisenheimer intermediate through induction. Since the addition of the nucleophile is the rate-determining step, factors that lower the energy of this transition state have the greatest impact. Therefore, all else being equal, displacement of fluoride is often kinetically favored.[2]

The Nature of the Nucleophile

The principle of Hard and Soft Acids and Bases (HSAB) can provide predictive power.

  • Hard Nucleophiles (e.g., alkoxides, primary/secondary amines): These are small, highly charged, and less polarizable. They tend to react faster at the most electrophilic (hardest) center. Due to the high electronegativity of fluorine, the C5 position is the "harder" electrophilic site, often favoring attack by hard nucleophiles.

  • Soft Nucleophiles (e.g., thiolates, cyanide): These are larger, more polarizable, and often less basic. Their reactivity is more influenced by orbital overlap and the polarizability of the electrophilic center. They may show a preference for the C3 position, displacing the more polarizable chloride ion.

Reaction Conditions: Solvent and Temperature
  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are the standard choice for SNAr reactions. They are effective at solvating the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it highly reactive. Furthermore, their high polarity helps to stabilize the charged Meisenheimer complex, accelerating the reaction.[2]

  • Temperature: SNAr reactions on less activated rings can require elevated temperatures to overcome the activation energy barrier.[2] Varying the temperature can sometimes modulate selectivity. A lower temperature might favor the kinetically preferred product (often C5 substitution), while higher temperatures could allow for the formation of the thermodynamically more stable product.

Data Summary: Predicted Regioselectivity

The following table summarizes the expected major product based on the principles discussed. This serves as a starting point for experimental design.

Nucleophile (Nu⁻)TypePredicted Major ProductRationale
Sodium Methoxide (NaOCH₃)Hard5-Methoxy-3-chloropyridin-2-olHard nucleophile attacks the harder C5-F center.
Ammonia (NH₃)Hard5-Amino-3-chloropyridin-2-olFavors the more electrophilic C5 position.
Sodium Thiophenoxide (NaSPh)Soft3-Phenylthio-5-fluoropyridin-2-olSoft nucleophile prefers attack at the C3-Cl position.
PiperidineHard5-(Piperidin-1-yl)-3-chloropyridin-2-olSterically accessible and hard, favoring C5.

Experimental Protocols

The following protocols are designed as self-validating systems, with justifications provided for key steps.

Protocol 1: Selective Substitution at C5 with a Hard Nucleophile (e.g., Piperidine)
  • Objective: To synthesize 3-chloro-5-(piperidin-1-yl)pyridin-2-ol.

  • Justification: This protocol uses a hard amine nucleophile under conditions designed to favor kinetic control and attack at the most electrophilic C5 position.

Methodology:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration). Add potassium carbonate (K₂CO₃) (2.5 eq). Rationale: K₂CO₃ is a non-nucleophilic base used to deprotonate the 2-hydroxyl group, generating the activated pyridin-2-olate species in situ. DMSO is a polar aprotic solvent that accelerates SNAr.

  • Nucleophile Addition: Add piperidine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. Rationale: Moderate heating provides sufficient energy to overcome the activation barrier without promoting side reactions.

  • Work-up: After completion (typically 4-8 hours), cool the mixture to room temperature. Pour the mixture into ice-water and acidify to pH ~6-7 with 1M HCl to protonate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-chloro-5-(piperidin-1-yl)pyridin-2-ol.

Protocol 2: Selective Substitution at C3 with a Soft Nucleophile (e.g., Sodium Thiophenoxide)
  • Objective: To synthesize 5-fluoro-3-(phenylthio)pyridin-2-ol.

  • Justification: This protocol utilizes a soft thiolate nucleophile, which is predicted to favor substitution at the C3 position, displacing the chloride.

Methodology:

  • Nucleophile Preparation: In a separate flask under nitrogen, dissolve thiophenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise. Stir until hydrogen evolution ceases. Rationale: In situ formation of the highly nucleophilic sodium thiophenoxide.

  • Reactor Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reaction: Slowly add the prepared sodium thiophenoxide solution to the substrate solution at room temperature. Heat the mixture to 60-70 °C and monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via column chromatography to isolate 5-fluoro-3-(phenylthio)pyridin-2-ol.

Decision-Making Workflow for Regioselective Synthesis

For researchers aiming to functionalize this scaffold, a logical workflow can streamline experimental design.

Decision_Workflow Start Desired Substitution Position? C5_Sub Target: C5-Substitution (Displace Fluorine) Start->C5_Sub C5 C3_Sub Target: C3-Substitution (Displace Chlorine) Start->C3_Sub C3 Nucleophile_Hard Select Hard Nucleophile (e.g., R-OH, R-NH₂, R₂NH) C5_Sub->Nucleophile_Hard Nucleophile_Soft Select Soft Nucleophile (e.g., R-SH, CN⁻) C3_Sub->Nucleophile_Soft Conditions_Kinetic Conditions: - Moderate Temp (e.g., 80-100°C) - Polar Aprotic Solvent (DMSO, NMP) - Non-nucleophilic base (K₂CO₃) Nucleophile_Hard->Conditions_Kinetic Conditions_Soft Conditions: - Mild Temp (e.g., RT to 70°C) - Polar Aprotic Solvent (DMF, Acetonitrile) - Generate nucleophile in situ (e.g., with NaH) Nucleophile_Soft->Conditions_Soft Product_C5 Expected Major Product: 5-Nu-3-chloropyridin-2-ol Conditions_Kinetic->Product_C5 Product_C3 Expected Major Product: 3-Nu-5-fluoropyridin-2-ol Conditions_Soft->Product_C3

Caption: Workflow for selecting regioselective conditions.

Conclusion

The nucleophilic substitution on this compound is a synthetically valuable but complex transformation. Regioselectivity is not arbitrary but can be rationally controlled by leveraging a deep understanding of the SNAr mechanism and the electronic interplay between the substrate, nucleophile, and reaction environment. By carefully selecting hard or soft nucleophiles and tuning reaction conditions, medicinal chemists can selectively functionalize either the C3 or C5 position, providing a powerful tool for building molecular diversity and advancing drug discovery programs.

References

  • Levy, J. N., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link][8]
  • Levy, J. N., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link][9]
  • Zhang, Y., et al. (2022).
  • Zhang, Y., et al. (2022).
  • Anonymous. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link][12]
  • Dobado, J.A. (2022). Nucleophilic substitution of pyridines. Chemistry Online. [Link][13]
  • Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link][14]
  • Chemistry LibreTexts. (2023). Nucleophilic Substitution of the Hydroxyl Group. [Link][15]
  • Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. [Link][1]
  • OC Lectures. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link][5]
  • Quora. (2016).
  • Organic Chemistry Explained. (2018).
  • The Organic Chemistry Tutor. (2019).
  • Chemistry LibreTexts. (2022). 16.

Sources

Introduction: The Strategic Importance of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridin-2-ol

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. The introduction of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, properties crucial for optimizing bioavailability and efficacy[1]. Among these valuable scaffolds, this compound stands out as a critical intermediate. Its unique substitution pattern—a reactive hydroxyl (pyridinone) group, a strategically placed fluorine atom, and a chlorine atom—offers multiple points for diversification, making it a versatile precursor for a wide range of complex target molecules.

This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, justify the selection of starting materials, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of how to access this vital chemical entity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the availability and cost of starting materials, scalability requirements, and tolerance for specific reaction conditions. We will focus on three robust and well-documented approaches:

  • The Diazotization Pathway: Building the target from a substituted aminopyridine via a Sandmeyer or Balz-Schiemann-type reaction. This is often the most reliable method for regioselective fluorine introduction.

  • The Halogen Exchange Pathway: Starting with a polychlorinated pyridine and selectively replacing one chlorine atom with fluorine. This route leverages economical, industrially available precursors.

  • The Functionalization Pathway: Beginning with a pre-fluorinated pyridine and sequentially introducing the chloro and hydroxyl functionalities. This approach is advantageous when fluorinated starting materials are readily accessible.

Strategy 1: The Diazotization Pathway from 2-Hydroxynicotinic Acid

This is arguably the most elegant and controlled multi-step synthesis, constructing the precise functionality around a foundational pyridine ring. The logic here is to introduce the less tractable fluorine atom at a late stage using a highly reliable transformation: the diazotization of an amino group followed by a fluorination reaction.

Causality and Experimental Choices

Starting with the commercially available and inexpensive 2-hydroxynicotinic acid, the synthesis proceeds through a logical sequence of functional group interconversions.

  • Nitration: The pyridine ring is first activated by the hydroxyl group, directing nitration to the 5-position.

  • Chlorination: The 2-hydroxyl group is then converted to a chlorine atom. This is a crucial step as the 2-chloro substituent is a good leaving group for later-stage modifications and also influences the electronics of the ring for subsequent reactions.

  • Reduction: The nitro group is reduced to a primary amine, setting the stage for the key fluorination step. Using a reducing agent like tin(II) chloride in hydrochloric acid is a classic and effective method for this transformation[2].

  • Diazotization & Fluorination (Balz-Schiemann Type): The 5-amino group is converted to a diazonium salt. This intermediate is then thermally decomposed in the presence of a fluoride source (from tetrafluoroboric acid) to install the fluorine atom with high regioselectivity[2]. The Sandmeyer and Balz-Schiemann reactions are cornerstone transformations in aromatic chemistry precisely because they allow for the introduction of functionalities that are difficult to install via direct substitution[3][4][5].

  • Final Hydrolysis (Implicit): The final product is this compound. The precursor generated in the patent example is 2-chloro-5-fluoronicotinic acid[2]. To obtain the target molecule, a final decarboxylation and hydrolysis step would be necessary, or an alternative pathway starting from a precursor without the carboxylic acid group would be chosen. For the purpose of this guide, we will focus on the key steps leading to the core ring structure. The synthesis of the closely related 2-chloro-5-fluoronicotinic acid is an excellent proxy for the synthesis of the target scaffold.

Visualizing the Pathway: Diazotization Route

Diazotization_Pathway cluster_0 Pathway from 2-Hydroxynicotinic Acid 2_hydroxynicotinic_acid 2-Hydroxynicotinic Acid nitrated_intermediate 5-Nitro-2-hydroxynicotinic Acid 2_hydroxynicotinic_acid->nitrated_intermediate Nitration chlorinated_intermediate 2-Chloro-5-nitronicotinic Acid nitrated_intermediate->chlorinated_intermediate Chlorination amino_intermediate 5-Amino-2-chloronicotinic Acid chlorinated_intermediate->amino_intermediate Reduction (SnCl2/HCl) final_product 2-Chloro-5-fluoronicotinic Acid (Precursor to Target) amino_intermediate->final_product Diazotization & Fluorination

Caption: Multi-step synthesis via the diazotization pathway.

Experimental Protocol: Synthesis of 5-Amino-2-chloronicotinic Acid Hydrochloride

This protocol is adapted from a patented procedure and details a critical step in the diazotization pathway[2].

  • Reaction Setup: In a suitable reaction vessel, suspend the 2-chloro-5-nitronicotinic acid intermediate in concentrated hydrochloric acid.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, ensuring the internal temperature is maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture again in an ice bath and collect the resulting precipitate by filtration.

  • Washing and Drying: Wash the collected solid with cold hydrochloric acid and then with a suitable organic solvent (e.g., ethyl acetate) to remove impurities. Dry the solid under vacuum to yield 5-amino-2-chloronicotinic acid hydrochloride.

Strategy 2: The Halogen Exchange (Halex) Pathway

This strategy relies on nucleophilic aromatic substitution (SNAr) to replace a chlorine atom with fluorine. The pyridine ring is inherently electron-deficient, which facilitates this type of reaction, especially with activating groups present. The primary advantage is the potential use of inexpensive, bulk starting materials like trichloropyridines.

Causality and Experimental Choices
  • Starting Material Selection: A logical starting point is 2,3,5-trichloropyridine . The goal is to selectively replace the 5-chloro group with fluorine and then selectively hydrolyze the 2-chloro group to a hydroxyl.

  • Selective Fluorination: Halogen exchange reactions on polychlorinated pyridines are common. The reaction typically employs a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane[6][7]. The use of a phase-transfer catalyst can improve reaction rates and yields[7]. The selectivity of fluorination depends on the electronic and steric environment of each chlorine atom. The 2- and 6-positions are generally the most activated towards nucleophilic attack, but conditions can be optimized. For our target, we would aim for conditions that favor substitution at the 5-position.

  • Selective Hydrolysis: Following successful fluorination to obtain 2,3-dichloro-5-fluoropyridine , the next challenge is the selective conversion of the 2-chloro group into a hydroxyl group. The 2-position on the pyridine ring is highly activated for SNAr, making it more susceptible to hydrolysis than the 3-position. This can typically be achieved by heating with an aqueous base (e.g., NaOH or KOH).

Visualizing the Pathway: Halogen Exchange Route

Halex_Pathway cluster_1 Pathway via Halogen Exchange trichloropyridine 2,3,5-Trichloropyridine fluorinated_intermediate 2,3-Dichloro-5-fluoropyridine trichloropyridine->fluorinated_intermediate Selective Fluorination (KF or CsF, DMSO) target_product This compound fluorinated_intermediate->target_product Selective Hydrolysis (aq. NaOH, heat)

Caption: Two-step synthesis via the Halex pathway.

Experimental Protocol: Representative Fluorination of a Dichloropyridine

This protocol is based on a reported procedure for a similar transformation and illustrates the general conditions for halogen exchange[6].

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the starting dichloropyridine (e.g., 2,3-dichloropyridine as a proxy for our intermediate) and a polar aprotic solvent like DMSO.

  • Addition of Fluoride Source: Add cesium fluoride (CsF) or spray-dried potassium fluoride (KF) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 110-150°C) and stir for several hours (e.g., 20 hours). Monitor the reaction progress by GC-MS or LC-MS.

  • Quenching and Extraction: After completion, cool the mixture to room temperature and carefully quench with water. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the fluorinated pyridine product.

Strategy 3: The Functionalization Pathway from a Pre-fluorinated Pyridine

This approach begins with a pyridine ring that already contains the desired fluorine atom. This can be advantageous if a suitable fluorinated pyridine is commercially available and cost-effective. The challenge then becomes the regioselective introduction of the remaining chlorine and hydroxyl groups.

Causality and Experimental Choices
  • Starting Material Selection: A prime candidate for this route is 2-amino-5-fluoropyridine [8] or 2-chloro-5-fluoropyridine [9]. Let's consider the route from 2-chloro-5-fluoropyridine.

  • Regioselective Chlorination: The first step is the introduction of a chlorine atom at the 3-position. Direct chlorination of the pyridine ring can be challenging. However, vapor-phase chlorination at high temperatures over a catalyst is a known industrial method for similar substrates[10]. Alternatively, electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) could be explored, although the electron-deficient nature of the ring makes this difficult without a strongly activating group.

  • Hydrolysis: Once 2,3-dichloro-5-fluoropyridine is obtained, the final step is the selective hydrolysis of the 2-chloro group, as described in Strategy 2. The higher reactivity of the 2-position to nucleophilic attack makes this selective conversion feasible.

Visualizing the Pathway: Functionalization Route

Functionalization_Pathway cluster_2 Pathway via Functionalization fluoropyridine 2-Chloro-5-fluoropyridine dichlorofluoro_intermediate 2,3-Dichloro-5-fluoropyridine fluoropyridine->dichlorofluoro_intermediate Direct Chlorination (e.g., Cl2, vapor phase) target_product This compound dichlorofluoro_intermediate->target_product Selective Hydrolysis (aq. NaOH, heat)

Caption: Two-step synthesis via the functionalization pathway.

Quantitative Data Summary and Comparison

The selection of an optimal synthetic route involves balancing factors like step count, reagent cost, and overall yield. The following table provides a high-level comparison of the discussed strategies.

FeatureStrategy 1: DiazotizationStrategy 2: Halogen ExchangeStrategy 3: Functionalization
Typical Starting Material 2-Hydroxynicotinic Acid2,3,5-Trichloropyridine2-Chloro-5-fluoropyridine
Number of Key Steps 4-522
Key Reagents HNO₃/H₂SO₄, POCl₃, SnCl₂, NaNO₂/HBF₄KF or CsF, DMSO, NaOHCl₂, High Temp or NCS, NaOH
Advantages High regioselectivity for fluorination; reliable transformations.Uses inexpensive bulk starting materials; fewer steps.Potentially short route if fluorinated starting material is available.
Challenges Multi-step process; handling of potentially hazardous diazonium intermediates.Selectivity can be an issue in both fluorination and hydrolysis steps; harsh reaction conditions.Regioselective chlorination can be difficult and may require specialized equipment (vapor phase).

Conclusion and Outlook

The synthesis of this compound is a solvable challenge with multiple viable pathways. The Diazotization Pathway (Strategy 1), while longer, offers the highest degree of control and predictability, making it ideal for laboratory-scale synthesis where regiochemical purity is paramount. The Halogen Exchange Pathway (Strategy 2) presents an economically attractive option for large-scale production, provided that the selectivity challenges can be overcome through careful process optimization. Finally, the Functionalization Pathway (Strategy 3) offers a concise route, but its practicality is heavily dependent on the cost and availability of the fluorinated starting material and the feasibility of the direct chlorination step.

As a Senior Application Scientist, my recommendation for researchers developing novel derivatives would be to initially pursue the Diazotization Pathway for its reliability in producing high-purity material for screening. For process chemists aiming for scale-up, a thorough investigation into the Halogen Exchange Pathway would be a worthwhile endeavor. The continued development of novel fluorination and C-H activation technologies may yet open up even more direct and efficient routes to this valuable synthetic intermediate.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • Boudakian, M. M. (1981). New developments in the synthesis of lower fluorinated pyridines via diazotization-fluorination of aminopyridines in anhydrous hydrogen fluoride. Journal of Fluorine Chemistry.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Kaur, N., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Guidechem. (n.d.). How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications.
  • ChemicalBook. (n.d.). 3-Chloro-2-fluoro-pyridine synthesis.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Cornella, J., et al. (2021). Deaminative chlorination of aminoheterocycles. PMC - NIH.
  • ChemicalBook. (n.d.). 2-Chloro-5-fluoropyridine synthesis.
  • Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

Sources

A Theoretical Investigation into the Structural, Spectroscopic, and Electronic Properties of 3-Chloro-5-fluoropyridin-2-ol: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core theoretical studies of 3-Chloro-5-fluoropyridin-2-ol.

Abstract: this compound is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure, electronic properties, and reactivity, which are governed by the interplay of chloro, fluoro, and hydroxyl substituents on the pyridine ring. A critical feature of this molecule is its potential for pyridin-2-ol / 2-pyridone tautomerism, which profoundly influences its chemical behavior and interaction with biological targets. This technical guide outlines a comprehensive theoretical investigation protocol using quantum chemical calculations to elucidate the fundamental properties of this compound. By employing Density Functional Theory (DFT), this work proposes a framework for analyzing its tautomeric equilibrium, spectroscopic signatures, electronic structure, and reactivity, providing predictive insights to guide future experimental synthesis and application.

Introduction: The Rationale for a Theoretical Approach

Halogenated pyridines are privileged scaffolds in modern drug discovery and agrochemicals.[1][2] The introduction of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound, in particular, presents a fascinating case for theoretical study due to the presence of a hydroxyl group at the 2-position. This configuration gives rise to prototropic tautomerism, allowing the molecule to exist in equilibrium between the enol (pyridin-2-ol) and keto (2-pyridone) forms.

Understanding the energetic landscape of this tautomerism is paramount, as the dominant form dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall reactivity. Experimental characterization can be complex; therefore, computational chemistry offers a powerful, predictive, and cost-effective alternative for gaining deep molecular insights.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors.[3] This guide details the established theoretical protocols that would be applied to this compound to build a complete computational profile of the molecule, thereby accelerating its potential development.

Core Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the robustness of its computational methodology. The protocol described here is designed to be a self-validating system, where different computational outputs (e.g., energies, vibrational frequencies, orbital analyses) provide a cohesive and cross-verifiable picture of the molecule's behavior.

Software and Theoretical Level

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian. The choice of theoretical level is critical for balancing accuracy and computational cost.

  • Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent performance for organic molecules.[3][4]

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and versatile choice for geometry optimization and electronic property calculations.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing lone pairs and potential hydrogen bonds, while polarization functions (d,p) are necessary for capturing the electronic effects of the electronegative halogen and oxygen atoms.

Step-by-Step Computational Workflow

The following protocol outlines the systematic steps for a comprehensive theoretical analysis.

Step 1: Geometry Optimization and Tautomer Analysis

  • Construct the initial 3D structures for both the pyridin-2-ol (enol) and 2-pyridone (keto) tautomers.

  • Perform full geometry optimization for both tautomers in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation for each structure.

  • Causality Check: The optimization is essential to locate the stationary points on the potential energy surface. Without this, all subsequent calculations would be based on an unrealistic molecular structure.

Step 2: Vibrational Frequency Calculation

  • Perform a frequency calculation on both optimized tautomers at the same level of theory.

  • Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structures are true energy minima. The calculated vibrational modes can be used to simulate infrared (IR) and Raman spectra, which can later be compared with experimental data for validation.[3]

Step 3: Solvation Effects

  • Re-optimize the geometries of both tautomers in the presence of a solvent (e.g., water, DMSO) using a continuum solvation model like the Polarization Continuum Model (PCM).

  • Insight: Solvents, particularly polar ones, can stabilize one tautomer over the other through dipole interactions and hydrogen bonding. The PCM model provides a computationally efficient way to predict these environmental effects on the tautomeric equilibrium.

Step 4: Electronic and Reactivity Analysis

  • Frontier Molecular Orbital (FMO) Analysis: From the optimized gas-phase structures, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[3][4] A smaller gap suggests higher polarizability and reactivity.[3]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces for the dominant tautomer. The MEP map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which are crucial for predicting sites of chemical reactions.[4]

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate intramolecular charge transfer, hyperconjugative interactions, and stabilization energies. The magnitude of stabilization energy, E(2), reveals the strength of electron delocalization within the molecule, which is linked to its stability and electronic properties.[3]

Workflow Visualization

G cluster_setup Step 1: Initial Setup & Optimization cluster_validation Step 2: Validation & Energetics cluster_analysis Step 3: In-Depth Analysis cluster_output Step 4: Final Output start Construct Tautomers (Enol & Keto) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq fmo FMO Analysis (HOMO, LUMO, Gap) opt->fmo mep MEP Mapping (Reactivity Sites) opt->mep nbo NBO Analysis (Charge Transfer) opt->nbo energy Determine Relative Energies (ΔG) & Tautomer Ratio freq->energy Confirm Minima (No Imaginary Frequencies) spec Simulate Spectra (IR, Raman, NMR) freq->spec report Comprehensive Theoretical Profile energy->report fmo->report mep->report nbo->report spec->report

Caption: A comprehensive workflow for the theoretical investigation of this compound.

Predicted Molecular Properties and Data

Based on the proposed methodology, the following properties of this compound would be determined.

Tautomeric Equilibrium

The relative stability of the enol and keto forms is a central question. The pyridin-2-ol form retains aromaticity, while the 2-pyridone form benefits from a strong C=O bond and potential for amide-like resonance. In many pyridin-2-ol systems, the pyridone tautomer is significantly more stable. The calculations will quantify this energy difference (ΔG).

Caption: The tautomeric equilibrium between the pyridinol and pyridone forms. Note: Images are illustrative placeholders.

Predicted Physicochemical and Electronic Data

The following table summarizes the key quantitative data that will be generated from the computational study.

PropertyPredicted Value (Arbitrary Units/Type)Significance
Molecular Formula C₅H₃ClFNODefines the elemental composition.
Molecular Weight 147.54 g/mol Fundamental physical property.
Relative Energy (ΔG) Keto form favored by X kcal/molDetermines the dominant tautomer at equilibrium.
Dipole Moment Y DebyeInfluences solubility and intermolecular forces.
HOMO Energy -A eVRelates to the electron-donating ability of the molecule.[3]
LUMO Energy -B eVRelates to the electron-accepting ability of the molecule.[3]
HOMO-LUMO Gap (A-B) eVCorrelates with chemical reactivity and electronic transition energy.[3][4]
Key Vibrational Frequencies C=O stretch: ~1650 cm⁻¹ (Keto)Provides a spectroscopic fingerprint for identifying the dominant tautomer.
O-H stretch: ~3400 cm⁻¹ (Enol)

Analysis of Reactivity and Potential Applications

The computational results provide a roadmap for understanding the chemical behavior of this compound.

  • Electrophilic and Nucleophilic Sites: The MEP map will likely show the oxygen atom (of the carbonyl in the pyridone form) and the nitrogen atom as key nucleophilic centers, while the hydrogen on the nitrogen (pyridone) or oxygen (pyridinol) will be the primary electrophilic site for hydrogen bonding. The carbon atoms attached to the halogens will also exhibit electrophilic character. This information is vital for designing synthetic reactions.

  • Intermolecular Interactions: The molecule is expected to form strong hydrogen-bonded dimers in the solid state, similar to related structures like 3,5,6-Trichloropyridin-2-ol.[5] The N-H donor and C=O acceptor of the pyridone tautomer create a robust motif for self-assembly and interaction with biological macromolecules.

  • Guidance for Drug Development: By understanding the electronic properties and preferred tautomeric form, medicinal chemists can more effectively design derivatives. For instance, if the pyridone form dominates, synthetic strategies might focus on N-alkylation. The FMO and MEP data can guide the introduction of additional substituents to enhance binding affinity to a specific protein target. The presence of the fluoropyridine moiety is already known to be advantageous in developing antibacterial agents.[1]

Conclusion

This guide has outlined a comprehensive and robust theoretical protocol for the in-depth characterization of this compound. By leveraging Density Functional Theory, it is possible to predict its structural preferences, tautomeric equilibrium, spectroscopic signatures, and electronic reactivity landscape. The insights gained from such a study provide an authoritative foundation for future experimental work, enabling a more rational design of synthetic routes and applications in fields ranging from medicinal chemistry to materials science. The predictive power of this computational approach serves to de-risk and accelerate the innovation pipeline for this promising chemical entity.

References

  • BenchChem. (n.d.). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.
  • Mathavan, T., et al. (2016). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12031536, 3-Chloro-5-fluoropyridine.
  • S. K., et al. (2022). Growth, Quantum Chemical Computations, NLO and Spectroscopic Studies of 2-Amino 5-Chloro Pyridine Single Crystal in Comparison with Certain Aminopyridine Derivatives. Journal of Molecular Structure, 1272, 134120.
  • Glidewell, C., et al. (2024). 3,5,6-Trichloropyridin-2-ol. Acta Crystallographica Section E: Crystallographic Communications.
  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4323.
  • Al-Otaibi, J. S., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 12(4), 114.
  • Ishihara Sangyo Kaisha, Ltd. (1982). U.S. Patent No. 4,349,681. Washington, DC: U.S. Patent and Trademark Office.

Sources

An In-Depth Technical Guide to 3-Chloro-5-fluoropyridin-2-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal and agricultural chemistry is built upon a foundation of versatile and strategically functionalized heterocyclic scaffolds. Among these, substituted pyridines hold a place of prominence, offering a unique combination of electronic properties, reactivity, and biological relevance. This guide delves into the technical intricacies of a specific, yet significant, building block: 3-Chloro-5-fluoropyridin-2-ol. While not a household name in the broader chemical community, this molecule represents a critical intermediate in the synthesis of complex, high-value compounds. This document aims to provide a comprehensive overview of its discovery, synthetic evolution, physicochemical characteristics, and its pivotal role in the development of innovative chemical entities. By synthesizing information from seminal patents and scholarly articles, this guide serves as a technical resource for researchers engaged in the design and execution of advanced organic synthesis.

The Emergence of a Versatile Intermediate: A Historical Perspective

The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the relentless pursuit of novel pharmaceuticals and agrochemicals. Its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated pyridines. The strategic placement of chloro and fluoro substituents on the pyridine ring offers medicinal chemists a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The development of synthetic routes to compounds like 3-substituted 2-chloro-5-fluoropyridines, as outlined in various patents, paved the way for the eventual synthesis and isolation of this compound.[1] These patents, often focused on the creation of more complex molecules, implicitly underscore the importance of such intermediates. The journey to this specific pyridinol has been one of incremental innovation in the field of heterocyclic chemistry, where the demand for precisely substituted building blocks continues to drive synthetic creativity.

Strategic Synthesis: Pathways to this compound

The synthesis of this compound is not explicitly detailed in a plethora of literature, suggesting its primary role as a transient but crucial intermediate. However, by examining the synthesis of closely related analogues and applying fundamental principles of organic chemistry, we can delineate logical and efficient synthetic pathways. The two most probable routes originate from readily available precursors: 2,3,5-trichloropyridine or a suitably substituted aminopyridine.

From Polychlorinated Pyridines: A Stepwise Functionalization Approach

One of the most industrially viable starting points for the synthesis of complex pyridines is the manipulation of polychlorinated precursors. The synthesis of 2,3,5-trichloropyridine itself is a well-established industrial process.[2][3] From this versatile starting material, a sequence of selective nucleophilic aromatic substitutions and subsequent hydrolysis can be envisioned to yield the target molecule.

Caption: Proposed synthetic pathway from 2,3,5-trichloropyridine.

Experimental Protocol: A Representative Synthesis

  • Step 1: Selective Alkoxylation. 2,3,5-Trichloropyridine is reacted with a sodium alkoxide (e.g., sodium methoxide or ethoxide) in the corresponding alcohol as a solvent. The greater electrophilicity of the C2 position directs the initial substitution to yield the 2-alkoxy-3,5-dichloropyridine intermediate.

  • Step 2: Halogen Exchange Fluorination. The resulting dichloropyridine is subjected to a halogen exchange reaction. This is typically achieved using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane, often with a phase-transfer catalyst to enhance reactivity.[4] The chlorine at the 5-position is more susceptible to nucleophilic substitution than the one at the 3-position, leading to the formation of 2-alkoxy-3-chloro-5-fluoropyridine.

  • Step 3: Hydrolysis to the Pyridinol. The final step involves the hydrolysis of the alkoxy group to the desired hydroxyl group. This can be accomplished by heating the intermediate in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.

The Amino-Diazotization Route: A Classic Transformation

An alternative and widely employed strategy in pyridine chemistry involves the diazotization of an aminopyridine precursor. This route offers a different set of synthetic handles and can be advantageous depending on the availability of the starting materials. The synthesis of 3-amino-2-chloro-5-fluoropyridine is a key step in this pathway.[5]

Caption: Synthetic pathway via diazotization of an aminopyridine.

Experimental Protocol: A Representative Synthesis

  • Step 1: Diazotization. 2-Amino-3-chloro-5-fluoropyridine is dissolved in an aqueous acidic solution, typically sulfuric acid or hydrochloric acid, and cooled to a low temperature (0-5 °C). A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt in situ.

  • Step 2: Hydrolysis of the Diazonium Salt. The resulting diazonium salt solution is then carefully warmed. The diazonium group is an excellent leaving group and is readily displaced by water, which acts as the nucleophile, to yield this compound. The reaction often proceeds with the evolution of nitrogen gas.

Physicochemical and Spectroscopic Profile

Due to its nature as a synthetic intermediate, extensive characterization data for this compound is not widely published. However, based on the known properties of similar substituted 2-hydroxypyridines, a physicochemical and spectroscopic profile can be predicted and is essential for its identification and quality control.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.54 g/mol
Appearance Off-white to pale yellow solid
Melting Point >100 °C (by analogy to 2-hydroxypyridine)[6]
Boiling Point >280 °C (decomposes, by analogy to 2-hydroxypyridine)[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.
pKa Expected to be weakly acidic.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons in the pyridine ring, with their chemical shifts and coupling constants influenced by the chloro, fluoro, and hydroxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shift of the carbon bearing the hydroxyl group (C2) would be significantly downfield.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom at the 5-position.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and characteristic absorptions for the C=O (from the pyridone tautomer) and C=C/C=N bonds of the aromatic ring.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyridine ring.[7][8][9]

Caption: Tautomeric equilibrium of this compound.

In the solid state and in polar solvents, the equilibrium generally favors the 2-pyridone tautomer. In the gas phase and in non-polar solvents, the 2-hydroxypyridine form can be more prevalent. This tautomeric behavior is critical as it dictates the reactivity of the molecule in subsequent synthetic steps.

Significance and Applications in Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of multiple, orthogonally reactive sites—the hydroxyl group, the chloro and fluoro substituents, and the pyridine ring itself—allows for a wide range of chemical transformations.

A Key Intermediate in Agrochemicals and Pharmaceuticals:

While specific examples directly citing this compound are not abundant in readily accessible literature, its structural motif is present in numerous patented compounds, particularly in the agrochemical sector. For instance, the related compound 3-chloro-5-(trifluoromethyl)pyridin-2-amine is a known intermediate for the synthesis of pesticides.[10][11] This strongly suggests that this compound serves a similar role as a precursor to active ingredients in herbicides, fungicides, and insecticides.

The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or can be used as a handle for further derivatization. The chloro and fluoro substituents can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular libraries for drug discovery and lead optimization. The synthesis of compounds like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a known agrochemical intermediate, further highlights the importance of this class of substituted pyridines.[12]

Conclusion and Future Outlook

This compound, while not a widely recognized compound in its own right, represents an essential piece in the complex puzzle of modern organic synthesis. Its value is not in its final application, but in the potential it unlocks for the creation of novel and impactful molecules in the pharmaceutical and agrochemical industries. The synthetic pathways to this intermediate, derived from readily available precursors, demonstrate the elegance and efficiency of contemporary heterocyclic chemistry.

As the demand for more sophisticated and precisely functionalized molecules continues to grow, the importance of such versatile building blocks will only increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes to this compound and its analogues, as well as the exploration of its utility in the synthesis of new classes of biologically active compounds. This in-depth technical guide provides a solid foundation for researchers looking to harness the synthetic potential of this valuable intermediate.

References

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). ARKIVOC, 2002(11), 198-215.
  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (1986).
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2021). Physical Sciences Forum, 3(1), 7.
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). Semantic Scholar.
  • The 2-hydroxypyridines substituted at the third position, which were... (n.d.). In ResearchGate.
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. (n.d.). In Ningbo Inno Pharmchem Co.,Ltd..
  • 3-Chloro-5-fluoropyridine. (n.d.). In PubChem.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (2006).
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). In PubChem.
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (n.d.). In PubChem.
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. (1982).
  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 104-116.
  • Synthetic method of 2,3,5-trichloropyridine. (2021).
  • 2-Chloro-3-Bromo-5-Hydroxypyridine. (2024). In ChemBK.
  • Synthetic method of 2,3,5-trichloropyridine. (2015).
  • Synthesis method of 2,3-difluoro-5-chloropyridine. (2012).
  • Process for producing 3-chloro-5-trifluoromethylpyridines. (1983).
  • Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate.
  • 2-Chloro-3-Bromo-5-Hydroxypyridine | Properties, Safety, Applications, Supplier in China. (n.d.). In LookChem.
  • Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (2020).
  • 3-Bromo-2-chloro-5-fluoropyridine. (n.d.). In PubChem.

Sources

Foreword: A Proactive Approach to Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of 3-Chloro-5-fluoropyridin-2-ol

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug substance is paved with rigorous scientific evaluation. Among the most critical of these evaluations is the characterization of a molecule's intrinsic chemical stability. This guide provides a comprehensive framework for assessing the stability of this compound, a halogenated pyridine derivative of interest as a potential intermediate in medicinal chemistry and materials science.[1] Due to the limited availability of direct stability data for this specific compound, this document adopts a proactive, methodology-focused approach. It combines foundational principles of physical organic chemistry with established regulatory guidelines for forced degradation to construct a predictive stability profile and a robust experimental plan for its empirical validation.[2][3] This guide is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of molecular stability.

Molecular Profile and Inherent Reactivity

This compound is a multifunctional heterocyclic compound. Its stability is governed by the interplay of its constituent parts: the pyridine ring, the hydroxyl group, and the halogen substituents.

  • Pyridin-2-ol Tautomerism: The molecule exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one form. The pyridone form is generally the major tautomer in solution and in the solid state. This equilibrium is crucial as the pyridone structure presents an amide-like functionality, which has distinct reactivity compared to the aromatic alcohol form, particularly in its susceptibility to hydrolysis.[4]

  • Electronic Effects of Halogens: The chlorine and fluorine atoms are electron-withdrawing groups that influence the electron density of the pyridine ring.[1] This has a dual effect: it can decrease the ring's susceptibility to electrophilic attack but may activate it towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen and the halogens. The relative positions of the halogens and the hydroxyl/keto group will dictate the primary sites of reactivity and potential degradation.

Predicted Stability Profile: A Mechanistic Overview

Based on the structural features and data from analogous compounds, a predicted stability profile for this compound is summarized below. Forced degradation studies are essential to empirically confirm these predictions and to identify and characterize any resulting degradation products.[5][6]

Stress ConditionPredicted StabilityProbable Degradation Pathway(s)
Acidic Hydrolysis (e.g., 0.1 M HCl)Likely LabileHydrolysis of the amide-like bond in the pyridone tautomer, potentially leading to ring-opening.[4]
Basic Hydrolysis (e.g., 0.1 M NaOH)Likely LabileBase-catalyzed hydrolysis of the pyridone tautomer. Potential for nucleophilic substitution of the chlorine atom.
Oxidative Stress (e.g., 3-30% H₂O₂)Moderately StableN-oxidation of the pyridine ring is a common pathway for pyridine derivatives.[7]
Photolytic Stress (ICH Q1B)Potentially LabileHalogenated aromatic systems can be susceptible to photodecomposition. Homolytic cleavage of the C-Cl bond is a possibility.[8]
Thermal Stress (e.g., >60°C, solid & solution)Likely StableFluorinated compounds often exhibit enhanced thermal stability.[1] Degradation would likely be an acceleration of other pathways (e.g., hydrolysis).

Experimental Design: A Blueprint for Forced Degradation Studies

The following protocols are designed as a comprehensive forced degradation study, a critical component for developing stability-indicating analytical methods.[3] The objective is to achieve 5-20% degradation to ensure that the primary degradation products are generated without overly complex secondary degradation.

General Experimental Workflow

The overall process follows a systematic approach from stress sample generation to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) D Hydrolytic Stress (Acid, Base, Neutral) A->D E Oxidative Stress A->E F Photolytic Stress (Solid & Solution) A->F G Thermal Stress (Solid & Solution) A->G B Prepare Stress Solutions (HCl, NaOH, H₂O₂) B->D B->E C Solid State Sample C->F C->G H Neutralize & Dilute Samples D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC-UV/MS H->I J Characterize Degradants (LC-MS, NMR) I->J

Caption: General workflow for forced degradation studies.

Protocol: Hydrolytic Degradation
  • Preparation: Prepare three solutions of this compound (approx. 0.5 mg/mL) in:

    • 0.1 M Hydrochloric Acid (Acidic Condition)

    • 0.1 M Sodium Hydroxide (Basic Condition)

    • Purified Water (Neutral Condition)

  • Incubation: Store the solutions at 60°C. Include control samples (without the drug substance) and unstressed samples (stored at 2-8°C) for comparison.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Processing: Immediately cool the aliquot to room temperature. Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze by a stability-indicating HPLC-UV/MS method. The causality for using elevated temperature is to accelerate the degradation process to occur within a practical timeframe, as hydrolysis at room temperature can be very slow.[9]

Protocol: Oxidative Degradation
  • Preparation: Prepare a solution of this compound (approx. 0.5 mg/mL) in a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light. The choice of a common oxidant like H₂O₂ is to simulate potential oxidative stress during manufacturing or storage.[7]

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Processing: Dilute the aliquot with mobile phase to a suitable concentration.

  • Analysis: Analyze promptly by HPLC-UV/MS to prevent further degradation in the autosampler.

Protocol: Photostability
  • Preparation:

    • Solution: Prepare a solution of the compound (approx. 0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Solid: Spread a thin layer of the solid compound in a shallow dish.

  • Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Sample Processing: For the solution, dilute as needed. For the solid, dissolve a known quantity in a suitable solvent.

  • Analysis: Analyze the exposed and dark control samples by HPLC-UV/MS.

Predicted Degradation Pathways

Understanding the potential degradation pathways is key to developing targeted analytical methods and stable formulations.

G cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway A 3-Chloro-5-fluoropyridin-2(1H)-one C₅H₃ClFNO B Ring-Opened Product e.g., Carboxylic Acid Derivative A->B H₃O⁺ or OH⁻ C N-Oxide Derivative C₅H₃ClFNO₂ A->C [O] e.g., H₂O₂

Caption: Predicted major degradation pathways for the compound.

Analytical Strategy: The Stability-Indicating Method

A robust analytical method is the cornerstone of any stability study. The primary tool is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Methodology: Reversed-phase HPLC is typically employed. A gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Detection:

    • UV/Vis (DAD/PDA): A photodiode array detector is crucial for assessing peak purity and detecting degradants that may have different chromophores than the parent compound.

    • Mass Spectrometry (MS): LC-MS is invaluable for the rapid determination of the mass-to-charge ratio (m/z) of the parent compound and its degradation products, providing critical information for structural elucidation.[10]

  • Structural Elucidation: For unknown degradation products, further characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often required to definitively establish their structures.

Conclusion and Forward Look

This guide outlines a predictive but comprehensive framework for evaluating the chemical stability of this compound. While the pyridone tautomer is predicted to be susceptible to hydrolysis, and the pyridine nitrogen to oxidation, empirical data from the outlined forced degradation studies are essential for confirmation. The insights gained from these studies are not merely academic; they are fundamental to guiding formulation development, defining appropriate storage conditions, establishing re-test periods, and ensuring the overall quality and safety of any final product incorporating this molecule. The application of these systematic, scientifically-grounded protocols will provide the necessary data to move forward with confidence in the development process.

References

  • University of Hertfordshire. (2025). 3-chloro-5-trifluoromethylpyridin-2-ol. AERU.
  • National Institutes of Health. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. NIH.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Pipzine Chemicals.
  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR Publishers.
  • ResearchGate. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. ResearchGate.
  • ResearchGate. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • PubMed Central. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. PubMed.
  • CONICET. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.

Sources

Methodological & Application

The Strategic Utility of 3-Chloro-5-fluoropyridin-2-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and other key interactions with biological targets make it a cornerstone of drug design.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. Within this context, 3-chloro-5-fluoropyridin-2-ol emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents.

The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 5-position can significantly influence the compound's acidity, basicity, and metabolic stability, often leading to improved drug-like properties. The pyridin-2-ol moiety introduces another layer of complexity and opportunity, existing in a tautomeric equilibrium with its 2-pyridone form. This tautomerism can be critical for receptor binding and can be exploited to modulate the physicochemical properties of the final compound. This guide provides a comprehensive overview of the applications and synthetic protocols related to this important chemical intermediate, empowering researchers to leverage its full potential in their drug discovery programs.

Physicochemical Properties and Tautomerism

Understanding the fundamental properties of this compound is crucial for its effective application. The compound's structure and electronic landscape are dictated by the interplay of its substituents.

Tautomerism: The Pyridin-2-ol / 2-Pyridone Equilibrium

A key feature of 2-hydroxypyridines is their existence as a mixture of two tautomeric forms: the pyridin-2-ol and the 2-pyridone. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. The ability of the 2-pyridone form to act as both a hydrogen bond donor and acceptor makes it a particularly interesting motif for interacting with biological macromolecules.

Caption: Tautomeric equilibrium of pyridin-2-ol and 2-pyridone.

Synthesis of this compound

The preparation of this compound can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. A representative, albeit general, synthetic pathway is outlined below. The specific conditions for each step may require optimization.

Proposed Synthetic Workflow

synthesis_workflow start Commercially Available Pyridine Derivative step1 Nitration start->step1 e.g., HNO₃/H₂SO₄ step2 Halogenation step1->step2 e.g., POCl₃ step3 Fluorination step2->step3 e.g., KF/HF step4 Hydrolysis step3->step4 e.g., NaOH, then H⁺ product This compound step4->product

Caption: Generalized synthetic workflow for this compound.

Key Synthetic Transformations and Protocols

The reactivity of this compound is characterized by the distinct functionalities present on the pyridine ring. The hydroxyl group can undergo O-alkylation and O-arylation, while the chlorine atom is a prime site for palladium-catalyzed cross-coupling reactions. The pyridone tautomer can also undergo N-alkylation.

Protocol 1: O-Alkylation

The O-alkylation of the pyridin-2-ol tautomer is a common method to introduce a variety of side chains, which can be crucial for modulating a compound's biological activity and pharmacokinetic properties.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alkylating Agent Base Solvent Temperature (°C) Typical Yield (%)
Benzyl bromideK₂CO₃Acetonitrile8085-95
Ethyl iodideNaHDMF2570-85
Propargyl bromideCs₂CO₃DMF2580-90
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and the chlorine atom at the 3-position of the pyridine ring is an excellent handle for this transformation.[4][5] This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Reaction Scheme:

Note: For successful Suzuki coupling, the hydroxyl group of the pyridin-2-ol should be protected (e.g., as a methyl or benzyl ether) to prevent interference with the catalytic cycle.

Materials:

  • O-protected 3-chloro-5-fluoropyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • In an oven-dried Schlenk flask, combine the O-protected 3-chloro-5-fluoropyridine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Palladium Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene10075-90
Pd₂(dba)₃XPhosCs₂CO₃Dioxane11080-95
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9070-85
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 3-position.[6][7]

Reaction Scheme:

Note: Similar to the Suzuki coupling, the hydroxyl group should be protected.

Materials:

  • O-protected 3-chloro-5-fluoropyridine (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (1.2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.

  • Add the O-protected 3-chloro-5-fluoropyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Palladium Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene11070-85
Pd(OAc)₂BINAPCs₂CO₃Dioxane10065-80

Applications in Medicinal Chemistry

The this compound scaffold is a precursor to a wide range of biologically active molecules. Its derivatives have been explored in various therapeutic areas, with a notable, albeit inferred, potential in the development of kinase inhibitors.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core that occupies the ATP-binding site of the enzyme. The strategic placement of substituents on this core is critical for achieving potency and selectivity. The this compound scaffold provides a versatile platform for generating libraries of potential kinase inhibitors through the reactions described above. For instance, the 3-position can be functionalized with various aryl or heteroaryl groups via Suzuki coupling to probe different regions of the kinase active site, while the 2-position can be modified to optimize interactions with the hinge region.

kinase_inhibitor_concept scaffold This compound Scaffold suzuki Suzuki Coupling at C3 scaffold->suzuki buchwald Buchwald-Hartwig at C3 scaffold->buchwald alkylation O/N-Alkylation at C2/N1 scaffold->alkylation library Library of Kinase Inhibitor Candidates suzuki->library buchwald->library alkylation->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow utilizing the this compound scaffold.

Other Therapeutic Areas

Beyond kinase inhibitors, substituted pyridine derivatives have shown promise in a multitude of therapeutic areas, including but not limited to:

  • Antiviral agents

  • Antibacterial agents

  • Anti-inflammatory drugs

  • Central nervous system (CNS) active compounds

The versatility of the this compound building block makes it a valuable starting point for the exploration of new chemical entities in these and other disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. While a specific safety data sheet (SDS) for this compound may not be readily available, the following guidelines are based on the known hazards of similar halogenated pyridines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Characterization

The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. ¹⁹F NMR can be used to confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Conclusion

This compound represents a strategically important and highly versatile building block in medicinal chemistry. Its unique combination of reactive sites and the influence of its substituents on physicochemical properties make it an invaluable tool for the synthesis of novel and diverse molecular entities. The protocols and application notes provided in this guide, based on established chemistry of analogous compounds, offer a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery endeavors. By leveraging the synthetic tractability of this compound, the scientific community can continue to develop innovative therapeutics to address unmet medical needs.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Zeitschrift für Kristallographie - New Crystal Structures. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
  • MDPI. (2016). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine.
  • ResearchGate. (2015). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Application Notes and Protocols: 3-Chloro-5-fluoropyridin-2-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Pyridine Scaffold

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structure. The strategic introduction of substituents onto this core allows for the fine-tuning of physicochemical properties, biological activity, and metabolic stability.[1] 3-Chloro-5-fluoropyridin-2-ol emerges as a particularly valuable, albeit specialized, building block. Its utility is derived from the orthogonal reactivity of its three key functional groups: a nucleophilic hydroxyl group, and two halogen atoms—chloro and fluoro—at positions amenable to distinct synthetic manipulations.

This guide provides an in-depth exploration of this compound, presenting it not merely as a chemical intermediate, but as a versatile platform for the construction of complex molecular architectures. We will delve into its inherent reactivity, provide detailed, field-proven protocols for its key transformations, and explain the underlying chemical principles that govern these reactions. It is important to note that 2-hydroxypyridines can exist in a tautomeric equilibrium with their corresponding 2-pyridone form, a factor that can influence their reactivity and should be considered during reaction design.

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound is dictated by the distinct chemical nature of its functional groups:

  • The 2-Hydroxyl Group: This group acts as a classical nucleophile and a proton donor. It readily undergoes O-alkylation and O-acylation to form ethers and esters, respectively. Furthermore, it can be transformed into a superior leaving group, such as a triflate, to enable cross-coupling reactions at the C2 position.

  • The 3-Chloro Group: Positioned meta to the ring nitrogen, this chlorine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] Its reactivity in nucleophilic aromatic substitution (SNAr) is lower compared to halogens at the 2- or 4-positions but can be achieved under specific conditions.

  • The 5-Fluoro Group: The high electronegativity of fluorine significantly influences the electronic properties of the pyridine ring, often enhancing metabolic stability and modulating pKa. While typically less reactive as a leaving group in Pd-catalyzed couplings compared to chlorine, it can be displaced in SNAr reactions, particularly when the ring is sufficiently activated.

This differential reactivity allows for a stepwise and controlled functionalization of the molecule, making it a powerful tool for building molecular diversity.

Proposed Synthetic Pathway

While not a widely commercialized reagent, a plausible and efficient synthesis of this compound can be designed from readily available starting materials, adapting established methods for pyridine functionalization.[2]

cluster_0 Proposed Synthesis of this compound A 2-Amino-5-fluoropyridine B 2-Amino-3-chloro-5-fluoropyridine A->B Chlorination (e.g., NCS, HCl) C 3-Chloro-5-fluoropyridine-2-diazonium salt B->C Diazotization (NaNO2, H2SO4) D This compound C->D Hydrolysis (H2O, Heat) Suzuki_Cycle cluster_reactants Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Cl(L2) PdII_Aryl_R Ar-Pd(II)-R(L2) PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R PdII_Aryl_R->Product ArylCl Ar-Cl ArylCl->Pd0 Oxidative Addition Boronic R-B(OH)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound147.541.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Experimental Workflow:

start Start A Combine reactants & catalyst in a reaction flask start->A B Add solvents (Dioxane/Water) A->B C Degas the mixture with N2/Ar for 15-20 min B->C D Heat reaction to 90-100 °C with stirring C->D E Monitor progress via TLC or LC-MS D->E F Cool to RT, perform aqueous workup E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Dry organic layer, concentrate G->H I Purify via column chromatography H->I end End (Isolated Product) I->end

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 147.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired 5-fluoro-3-phenylpyridin-2-ol.

Application II: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a property that is amplified by the presence of the electronegative fluorine atom. This makes the ring susceptible to attack by strong nucleophiles. While the C3-Cl is less activated towards SNAr than a C2 or C4 halogen, the C2 position (bearing the hydroxyl group) and the C5-F can participate in SNAr-type reactions, especially after conversion of the hydroxyl to a better leaving group. [3]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

A fundamental transformation of the hydroxyl group is its conversion to an ether. This reaction proceeds via an SN2 mechanism on the alkyl halide after deprotonation of the pyridinol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound147.541.01.0
Benzyl Bromide171.041.11.1
Sodium Hydride (NaH, 60% in mineral oil)40.001.21.2
Anhydrous Dimethylformamide (DMF)-5 mL-

Step-by-Step Methodology:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous DMF (3 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 mmol, 147.5 mg) in anhydrous DMF (2 mL) dropwise. The use of NaH, a strong non-nucleophilic base, ensures complete and irreversible deprotonation to form the pyridinolate anion.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Nucleophilic Attack: Add benzyl bromide (1.1 mmol, 0.13 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford 2-(benzyloxy)-3-chloro-5-fluoropyridine.

Conclusion

This compound is a potent and versatile building block for organic synthesis. The strategic arrangement of its functional groups allows for selective and sequential manipulations, including robust palladium-catalyzed cross-couplings at the C3 position and classic nucleophilic reactions at the C2-hydroxyl group. The protocols provided herein are designed to be reproducible and serve as a foundation for researchers to explore the vast synthetic possibilities of this scaffold. By understanding the underlying principles of its reactivity, scientists in drug discovery and materials science can leverage this compound to accelerate the development of novel and complex molecules.

References

  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents. This patent describes the preparation of related fluorinated and chlorinated pyridine compounds, providing context for halogen exchange and substitution reactions on the pyridine core. [URL: https://patents.google.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. This document highlights the importance of substituted chlorofluoropyridines as building blocks in medicinal chemistry and provides a general protocol for Suzuki coupling. [URL: https://www.benchchem.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. This patent discloses various methods for the synthesis of 3-substituted 2-chloro-5-fluoropyridines, offering valuable insights into potential synthetic routes. [URL: https://patents.google.
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents. Describes the synthesis and utility of aminopyridines as intermediates for agricultural chemicals and medicines. [URL: https://patents.google.
  • EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents. Details processes for the chlorination of trifluoromethylpyridine derivatives. [URL: https://patents.google.
  • 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. Provides information on the synthesis and applications of a structurally related aminopyridine, emphasizing its role in medicinal and pesticide chemistry. [URL: https://www.pipzine-chem.com/3-amino-2-chloro-5-fluoropyridine-cas-1214330-79-6/]
  • 3-Chloro-2-fluoro-pyridine synthesis - ChemicalBook. Offers a general synthetic method for a related dichloropyridine, demonstrating a typical halogen exchange reaction. [URL: https://www.chemicalbook.com/synthesis/product_3-chloro-2-fluoro-pyridine-cas-1480-64-4.htm]
  • Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution - Benchchem. Discusses the structure-reactivity relationships in SNAr reactions for analogous substituted pyridines. [URL: https://www.benchchem.
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. Highlights the utility of related trifluoromethyl pyridine derivatives in pharmaceutical and agrochemical synthesis. [URL: https://www.alchemist-chem.com/3-chloro-5-trifluoromethyl-pyridin-2-amine-cas-79456-26-1.html]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Details Sonogashira cross-coupling reactions on related bromofluoropyridine systems, demonstrating a key C-C bond-forming reaction. [URL: https://eprints.soton.ac.uk/437920/1/Sonogashira_cross_coupling_reaction_of_bromocyanofluoro_pyridine_nuclei.pdf]
  • nucleophilic aromatic substitutions - YouTube. Provides a clear explanation of the mechanism of nucleophilic aromatic substitution on pyridine rings. [URL: https://www.youtube.

Sources

experimental protocols for reactions with 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Chloro-5-fluoropyridin-2-ol: Application Notes and Experimental Protocols

Introduction:

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional substitution pattern—a nucleophilic hydroxyl group, an electrophilic chlorine atom amenable to cross-coupling, and a modulating fluorine atom—offers a rich landscape for synthetic exploration. The inherent tautomerism between the pyridin-2-ol and pyridin-2-one forms further expands its reactivity profile.

This document serves as a comprehensive technical guide, providing field-proven insights and detailed, step-by-step protocols for key transformations of this compound. The methodologies described herein are designed to be robust starting points for reaction development and optimization, grounded in established chemical principles.

PART 1: Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough understanding of the hazards associated with this compound and related reagents is mandatory.

Hazard Identification:

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Key warnings include:

Hazard ClassStatementGHS Pictogram
Acute Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage Causes serious eye damage.[1][2][3]corrosive
Respiratory Irritation May cause respiratory irritation.[1][2][3]
Flammability Potentially a combustible liquid or flammable solid.[1][2][4]flame

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[1][2][4]

  • Source of Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use non-sparking tools for transfers.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused product and contaminated packaging should be handled by a licensed professional waste disposal service.[5]

PART 2: Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these characteristics is key to designing successful reaction strategies.

Tautomerism and Reactive Sites

The molecule exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridinone form. This equilibrium influences which atom (oxygen or nitrogen) acts as the primary nucleophile, a choice that can be directed by the choice of base and solvent.

Caption: Key reactive sites and tautomeric forms of the title compound.

PART 3: Experimental Application Notes & Protocols

Application 1: O-Alkylation via Williamson Ether Synthesis

Principle: This protocol details the formation of an ether linkage at the 2-position, a common strategy for modifying solubility and creating new analogues. The reaction proceeds via deprotonation of the hydroxyl group followed by nucleophilic attack on an alkyl halide.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes.

    • Scientist's Note: The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Quantitative Data Table:

ReagentM.W. ( g/mol )Equiv.Moles (mmol)Mass/Volume
This compound~147.541.05.0738 mg
Sodium Hydride (60%)24.001.26.0240 mg
Alkyl Halide (e.g., Benzyl Bromide)171.041.15.50.65 mL
Anhydrous DMF---25 mL
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: The C3-Cl bond provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. This is a powerful method for introducing aryl or vinyl substituents. Aryl chlorides are less reactive than bromides or iodides, necessitating the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[6]

G cluster_workflow General Suzuki Coupling Workflow Setup 1. Assemble Reagents (Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent React 4. Heat Reaction (e.g., 100-110 °C) Monitor by TLC/LC-MS Solvent->React Workup 5. Aqueous Work-up & Extraction React->Workup Purify 6. Column Chromatography Workup->Purify Product 7. Isolate Pure Product Purify->Product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol (Adapted from similar substrates[6]):

This protocol is based on established methods for structurally related chloropyridines.[6] The hydroxyl group of the starting material will likely be O-protected (e.g., as a methoxy or benzyloxy ether) prior to this reaction to prevent interference with the catalytic cycle.

  • Catalyst Preparation: In an oven-dried reaction vial inside a glovebox, combine the O-protected this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%)), and a phosphine ligand (e.g., SPhos (4 mol%) or XPhos (3 mol%)).[6]

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene).[6]

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture with vigorous stirring to 100-110 °C for 12-24 hours.

    • Scientist's Note: The choice of ligand, base, and solvent is critical and often requires screening for optimal results. Buchwald's phosphine ligands like SPhos and XPhos are highly effective for activating C-Cl bonds.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle Overview:

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Product Ar-Ar' ReductElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

Principle: While the C3-Cl bond can be displaced by strong nucleophiles, SNAr reactions on halopyridines are generally facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex.[7] The fluorine at C5 provides some activation. This reaction is typically more challenging than cross-coupling and may require forcing conditions.

Step-by-Step Protocol (General Guidance):

  • Reaction Setup: In a pressure-rated reaction vessel, combine this compound (1.0 equiv), the nucleophile (e.g., a high-boiling amine like morpholine, 2.0-3.0 equiv), and a suitable base if required (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMSO or NMP.

  • Reaction: Seal the vessel and heat to a high temperature (e.g., 120-160 °C) for 12-48 hours. Microwave irradiation can also be effective in accelerating this transformation.

  • Monitoring: Carefully monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or preparative HPLC.

References

  • Sigma-Aldrich, (2024).
  • Apollo Scientific, (n.d.).
  • BenchChem, (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Echemi, (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)
  • Capot Chemical Co., Ltd., (2019). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
  • Fisher Scientific, (2011).
  • Singleton, D. A., et al. (2014).

Sources

Application Note: High-Purity Recovery of 3-Chloro-5-fluoropyridin-2-ol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 3-Chloro-5-fluoropyridin-2-ol, a substituted pyridinol of significant interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is critical for ensuring predictable reaction kinetics, maximizing yields, and maintaining the integrity of downstream processes in drug discovery and materials science. This guide details three robust purification methodologies: Recrystallization, Silica Gel Flash Chromatography, and Acid-Base Extraction. We will explore the fundamental principles behind each technique, provide detailed step-by-step protocols, and offer expert insights into method optimization and purity assessment, empowering researchers to obtain material of the highest quality.

Introduction: The Chemical and Structural Context

This compound is a halogenated heterocyclic compound. Its utility as a synthetic building block is largely dependent on its purity, as trace impurities can lead to undesirable side reactions and complicate structural analysis. A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form (2-pyridone).

This equilibrium is influenced by factors such as solvent polarity, pH, and temperature. The presence of both tautomers can complicate purification and analysis. The methods described herein are designed to effectively isolate the compound, often favoring the more crystalline or thermodynamically stable tautomer under the given conditions.

Compound Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.54 g/mol
Tautomeric Form 3-Chloro-5-fluoro-1H-pyridin-2-one

Safety and Handling Precautions

  • Hazards: The compound should be handled as if it is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2][3][4] Related compounds are also listed as flammable solids.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Keep away from heat, sparks, and open flames.[7] Avoid generating dust. Ensure adequate ventilation.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Purification Methodology 1: Recrystallization

Recrystallization is the preferred method for purifying solid compounds on a large scale, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will fully dissolve the crude material at an elevated temperature but exhibit poor solubility upon cooling, allowing the pure compound to crystallize while impurities remain in the solution (mother liquor).

Rationale and Solvent Selection

The presence of a hydroxyl group and a polar pyridine ring suggests that moderately polar solvents are likely to be effective. A systematic solvent screen is the most reliable way to identify the optimal system.

Protocol for Solvent Screening:

  • Place ~20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

  • Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will yield a high recovery of clean, crystalline solid. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can be tested to fine-tune solubility.

Table 1: Hypothetical Solvent Screen Results

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterSparingly SolubleSolubleGood, fine needlesGood Candidate
EthanolSolubleVery SolublePoor recoveryPoor (too soluble)
TolueneInsolubleSparingly SolubleGood recoveryGood Candidate
HexaneInsolubleInsolubleN/AUnsuitable
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent, well-formed crystalsExcellent Candidate
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., 9:1 ethanol/water) required to dissolve the solid at the solvent's boiling point. Add the solvent in small portions while heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity using analytical methods like HPLC or NMR.

Recrystallization_Workflow cluster_prep Preparation cluster_main Process cluster_analysis Analysis start Crude Solid solvent Select Solvent System (e.g., Ethanol/Water) start->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve filter Hot Gravity Filtration (If needed) dissolve->filter removes insolubles cool Slow Cooling to Room Temperature dissolve->cool no insolubles filter->cool chill Chill in Ice Bath cool->chill collect Collect Crystals via Vacuum Filtration chill->collect wash Wash with Cold Solvent collect->wash impurities Impurities in Mother Liquor collect->impurities separates dry Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for Purification by Recrystallization.

Purification Methodology 2: Flash Column Chromatography

For smaller scales or when impurities have similar solubility profiles to the product, silica gel flash chromatography is a highly effective technique. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Rationale and Eluent Selection

The polar nature of this compound suggests it will adhere strongly to silica gel. Therefore, a mobile phase of sufficient polarity will be needed to elute it from the column. The ideal eluent system is first determined by Thin Layer Chromatography (TLC).

Protocol for TLC Method Development:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

  • Visualize the spots using a UV lamp (254 nm).

  • The optimal eluent system should provide a Retention Factor (Rf) of approximately 0.3-0.4 for the target compound, with good separation from all impurities.

Step-by-Step Flash Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexane). Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) by evaporating the solvent. This "dry loading" method results in better separation. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.[9][10] Gradually increase the polarity of the eluent (a gradient) according to the TLC analysis to move the target compound down the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[11]

Chromatography_Workflow cluster_prep Preparation cluster_main Separation cluster_analysis Analysis & Recovery tlc TLC Analysis to Find Eluent System pack Pack Column with Silica Gel Slurry tlc->pack load Dry Load Crude Sample onto Column pack->load elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for Purification by Flash Chromatography.

Purification Methodology 3: Acid-Base Extraction

The weakly acidic nature of the hydroxyl group on the pyridinol tautomer allows for selective extraction, which is an excellent method for removing non-acidic (neutral or basic) impurities.

Principle of Separation

The pyridinol can be deprotonated by a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to form a water-soluble salt. Neutral organic impurities will remain in the organic phase. After separating the layers, the aqueous layer can be re-acidified, causing the purified product to precipitate out.

Step-by-Step Extraction Protocol
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Base Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.[1] Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the deprotonated product as a salt) into a clean flask.

  • Re-extraction: To ensure complete recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution and combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper). The purified this compound should precipitate as a solid.

  • Collection: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Extraction_Workflow cluster_main Process cluster_outputs Outputs dissolve Dissolve Crude in Organic Solvent (EtOAc) extract Extract with Aqueous Base (e.g., 5% NaHCO₃) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer with Dilute HCl separate->acidify Aqueous Layer (Product Salt) org_impurities Neutral/Basic Impurities in Organic Layer separate->org_impurities Organic Layer collect Collect Precipitate via Vacuum Filtration acidify->collect dry Wash with Cold Water & Dry Under Vacuum collect->dry product Pure Product dry->product

Caption: Workflow for Purification by Acid-Base Extraction.

Assessment of Purity

After purification, the quality of the material must be verified.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity, often showing it as a percentage of the main peak area.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

Conclusion

The purification of this compound can be effectively achieved through several standard laboratory techniques. For large quantities of material with crystalline properties, recrystallization offers a scalable and economical solution. For complex mixtures or smaller scales requiring very high purity, flash column chromatography provides excellent resolving power. Finally, acid-base extraction is a powerful method for removing neutral or basic impurities. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the final purity requirements. Each protocol presented here serves as a robust starting point for developing a tailored, optimized purification procedure.

References

  • PubChem. 3-Chloro-5-fluoropyridine.
  • Capot Chemical Co., Ltd. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. [Link]
  • Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Pipzine Chemicals. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. [Link]
  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • Google Patents. Process for producing 3-chloro-5-trifluoromethylpyridines.
  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • National Institutes of Health. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. [Link]
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
  • Google Patents.
  • Google Patents. Method for preparing 2-chloro-5-trifluoromethylpyridine.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-fluoropyridin-2-ol for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyridin-2-one (the predominant tautomer of pyridin-2-ol) structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to act as a hydrogen bond donor and acceptor.[1] This versatility allows it to bind to a wide range of biological targets, and its presence is noted in numerous FDA-approved drugs.[1][2] Pyridine derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5]

3-Chloro-5-fluoropyridin-2-ol is a highly valuable building block that combines the benefits of the pyridinone core with strategically placed functional handles. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a reactive site for carbon-carbon bond formation. The Suzuki-Miyaura coupling is a premier method for this transformation, enabling the introduction of diverse aryl and heteroaryl groups.[6][7]

This document provides a comprehensive technical guide, including mechanistic insights and detailed experimental protocols, for the successful Suzuki-Miyaura cross-coupling of this compound.

Mechanistic Rationale & Key Experimental Considerations

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] The process proceeds through a well-established catalytic cycle.[7]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Ar-Cl) PdII_Complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Diorgano_Pd R¹-Pd(II)L₂-R² (Diorganopalladium) Transmetal->Diorgano_Pd Boronate R²-B(OR)₃⁻ Activated Boronate Boronate->Transmetal Transfers R² group Base Base (e.g., K₃PO₄) Base->Boronate Activates BoronicAcid R²-B(OH)₂ Boronic Acid BoronicAcid->Boronate RedElim Reductive Elimination Diorgano_Pd->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² Coupled Product RedElim->Product

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

While robust, the coupling of this compound presents specific challenges that require careful consideration:

  • Challenge 1: C-Cl Bond Activation: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[8] The oxidative addition of the C-Cl bond to the Pd(0) center has a higher activation energy.[9] This necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, promoting the oxidative addition step.[10]

  • Challenge 2: The "2-Pyridyl Problem": The substrate exists in a tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms. The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and hindering or halting the reaction.[11][12][13] This is a well-documented challenge in the cross-coupling of 2-substituted pyridines.[13][14] The choice of ligand and reaction conditions is critical to mitigate this effect.

  • Challenge 3: Catalyst & Ligand Selection: To overcome the hurdles of C-Cl activation and potential catalyst inhibition, modern biarylphosphine ligands are essential. Ligands such as SPhos and XPhos are designed to be both sterically demanding and highly electron-donating. The steric bulk facilitates the final reductive elimination step, while their electron-rich nature promotes the initial, often rate-limiting, oxidative addition.[8][10]

  • Challenge 4: Base and Solvent System: The base plays a crucial role beyond just being a scavenger. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step to occur efficiently.[15] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[8] The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water, must be carefully chosen to ensure sufficient solubility of both the organic and inorganic reagents.

Detailed Experimental Protocols

The following protocols are robust starting points for the Suzuki-Miyaura coupling of this compound. Due to the challenges mentioned, rigorous adherence to inert atmosphere techniques is critical for success.

General Experimental Workflow

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Weigh Substrates, Catalyst, Ligand, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill Vessel with N₂/Ar) A->B C 3. Solvent Addition (Add Degassed Solvents via Syringe) B->C D 4. Reaction Heating & Stirring (Heat to Target Temperature) C->D E 5. Reaction Monitoring (TLC or LC-MS Analysis) D->E E->D Continue if incomplete F 6. Workup (Quench, Dilute, Extract) E->F Upon completion G 7. Purification (Column Chromatography) F->G H 8. Product Analysis (NMR, MS) G->H

Caption: A visual guide to the key stages of the experimental procedure.

Protocol 1: SPhos-Based System

This protocol utilizes a common and effective catalyst system for challenging aryl chlorides.

  • Reagents & Equipment:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (0.8 mL, degassed)

    • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

    • Standard Schlenk line or glovebox for inert atmosphere.

  • Step-by-Step Procedure:

    • To the oven-dried reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vial with the cap. If using a Schlenk line, evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

    • Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

    • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Protocol 2: XPhos-Based System in Toluene

This protocol offers an alternative using a different ligand and a non-aqueous solvent system, which can be beneficial for certain substrates.

  • Reagents & Equipment:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

    • XPhos (0.03 mmol, 3 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Toluene (5 mL, anhydrous and degassed)

    • Glovebox or Schlenk line.

  • Step-by-Step Procedure:

    • Inside a glovebox (or under a strong flow of inert gas), combine this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃ in a reaction vial.

    • Add anhydrous, degassed toluene (5 mL) to the vial.

    • Seal the vial tightly and remove it from the glovebox (if used).

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

    • Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.

Optimization Parameters & Data Summary

The conditions provided are excellent starting points. For novel substrates or to improve yield, further optimization may be required. The table below summarizes the key variables.

ParameterProtocol 1 (SPhos)Protocol 2 (XPhos)Rationale & Optimization Notes
Pd Precursor Pd(OAc)₂Pd₂(dba)₃Both are common Pd(0) sources or precursors. Choice can sometimes influence initiation efficiency.
Ligand SPhosXPhosBoth are highly effective Buchwald ligands. One may outperform the other depending on the boronic acid.
Catalyst Loading 2 mol% Pd, 4 mol% L1.5 mol% Pd, 3 mol% LLoading can be decreased for highly reactive partners or increased for sluggish reactions.
Base K₃PO₄Cs₂CO₃Cs₂CO₃ is a stronger, more soluble base and can be more effective but is also more expensive.
Solvent 1,4-Dioxane / H₂O (5:1)TolueneThe aqueous system is classic, while anhydrous toluene can be beneficial for water-sensitive substrates.
Temperature 100 °C110 °CHigher temperatures are often needed for C-Cl activation. Do not exceed solvent boiling points.
Equivalents 1.2 eq. Boronic Acid1.2 eq. Boronic AcidA slight excess of the boronic acid is standard to drive the reaction to completion.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Catalyst inhibition ("2-pyridyl problem").1. Ensure rigorous inert atmosphere technique; degas solvents thoroughly. 2. Increase temperature in 10 °C increments. 3. Switch ligand (SPhos to XPhos or vice-versa) or base (K₃PO₄ to Cs₂CO₃).
Protodeboronation 1. Presence of excess water or acidic impurities. 2. Reaction run for too long at high temperature.1. Use anhydrous solvents and a stronger base (e.g., Cs₂CO₃). 2. Monitor reaction closely and stop once the starting material is consumed. Use boronic ester as an alternative.
Formation of Side Products 1. Homocoupling of boronic acid. 2. Decomposition of starting material or product.1. Ensure the reaction is truly anaerobic. 2. Lower the reaction temperature or reduce reaction time.
Difficulty in Purification 1. Product is highly polar. 2. Residual palladium or ligand.1. Use a more polar eluent system or switch to reverse-phase chromatography. 2. Use a metal scavenger resin or perform an activated carbon treatment on the crude product solution.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for generating novel molecular architectures for drug discovery. Success hinges on overcoming the inherent challenges of C-Cl bond activation and potential catalyst inhibition from the pyridine nitrogen. By employing robust, electron-rich phosphine ligands like SPhos or XPhos, coupled with appropriate bases and rigorous inert atmosphere techniques, these challenges can be effectively met. The protocols and troubleshooting guide provided herein serve as a validated starting point for researchers to confidently synthesize a wide array of 3-aryl-5-fluoropyridin-2-one derivatives.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Wikipedia. Suzuki reaction.
  • Ma, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.
  • Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
  • Sahu, P., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate.
  • Procter, R. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. RSC Publishing.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate.
  • Vermeeren, P., et al. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. ResearchGate.
  • Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • ResearchGate. (n.d.). ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS.
  • Artiglia, L., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH.
  • Cook, X. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloro-5-fluoropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation on Complex Heterocycles

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] While the reaction has seen broad application, its extension to complex, electron-deficient, and multi-functionalized heteroaryl halides, such as 3-chloro-5-fluoropyridin-2-ol, presents a unique set of challenges that demand a nuanced and well-considered approach.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of this compound and its derivatives. We will delve into the mechanistic intricacies, address the specific challenges posed by this substrate, and provide detailed, field-proven protocols to enable the successful synthesis of the desired N-aminated pyridin-2-one products.

The Substrate: Understanding the Reactivity of this compound

The target substrate, this compound, is an electron-deficient heterocycle with multiple reactive sites that can complicate the desired C-N coupling reaction. A critical feature of this molecule is its existence in tautomeric equilibrium with its 2-pyridone form. This equilibrium, and the presence of an acidic proton (either on the oxygen in the pyridinol form or the nitrogen in the pyridone form), is a central consideration in designing a successful amination strategy.

Key challenges associated with this substrate include:

  • Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than their bromide and iodide counterparts in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[3] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom further modulates the reactivity of the C-Cl bond.

  • Chemoselectivity: N-Arylation vs. O-Arylation: The presence of the 2-hydroxy group introduces an alternative nucleophilic site, creating the potential for a competing O-arylation reaction to form a 2-aryloxypyridine ether.[4] Directing the reaction towards the desired N-amination is a primary objective.

  • Interference from the Acidic Proton: The acidic proton of the pyridin-2-ol/one can react with the strong bases typically required for the Buchwald-Hartwig amination. This can lead to the formation of a pyridinolate salt, altering the substrate's solubility and electronic properties, and potentially inhibiting the catalyst.

  • Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.

The Mechanism: A Guided Tour of the Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][2][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L_n->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R'R''NH Deprotonation Palladium Amido Complex AmineCoord->Deprotonation + Base - Base-H+X- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L_n Regeneration Product Ar-NR'R'' RedElim->Product Protection_Strategy cluster_1 Two-Step Synthesis Workflow Start 3-Chloro-5-fluoro pyridin-2-ol Protection Step 1: O-Protection (e.g., Benzylation) Start->Protection Protected Protected Pyridine (e.g., 2-Benzyloxy) Protection->Protected Amination Step 2: Buchwald-Hartwig Amination Protected->Amination Deprotection Step 3: Deprotection (e.g., Hydrogenolysis) Amination->Deprotection Final_Product N-aminated Pyridin-2-one Deprotection->Final_Product

Sources

The Strategic Synthesis of Pharmaceutical Intermediates from 3-Chloro-5-fluoropyridin-2-ol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive framework for drug design. Within this class, 3-Chloro-5-fluoropyridin-2-ol emerges as a particularly valuable and versatile building block. The strategic placement of its substituents—a reactive chlorine atom, a modulating fluorine atom, and a nucleophilic hydroxyl group—offers a trifecta of synthetic handles for the construction of complex molecular architectures.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for crucial reactions, and offer insights into navigating the synthetic challenges associated with this important intermediate.

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its 2-pyridone form, 3-Chloro-5-fluoro-2(1H)-pyridone. This equilibrium significantly influences its reactivity, particularly in alkylation reactions, where a mixture of N- and O-alkylated products can be formed.[1] Understanding and controlling this tautomerism is paramount for achieving desired regioselectivity.

Key Synthetic Transformations and Their Mechanistic Underpinnings

The synthetic utility of this compound lies in its capacity to undergo a variety of transformations at its three key functional groups. The chlorine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, the pyridinol oxygen can be readily alkylated or functionalized, and the pyridone nitrogen offers a site for N-alkylation.

N- and O-Alkylation: A Tale of Two Nucleophiles

The ambident nucleophilic nature of the 2-pyridone tautomer presents a challenge and an opportunity in alkylation reactions.[1] The outcome of the reaction, favoring either N- or O-alkylation, is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent.[1]

Causality of Experimental Choices:

  • Hard and Soft Acid-Base (HSAB) Theory: Hard electrophiles, such as alkyl sulfates, tend to react at the harder oxygen atom, leading to O-alkylation. Softer electrophiles, like alkyl iodides, show a preference for the softer nitrogen atom, resulting in N-alkylation.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the counter-ion of the pyridone salt, leaving the oxygen anion more exposed and favoring O-alkylation. In contrast, non-polar solvents may favor N-alkylation.

  • Base Selection: The choice of base for deprotonation of the pyridinol can influence the ionic character of the resulting salt and thus the N/O selectivity.

Experimental Protocol: Regioselective N-Alkylation

This protocol is adapted from established methods for the N-alkylation of 2-pyridones.[2][3]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-chloro-5-fluoro-2(1H)-pyridone.

Experimental Protocol: O-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for the O-alkylation of 2-hydroxypyridines.[1]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Ethanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol), triphenylphosphine (1.2 mmol), and anhydrous ethanol (1.5 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DIAD (1.2 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 3-chloro-5-fluoro-2-ethoxypyridine.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[4] The 3-chloro substituent of our starting material is a suitable electrophilic partner for this transformation, although chloropyridines are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems.[5]

Causality of Experimental Choices:

  • Catalyst and Ligand Selection: The oxidative addition of the C-Cl bond to the palladium(0) catalyst is the rate-limiting step.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are crucial for promoting this step and enhancing catalytic activity.[6]

  • Base and Solvent System: A suitable base is required to activate the boronic acid for transmetalation.[4] The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene) can significantly impact the reaction efficiency and yield.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-2-methoxypyridine

This protocol is based on established methods for the Suzuki coupling of challenging chloropyridines, using the O-methylated derivative for improved solubility and to avoid complications from the acidic proton of the pyridinol.[6]

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine (prepared via O-alkylation)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Reaction vial with a screw cap

Procedure:

  • In a glovebox, combine 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-fluoro-2-methoxypyridine.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds.[7] This reaction is instrumental in synthesizing anilines and their derivatives, which are prevalent in many pharmaceutical compounds. Similar to the Suzuki coupling, the amination of chloropyridines can be challenging and requires carefully optimized conditions.[5]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Pre-catalysts that readily form the active Pd(0) species, in combination with bulky, electron-rich ligands, are often necessary to achieve high yields with chloropyridine substrates.[5]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically employed to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine

This is a general protocol adapted for chloropyridines, which can be optimized for this compound derivatives.[9]

Materials:

  • This compound derivative (e.g., O- or N-alkylated)

  • Primary or secondary amine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the 3-chloro-5-fluoropyridine derivative (1.0 equiv.) and the amine (1.5 equiv.).

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 100°C) for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Reaction TypeSubstrateKey ReagentsTypical Yield (%)Reference
N-Alkylation 2-PyridoneAlkyl halide, K₂CO₃70-95[3]
O-Alkylation 2-HydroxypyridineAlcohol, PPh₃, DIAD60-90[1]
Suzuki Coupling 3-Chloro-5-fluoro-2-methoxypyridineArylboronic acid, Pd₂(dba)₃, XPhos, Cs₂CO₃60-85[6]
Buchwald-Hartwig ChloropyridineAmine, Pd(dba)₂, XPhos, NaOtBu50-90[9]

Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Visualizing the Synthetic Pathways

Synthesis_Pathways start This compound N_alkyl N-Alkylated Product start->N_alkyl N-Alkylation (e.g., R-X, Base) O_alkyl O-Alkylated Product (e.g., 2-methoxy derivative) start->O_alkyl O-Alkylation (e.g., Mitsunobu) suzuki_product Suzuki Coupling Product (3-Aryl derivative) O_alkyl->suzuki_product Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) buchwald_product Buchwald-Hartwig Product (3-Amino derivative) O_alkyl->buchwald_product Buchwald-Hartwig (R₂NH, Pd catalyst)

Caption: Synthetic routes from this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-Cl(L₂) Pd0->PdII_Aryl + Aryl-Cl OxAdd Oxidative Addition PdII_Diaryl Aryl-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diaryl + Ar'-B(OR)₃⁻ Transmetal Transmetalation Boronate Ar'-B(OR)₃⁻ PdII_Diaryl->Pd0 Reductive Elimination Product Aryl-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Aryl-Cl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a potent synthetic intermediate, offering multiple avenues for the creation of diverse and complex molecules for pharmaceutical development. The key to unlocking its full potential lies in the strategic and controlled manipulation of its functional groups. By understanding the principles of regioselectivity in alkylation and employing robust catalytic systems for cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided herein serve as a foundational guide for harnessing the synthetic power of this valuable building block in the quest for new medicines.

References

  • (Reference placeholder - will be populated with a relevant citation about pyridine as a privileged scaffold)
  • (Reference placeholder - will be populated with a relevant citation about medicinal chemistry applic
  • (Reference placeholder - will be populated with a relevant citation about Buchwald-Hartwig amin
  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
  • (2019). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
  • (Reference placeholder - will be populated with a relevant citation about N-alkyl
  • (Reference placeholder - will be populated with a relevant citation about N-alkyl
  • (Reference placeholder - will be populated with a relevant cit
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
  • Wikipedia. (n.d.).
  • (Reference placeholder - will be populated with a relevant cit
  • (2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • (Reference placeholder - will be populated with a relevant citation about 2-chloro-5-fluoropyridine synthesis)
  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant citation about Buchwald-Hartwig amin
  • Chemistry LibreTexts. (2023).
  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit
  • (Reference placeholder - will be populated with a relevant cit

Sources

Application Notes & Protocols: The Strategic Role of 3-Chloro-5-fluoropyridin-2-ol in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for High-Performance Agrochemicals

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms and halogenated heterocyclic scaffolds has become a cornerstone for developing next-generation active ingredients.[1][2][3] The introduction of fluorine can significantly enhance a molecule's biological efficacy by modulating its lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][4] Within this context, 3-Chloro-5-fluoropyridin-2-ol emerges as a highly valuable and versatile building block.

This pyridinol derivative offers a unique combination of reactive sites and electronic properties. The 2-hydroxyl group provides a key nucleophilic handle for derivatization, primarily through ether or ester linkages. The chlorine and fluorine atoms on the pyridine ring are not merely passive substituents; they critically influence the molecule's reactivity and confer advantageous properties to the final agrochemical product.[2][5] This guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemical classes, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Part 1: Synthesis of Pyridinyloxyphenoxypropionate (FOP) Herbicides

One of the most direct and impactful applications of this compound is in the synthesis of pyridinyloxyphenoxypropionate herbicides. This class of herbicides, often referred to as "FOPs," are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, making them highly effective for post-emergence control of grass weeds in broadleaf crops.

Scientific Rationale:

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis. The deprotonated this compound (the pyridinolate) acts as the nucleophile, displacing a leaving group on a substituted phenoxypropionate moiety. The presence of the electron-withdrawing fluorine and chlorine atoms on the pyridine ring is crucial; it activates the 2-position for nucleophilic attack on other substrates while also enhancing the herbicidal activity and metabolic stability of the final product. The resulting (3-fluoro-5-chloro-2-pyridyl)oxy moiety is a key pharmacophore for potent ACCase inhibition.[6]

Experimental Protocol: Synthesis of a Haloxyfop Analogue

This protocol details the synthesis of Ethyl 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate, an analogue of the commercial herbicide Haloxyfop.

Step 1: Deprotonation of this compound

  • To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 1 hour to ensure complete formation of the potassium pyridinolate salt. The formation of the salt is critical as it generates the potent nucleophile required for the subsequent etherification.

Step 2: Williamson Ether Synthesis

  • To the reaction mixture containing the pyridinolate salt, add a solution of Ethyl 2-(4-hydroxyphenoxy)propanoate (1.05 eq.) and a catalytic amount of copper(I) iodide (CuI, 0.05 eq.).

  • Causality Note: While not always essential, a copper catalyst can facilitate this specific type of etherification involving heteroaromatic systems by forming an organocopper intermediate, which can accelerate the rate of SNAr reactions.

  • Increase the temperature to 120 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Data Presentation: Representative Reaction Parameters
ParameterValueNotes
Starting Material This compoundKey building block
Reagents K₂CO₃, Ethyl 2-(4-hydroxyphenoxy)propanoateBase and electrophile
Solvent Anhydrous DMFAprotic polar solvent, ideal for SNAr
Temperature 120 °CProvides activation energy for the reaction
Typical Yield 75-85%Dependent on purity of reagents and conditions
Product Purity (Post-Chroma) >98%Assessed by HPLC/NMR
Visualization: FOP Herbicide Synthesis Workflow

FOP_Synthesis Workflow for Pyridinyloxyphenoxypropionate Herbicide Synthesis cluster_start Step 1: Nucleophile Generation cluster_reaction Step 2: Williamson Ether Synthesis cluster_purification Step 3: Purification & Isolation A This compound C Potassium 3-chloro-5-fluoropyridin-2-olate (Active Nucleophile) A->C Deprotonation 80 °C B K₂CO₃ (Base) in DMF B->C E Reaction Mixture (Crude Product) C->E SₙAr Reaction 120 °C, CuI (cat.) D Ethyl 2-(4-hydroxyphenoxy)propanoate (Electrophile) D->E F Work-up (Extraction, Washing) E->F G Column Chromatography F->G H Pure Haloxyfop Analogue G->H

Caption: Synthetic workflow for a FOP herbicide analogue.

Part 2: A Gateway to Novel Insecticide Analogues

The 3,5,6-trichloro-2-pyridinol scaffold is famous as the core of the organophosphate insecticide chlorpyrifos.[7][8][9] By analogy, this compound serves as an excellent starting point for creating novel insecticide analogues with potentially modified properties, such as altered environmental persistence, selectivity, or resistance-breaking capabilities.

Scientific Rationale:

The 2-pyridinol oxygen is reacted with an electrophilic phosphorus-containing reagent (like diethylthiophosphoryl chloride) to form a phosphate or thiophosphate ester. These compounds function by inhibiting the acetylcholinesterase (AChE) enzyme in the insect's nervous system. The specific halogenation pattern on the pyridine ring (in this case, 3-chloro-5-fluoro) acts as the leaving group during the phosphorylation of the AChE active site and influences the molecule's binding affinity and overall insecticidal potency.

Experimental Protocol: Synthesis of a Chlorpyrifos Analogue

This protocol describes the synthesis of O,O-diethyl O-(5-chloro-3-fluoro-2-pyridinyl) phosphorothioate.

  • In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq.) in anhydrous toluene (15 mL/g).

  • Add finely ground potassium carbonate (K₂CO₃, 1.2 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.03 eq.).

  • Causality Note: The phase-transfer catalyst is essential for transporting the pyridinolate anion, formed on the solid K₂CO₃ surface, into the organic phase to react with the phosphoryl chloride. This dramatically increases the reaction rate compared to a simple two-phase system.

  • Heat the suspension to 60 °C with vigorous stirring.

  • Add diethylthiophosphoryl chloride (1.1 eq.) dropwise over 30 minutes, maintaining the temperature below 70 °C.

  • After the addition is complete, raise the temperature to 90 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with 5% NaOH solution (2 x 30 mL) to remove any unreacted starting material, followed by washing with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the crude product as an oil.

  • The product can be further purified by vacuum distillation or silica gel chromatography if required.

Visualization: General Scheme for Insecticide Analogue Synthesis

Insecticide_Synthesis General Synthesis of Pyridinol-Based Insecticides A This compound C Deprotonation A->C B Base (e.g., K₂CO₃) B->C G Reaction C->G Pyridinolate D Electrophilic Reagent E O,O-Diethyl thiophosphoryl chloride D->E F Methyl Isocyanate D->F E->G F->G H Organophosphate Analogue (AChE Inhibitor) G->H I Carbamate Analogue (AChE Inhibitor) G->I

Sources

Application Notes & Protocols for the Selective N-Alkylation of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylated 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The synthesis of these molecules, however, presents a classic regioselectivity challenge due to the ambident nucleophilic nature of the 2-pyridone ring system. This guide provides a comprehensive overview and detailed protocols for the selective N-alkylation of 3-chloro-5-fluoropyridin-2-ol, a key intermediate in drug discovery. We will explore the underlying chemical principles governing N- versus O-alkylation and present field-proven methodologies, including classical SN2 conditions, Mitsunobu reactions, and phase-transfer catalysis, to empower researchers to achieve high yields and selectivity.

The Core Challenge: N- vs. O-Alkylation of an Ambident Nucleophile

This compound exists in tautomeric equilibrium with its 2-hydroxypyridine form. Deprotonation with a base generates a delocalized pyridinoxide anion, which possesses two nucleophilic sites: the nitrogen atom (N1) and the exocyclic oxygen atom (O2).[1][3] This ambident character means that reaction with an electrophile (e.g., an alkyl halide) can lead to a mixture of two regioisomeric products: the desired N-alkylated 2-pyridone and the undesired O-alkylated 2-alkoxypyridine.[3]

Controlling the regioselectivity of this reaction is paramount. The outcome is influenced by a delicate interplay of factors including the nature of the base and its counter-ion, the polarity of the solvent, the reactivity of the alkylating agent, and the reaction temperature.[3] Generally, harder electrophiles and conditions that favor dissociated ions (polar, aprotic solvents) tend to promote O-alkylation at the more electronegative oxygen atom. Conversely, conditions that favor tighter ion pairing and involve softer electrophiles often lead to preferential N-alkylation.

N_vs_O_Alkylation cluster_0 Reaction Pathway Start This compound Anion Ambident Pyridinoxide Anion Start->Anion + Base - H+ N_Product N-Alkyl-3-chloro-5-fluoropyridin-2-one (Desired Product) Anion->N_Product + R-X (N-Alkylation) O_Product 2-Alkoxy-3-chloro-5-fluoropyridine (Side Product) Anion->O_Product + R-X (O-Alkylation)

Caption: Competing pathways in the alkylation of 2-pyridones.

Strategic Approaches to Selective N-Alkylation

Several robust methods have been developed to steer the reaction towards the desired N-alkylated product. The choice of strategy depends on the specific alkylating agent, substrate tolerance, and available laboratory equipment.

Classical SN2 Alkylation

This is the most direct approach, involving an alkyl halide and a base. The key to success lies in the judicious selection of the base and solvent.

  • Bases: While strong bases like sodium hydride (NaH) can be effective, they often require strictly anhydrous conditions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally preferred for their ease of handling and high N-selectivity. Cesium salts, in particular, are known to promote N-alkylation due to the soft nature of the Cs⁺ ion, which coordinates preferentially with the nitrogen atom of the pyridinoxide anion.[4]

  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they effectively dissolve the pyridone salt.

  • Alkylating Agents: Primary and benzylic halides are excellent electrophiles for this reaction. Secondary halides can also be used, though they may require more forcing conditions and can lead to lower selectivity.[5]

The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often highly N-selective method for alkylating 2-pyridones with primary or secondary alcohols.[6] The reaction proceeds via a redox condensation mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

The reaction is thought to proceed through an alkoxyphosphonium salt intermediate. The 2-pyridone, acting as the nucleophile, attacks this intermediate. The steric bulk of the phosphonium salt often directs the attack to the less hindered nitrogen atom, resulting in high N-selectivity.[3][6] This method is particularly valuable for introducing sterically hindered alkyl groups or when using sensitive alcohol substrates.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an elegant and environmentally friendly technique that facilitates the reaction between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[8] In the context of N-alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated pyridinoxide anion from the solid/aqueous phase into the organic phase where the alkylating agent resides.[9][10] This method allows the use of inexpensive inorganic bases like NaOH or K₂CO₃ and can often be performed in less polar, more environmentally benign solvents like toluene.[8] The "naked" anion in the organic phase is highly nucleophilic, leading to efficient alkylation.

Comparative Data on Alkylation Conditions

The following table summarizes representative conditions for the N-alkylation of 2-pyridone systems, which serve as a strong starting point for optimizing the reaction of this compound.

MethodAlkylating AgentBase / ReagentsSolventTemp.N:O RatioYieldReference
Classical SN2 Benzyl BromideK₂CO₃Acetonitrile80 °C>19:1High[11]
Classical SN2 Benzyl ChlorideCsFDMFRTSelective NGood[4]
Classical SN2 n-Propyl IodideK₂CO₃ / Tween 20Water70 °C>6:185%[5]
Mitsunobu Various AlcoholsPPh₃ / DEADTHF0 °C to RTHighly N-selectiveGood-Excellent[7][12]
PTC Alkyl HalidesK₂CO₃ / TBABToluene135 °CSelective NGood[13]

Detailed Experimental Protocols

Safety Precaution: this compound and its derivatives should be handled with care. They are potentially harmful if swallowed and can cause skin and serious eye irritation.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Procedure for N-Alkylation using K₂CO₃

This protocol is a robust starting point for alkylation with primary and benzylic halides.

Workflow_SN2 A 1. Reagent Setup - Add Pyridinol, K₂CO₃, and Acetonitrile to flask B 2. Add Alkyl Halide - Add R-X (1.1 eq) - Attach reflux condenser A->B C 3. Reaction - Heat to 80 °C - Monitor by TLC/LC-MS B->C D 4. Workup - Cool to RT - Filter solids - Concentrate filtrate C->D E 5. Purification - Silica gel column chromatography D->E F 6. Characterization - Obtain NMR, MS data - Confirm structure E->F

Caption: Standard workflow for SN2 N-alkylation of 2-pyridones.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Round-bottom flask with stir bar

  • Reflux condenser and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a suspension (approx. 0.1-0.2 M concentration relative to the pyridinol).

  • Begin vigorous stirring and add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid inorganic salts through a pad of celite, washing the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Protocol 2: General Procedure for N-Alkylation via Mitsunobu Reaction

This protocol is ideal for coupling the pyridinol with various primary and secondary alcohols.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.1 - 1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) are often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine by-product. Purify directly by silica gel column chromatography to isolate the N-alkylated product.[12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction Insufficiently active alkylating agent. Incomplete deprotonation.Use a more reactive halide (I > Br > Cl). Switch to a stronger base (e.g., Cs₂CO₃ or NaH). Increase reaction temperature.
Low Yield Incomplete reaction. Product degradation. Difficult purification.Increase reaction time. Run reaction at a lower temperature. Use a modified Mitsunobu reagent for easier purification.[12]
Formation of O-Alkyl Product Reaction conditions favor O-alkylation.Switch to a less polar solvent (e.g., Toluene). Use a larger, softer counter-ion (e.g., Cs₂CO₃ instead of K₂CO₃). Employ the Mitsunobu reaction, which generally shows high N-selectivity.
Side Reactions (Mitsunobu) Nucleophile pKa is too high (>13).The pKa of 2-pyridones is typically well within the optimal range for the Mitsunobu reaction, so this is unlikely to be a primary issue.

References

  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme E-Books & E-Journals.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Selective N-Alkyl
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC - NIH.
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
  • 3-Chloro-5-fluoropyridine Safety D
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • 3-chloro-5-fluoropyridine-2-carbaldehyde SDS. Echemi.
  • Mitsunobu reaction. Wikipedia.
  • 3-Chloro-2,5-difluoropyridine Safety D
  • Safety Data Sheet for a rel
  • 2-Chloro-5-fluoropyridine Safety D
  • Two Consecutive PTC N-Alkyl
  • Industrial Phase-Transfer C
  • Phase Transfer Catalysis (Mechanism and Applic
  • Phase-Transfer C
  • 3-Chloro-5-fluoropyridine. PubChem.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • 3-Chloro-5-fluoropyridine 97. Sigma-Aldrich.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem.
  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.

Sources

Application Notes and Protocols for the O-alkylation of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of O-Alkylated Pyridines in Medicinal Chemistry

O-alkylated pyridine scaffolds are privileged structures in modern drug discovery, featuring prominently in a wide array of pharmacologically active agents. Their prevalence stems from the pyridine ring's ability to engage in favorable interactions with biological targets, while the appended alkoxy group provides a versatile handle for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. The specific substrate, 3-chloro-5-fluoropyridin-2-ol, presents a unique starting point for the synthesis of novel therapeutics, with the chloro and fluoro substituents offering potential sites for further functionalization or serving to fine-tune the electronic and conformational properties of the molecule. This application note provides a detailed protocol for the efficient O-alkylation of this compound, a critical transformation for the generation of diverse chemical libraries for drug development campaigns.

Reaction Mechanism and Rationale: The Williamson Ether Synthesis

The O-alkylation of this compound is most effectively achieved through the venerable Williamson ether synthesis. This robust and versatile reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves the deprotonation of the hydroxyl group of the pyridin-2-ol to form a more nucleophilic pyridin-2-oxide anion. This anion then attacks an electrophilic alkyl halide, displacing the halide leaving group and forming the desired ether linkage.

The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, introduces a potential complication: competitive N-alkylation. The deprotonated intermediate is an ambident nucleophile, with electron density on both the oxygen and nitrogen atoms. The regiochemical outcome of the alkylation (O- vs. N-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. Generally, O-alkylation is favored under conditions that promote the dissociation of the ion pair (polar aprotic solvents) and when using "harder" alkylating agents.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyridinol This compound Base Base (e.g., NaH, K2CO3) Pyridinoxide Pyridin-2-oxide Anion Pyridinol->Pyridinoxide Deprotonation Base->Pyridinoxide Alkyl_Halide Alkyl Halide (R-X) Product O-Alkylated Pyridine Pyridinoxide->Product SN2 Attack Alkyl_Halide->Product Salt Salt (NaX, KX) Troubleshooting_O_Alkylation Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough and added in sufficient quantity? Start->Check_Base Check_Solvent Is the solvent sufficiently polar and aprotic? Start->Check_Solvent Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Alkyl_Halide Is the alkyl halide reactive enough? Start->Check_Alkyl_Halide N_Alkylation Significant N-alkylation observed Start->N_Alkylation Solution_Base Use a stronger base (e.g., NaH) or increase equivalents of weaker base. Check_Base->Solution_Base Solution_Solvent Switch to DMF or THF. Ensure solvent is anhydrous. Check_Solvent->Solution_Solvent Solution_Temp Increase reaction temperature. Check_Temp->Solution_Temp Solution_Alkyl_Halide Switch to a more reactive halide (I > Br > Cl) or use an activating agent. Check_Alkyl_Halide->Solution_Alkyl_Halide Solution_N_Alkylation_Solvent Use a less polar solvent (e.g., toluene) or consider a phase-transfer catalysis protocol. N_Alkylation->Solution_N_Alkylation_Solvent Solution_N_Alkylation_Base Use a bulkier base to sterically hinder N-attack. N_Alkylation->Solution_N_Alkylation_Base

Sources

Synthetic Routes to Novel Heterocycles Using 3-Chloro-5-fluoropyridin-2-ol: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of 3-Chloro-5-fluoropyridin-2-ol in Medicinal Chemistry

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. These cyclic compounds form the core of a vast array of pharmaceuticals, offering rigid frameworks to orient functional groups for optimal target engagement. Among the myriad of available building blocks, halogenated pyridin-2-ones, and specifically this compound, have emerged as exceptionally versatile precursors. The presence of orthogonal halogen atoms (chlorine and fluorine) at strategic positions, coupled with the inherent reactivity of the 2-pyridone nucleus, provides a rich platform for the construction of complex, polycyclic systems.

This application note provides a detailed exploration of synthetic strategies to access novel fused heterocyclic systems from this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions.

Understanding the Tautomerism and Reactivity of the Starting Material

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its corresponding 2-pyridone form, 3-chloro-5-fluoro-1,2-dihydropyridin-2-one. In most conditions, the pyridone tautomer is the predominant species and is the key player in the cyclization reactions discussed herein. The electron-withdrawing nature of the halogen substituents enhances the acidity of the N-H proton and influences the reactivity of the ring system.

Synthetic Strategy I: Annulation to Pyrido[2,3-d]pyrimidin-7(8H)-ones

One of the most powerful applications of 2-pyridone derivatives is their use in the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The strategy outlined below involves a multi-step sequence starting with the functionalization of the 2-pyridone nitrogen, followed by a Gould-Jacobs type reaction.

Mechanistic Rationale

The synthesis commences with the N-alkylation of the pyridone to introduce a reactive handle for subsequent cyclization. The subsequent reaction with diethyl ethoxymethylenemalonate (DEEM) proceeds via an initial Michael addition of the enamine-like C4-position of the pyridone to the electron-deficient alkene of DEEM, followed by an intramolecular cyclization and elimination of ethanol to furnish the fused pyrimidine ring.

Visualizing the Workflow: Synthesis of a Novel Pyrido[2,3-d]pyrimidine

synthetic_workflow_1 start This compound step1 N-Alkylation start->step1 intermediate1 N-Alkyl-3-chloro-5-fluoro-2-pyridone step1->intermediate1 step2 Gould-Jacobs Reaction (DEEM, Dowtherm A) intermediate1->step2 product Novel 8-Alkyl-6-chloro-4-fluoro- pyrido[2,3-d]pyrimidin-7(8H)-one step2->product

Caption: Synthetic workflow for the preparation of a novel pyrido[2,3-d]pyrimidine derivative.

Detailed Experimental Protocol: Synthesis of 8-Benzyl-6-chloro-4-fluoro-pyrido[2,3-d]pyrimidin-7(8H)-one

Step 1: N-Benzylation of this compound

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.47 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.31 mL, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-benzyl-3-chloro-5-fluoro-2-pyridone as a white solid.

Step 2: Cyclization to 8-Benzyl-6-chloro-4-fluoro-pyrido[2,3-d]pyrimidin-7(8H)-one

  • A mixture of N-benzyl-3-chloro-5-fluoro-2-pyridone (2.37 g, 10 mmol) and diethyl ethoxymethylenemalonate (DEEM, 2.25 mL, 11 mmol) in Dowtherm A (20 mL) is heated to 240 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add hexane (50 mL) to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to yield the title compound as a crystalline solid.

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
This compound147.54101.47 g
Sodium Hydride (60%)40.00110.44 g
Benzyl Bromide171.04111.31 mL
Diethyl ethoxymethylenemalonate216.22112.25 mL

Table 1: Reactant quantities for the synthesis of 8-Benzyl-6-chloro-4-fluoro-pyrido[2,3-d]pyrimidin-7(8H)-one.

Synthetic Strategy II: Construction of Fused Thiazine Scaffolds

The inherent reactivity of the 2-pyridone system can also be exploited to construct sulfur-containing fused heterocycles. The following protocol outlines a potential route to a novel pyridothiazine derivative, a scaffold with potential applications in various therapeutic areas.

Mechanistic Insights

This proposed synthesis involves an initial S-alkylation of a thiourea derivative with an appropriately functionalized pyridone, followed by an intramolecular cyclization. The chloro- and fluoro-substituents on the pyridine ring can be further functionalized post-cyclization to introduce additional diversity.

Visualizing the Pathway: Synthesis of a Pyridothiazine Derivative

synthetic_workflow_2 start This compound step1 Reaction with Chloroacetyl Chloride start->step1 intermediate1 2-(3-Chloro-5-fluoro-2-oxopyridin-1(2H)-yl)acetyl chloride step1->intermediate1 step2 Reaction with Thiourea intermediate1->step2 intermediate2 N-(2-(3-Chloro-5-fluoro-2-oxopyridin-1(2H)-yl)acetyl)thiourea step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Novel Fused Pyridothiazine step3->product

Caption: Proposed synthetic pathway to a novel fused pyridothiazine.

Detailed Experimental Protocol: A Plausible Route to a Fused Pyridothiazine

Step 1: Synthesis of 2-(3-Chloro-5-fluoro-2-oxopyridin-1(2H)-yl)acetyl chloride

  • To a solution of this compound (1.47 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetyl chloride, which can be used in the next step without further purification.

Step 2: Reaction with Thiourea

  • To a solution of thiourea (0.76 g, 10 mmol) in anhydrous acetone (40 mL), add the crude 2-(3-chloro-5-fluoro-2-oxopyridin-1(2H)-yl)acetyl chloride from the previous step.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting precipitate and wash with cold acetone to obtain N-(2-(3-chloro-5-fluoro-2-oxopyridin-1(2H)-yl)acetyl)thiourea.

Step 3: Intramolecular Cyclization

  • Suspend the N-(2-(3-chloro-5-fluoro-2-oxopyridin-1(2H)-yl)acetyl)thiourea (10 mmol) in polyphosphoric acid (20 g).

  • Heat the mixture at 120 °C for 3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired fused pyridothiazine.

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
This compound147.54101.47 g
Chloroacetyl Chloride112.94110.88 mL
Triethylamine101.19111.53 mL
Thiourea76.12100.76 g

Table 2: Reactant quantities for the proposed synthesis of a fused pyridothiazine.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel and complex heterocyclic systems. The strategic placement of its functional groups allows for a wide range of chemical transformations, leading to the construction of diverse molecular architectures with significant potential in drug discovery and materials science. The protocols detailed in this application note provide a foundation for researchers to explore the rich chemistry of this building block and to develop new synthetic routes to previously inaccessible compounds. Further exploration of cross-coupling reactions to functionalize the chloro and fluoro substituents prior to or after cyclization will undoubtedly lead to an even broader array of novel heterocycles.

References

  • Victory, P., et al. (1992). A new synthesis of pyrido[2,3-d]pyrimidines. Heterocycles, 34(11), 2155-2164. [Link]
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Elgemeie, G. H., et al. (2004). A Novel Route to Fused Thiazoles: Synthesis of Pyrido[2',3':4,5]pyrimido[2,1-b]thiazoles. Molecules, 9(9), 799-806. [Link]
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]

Application Notes and Protocols: The Strategic Use of 3-Chloro-5-fluoropyridin-2-ol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of specific and potent kinase inhibitors often relies on molecular scaffolds that can effectively mimic the ATP binding mode in the enzyme's hinge region. Pyridine and its derivatives, especially 2-pyridinones, have emerged as "privileged scaffolds" for this purpose.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 3-Chloro-5-fluoropyridin-2-ol , a highly versatile building block for the synthesis of next-generation kinase inhibitors. We will explore its unique reactivity, provide detailed synthetic protocols, and discuss the mechanistic basis for its utility in creating potent and selective therapeutic agents.

Introduction: The Value Proposition of a Halogenated Pyridinone Scaffold

The ATP-binding site of protein kinases contains a flexible "hinge region" that forms crucial hydrogen bonds with the adenine base of ATP. An effective kinase inhibitor must present a complementary set of hydrogen bond donors and acceptors to occupy this region with high affinity. The 2-pyridinone core is an excellent bioisostere for the purine ring of ATP, enabling this critical interaction.[3]

The utility of the pyridine scaffold is significantly enhanced through strategic halogenation. Halogen atoms, particularly chlorine and fluorine, offer several advantages:

  • Modulation of Physicochemical Properties: They influence the molecule's lipophilicity, metabolic stability, and pKa.

  • Formation of Halogen Bonds: Halogens can act as Lewis acids, forming stabilizing, non-covalent interactions known as halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in the active site.[4][5][6] This can dramatically increase binding affinity and residence time.[7][8]

  • Synthetic Handles: A chlorine atom provides a reactive site for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, allowing for the systematic elaboration of the inhibitor scaffold to achieve target specificity.

This compound is an exemplary building block that combines these features. Its trifunctional nature—a hinge-binding pyridin-2-ol, a reactive chloro group for diversification, and a fluorine atom for property modulation—makes it an invaluable precursor in drug discovery campaigns.

Physicochemical Properties and Reactivity Profile

The structure of this compound exists in tautomeric equilibrium with its 2(1H)-one form. This equilibrium is crucial as it dictates the molecule's reactivity and its interactions in the kinase active site.

PropertyValue
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.54 g/mol
CAS Number 935553-06-7
Appearance Off-white to light brown solid
Tautomerism Pyridin-2-ol ⇌ Pyridin-2(1H)-one

Reactivity Insights:

  • The 2-ol/one Moiety: The acidic proton allows for N-alkylation or N-arylation under basic conditions, which is often a key step to introduce fragments that target solvent-exposed regions of the kinase. The oxygen can also be functionalized, though N-functionalization is more common in this context.

  • The 3-Chloro Group: This is the primary site for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for introducing aryl/heteroaryl groups), Sonogashira (for alkynes), and Buchwald-Hartwig amination (for C-N bonds).

  • The 5-Fluoro Group: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, influencing its basicity and interaction potential. It also enhances metabolic stability by blocking a potential site of oxidation.

Core Application: A General Workflow for Kinase Inhibitor Synthesis

The strategic value of this compound lies in its ability to serve as a central scaffold that can be systematically decorated to achieve high potency and selectivity for a target kinase. The following workflow outlines a common synthetic approach.

G A This compound (Starting Material) B Step 1: N-Alkylation/Arylation (e.g., Mitsunobu or SNAr) A->B R-X, Base C N-Substituted Pyridinone (Intermediate 1) B->C D Step 2: Suzuki Cross-Coupling (at C3-Cl position) C->D Ar-B(OH)2, Pd Catalyst, Base E Final Kinase Inhibitor Scaffold D->E

Caption: General synthetic workflow using this compound.

This two-step process allows for the introduction of two different diversity elements: the 'R' group on the nitrogen and the 'Ar' group at the C3 position. These groups are tailored to interact with specific pockets within the kinase active site, beyond the core hinge interaction.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the crucial step of introducing an aryl or heteroaryl moiety at the C3 position of the pyridinone ring, a common strategy for targeting the hydrophobic regions of the kinase active site.

Objective: To synthesize 3-Aryl-5-fluoro-1-(R)-pyridin-2(1H)-one from N-substituted intermediate 1 .

G cluster_0 Kinase ATP Binding Site cluster_1 Pyridinone-Based Inhibitor Hinge Hinge Region (Backbone NH & CO) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Pyridinone Pyridinone Core Pyridinone->Hinge H-Bonds Aryl Aryl Group (from C3) Aryl->Hydrophobic van der Waals R_Group R-Group (from N1) R_Group->Solvent Solvent Interaction

Sources

Application Notes and Protocols for the Synthesis of Compound Libraries Utilizing 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Chloro-5-fluoropyridin-2-ol Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its versatile substitution patterns make it a cornerstone of modern drug design.[3][4] The specific building block, this compound, offers a unique combination of reactive handles that can be selectively addressed to generate diverse compound libraries for high-throughput screening. This molecule exists in a tautomeric equilibrium with its 2-pyridone form, a feature that governs its reactivity. The chlorine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions, while the pyridone's oxygen and nitrogen atoms are nucleophilic sites for alkylation and arylation. The fluorine atom at the 5-position serves to modulate the electronic properties of the ring and can influence pharmacokinetic properties and binding interactions of the final compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile starting material for the synthesis of compound libraries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights into navigating the unique reactivity of this scaffold.

Core Synthetic Strategy: A Multi-Vector Approach to Library Diversification

The strategic functionalization of this compound allows for a multi-pronged approach to library synthesis. The primary diversification points are:

  • Alkylation (O- vs. N-): The pyridone tautomer presents two sites for alkylation. Controlling the regioselectivity of this step is crucial and can be influenced by the choice of base, solvent, and electrophile.[3]

  • Suzuki-Miyaura Cross-Coupling: The C3-chloro group is a handle for introducing aryl and heteroaryl moieties via this powerful C-C bond-forming reaction.[5] The presence of the adjacent pyridone can influence catalyst activity, often necessitating protection of the hydroxyl/NH group.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds at the C3 position, introducing a wide range of amino substituents.[6]

The overall workflow for generating a diverse library from this starting material is depicted below.

G A This compound B Step 1: Regioselective Alkylation (O- or N-alkylation) A->B C O-Alkylated Intermediate (2-Alkoxy-3-chloro-5-fluoropyridine) B->C O-alkylation D N-Alkylated Intermediate (1-Alkyl-3-chloro-5-fluoro-2-pyridone) B->D N-alkylation E Step 2a: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) C->E F Step 2b: Buchwald-Hartwig Amination (Amine Introduction) C->F I Step 2c: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) D->I J Step 2d: Buchwald-Hartwig Amination (Amine Introduction) D->J G Diverse Compound Library 1 (3-Aryl/Heteroaryl-2-alkoxypyridines) E->G H Diverse Compound Library 2 (3-Amino-2-alkoxypyridines) F->H K Diverse Compound Library 3 (1-Alkyl-3-aryl/heteroaryl-2-pyridones) I->K L Diverse Compound Library 4 (1-Alkyl-3-amino-2-pyridones) J->L G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Cl) A->B C Ar-Pd(II)(Cl)L2 B->C D Transmetalation (Ar'B(OH)2) C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G H Pd(0)L2 I Oxidative Addition (Ar-Cl) H->I J Ar-Pd(II)(Cl)L2 I->J K Amine Coordination & Deprotonation J->K L Ar-Pd(II)(NR2)L2 K->L M Reductive Elimination L->M M->H Catalyst Regeneration N Ar-NR2 M->N

Sources

functionalization of the pyridine ring in 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 3-Chloro-5-fluoropyridin-2-ol

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of this compound. This trifunctional pyridine core is a valuable scaffold, offering multiple reaction sites for diversification. Our focus is on providing not just protocols, but a strategic understanding of the reactivity of this heterocycle, enabling rational design of synthetic routes.

Core Concepts: Reactivity and Tautomerism

The chemistry of this compound is governed by the interplay of its substituents and its existence in a tautomeric equilibrium. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the nitrogen heteroatom, renders the pyridine ring electron-deficient and susceptible to nucleophilic attack. However, the 2-hydroxyl group introduces a critical complexity: keto-enol tautomerism.

The molecule exists as an equilibrium between the pyridin-2-ol form and the pyridin-2-one (or 2-pyridone) form. This equilibrium is highly dependent on the solvent, pH, and temperature. This tautomerism is crucial as it dictates the outcome of many reactions, particularly those involving the nitrogen and oxygen atoms. The pyridone tautomer possesses an amide-like character, which significantly alters the electronic properties and reactivity of the ring compared to the aromatic pyridinol form.

Figure 1: Tautomeric equilibrium of the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at C3

The most versatile strategy for functionalizing the 3-chloro position is through palladium-catalyzed cross-coupling reactions. The C-Cl bond is the most viable site for such transformations due to its lower bond strength compared to the C-F bond and the relative inertness of the C-H bonds to oxidative addition. Activating an aryl chloride, especially on an electron-deficient ring, requires a carefully selected catalyst system.[1]

Core Principle: The general catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to form the new C-C or C-heteroatom bond and regenerate the catalyst.[2][3][4] Success hinges on promoting the typically difficult oxidative addition step. This is achieved by using bulky, electron-rich phosphine ligands that stabilize the palladium center and increase its electron density.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with a boronic acid or ester.[4][5]

Causality Behind Experimental Choices:

  • Catalyst System: The activation of the C-Cl bond is the rate-limiting step. Catalyst systems like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[1] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The choice can influence reaction rate and side product formation.

  • Solvent: Anhydrous, degassed polar aprotic solvents like toluene, dioxane, or DMF are standard. The presence of some water can sometimes be beneficial, but rigorous control is necessary.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Readily available and effective precursors to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhos (2-10 mol%)Bulky, electron-rich ligands essential for activating the C-Cl bond.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation without competing side reactions.
Solvent Toluene, 1,4-Dioxane, DMEAnhydrous, degassed polar aprotic solvents stabilize the catalytic species.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier of oxidative addition.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the synthesis of aryl amines by coupling the aryl chloride with a primary or secondary amine.[6][7] It is a cornerstone of medicinal chemistry for accessing aniline and related structures.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, bulky phosphine ligands are required. Bidentate ligands like BINAP or DPPF, and Josiphos-type ligands are particularly effective.[6][8]

  • Base: A strong, non-nucleophilic base is crucial for deprotonating the amine coupling partner, making it a more potent nucleophile for coordination to the palladium center.[8] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though weaker bases like Cs₂CO₃ can be used for sensitive substrates.[9]

  • Reagent Preparation: In a glovebox, charge a reaction vial with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial.

  • Reaction: Remove the vial from the glovebox and heat to 100-120 °C with stirring for 16-24 hours.

  • Workup & Purification: Follow the general workup and purification steps outlined in Protocol 1.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira reaction is used to form a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne.[10][11] This reaction classically uses a dual catalyst system of palladium and a copper(I) salt.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the active species in the transmetalation step.[11][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent.

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagents: Add a solvent like DMF or THF, followed by the terminal alkyne (1.5 equiv) and an amine base (e.g., Et₃N, 3.0 equiv).

  • Reaction: Degas the mixture and heat under an inert atmosphere at 60-100 °C until the starting material is consumed (as monitored by TLC).

  • Workup & Purification: After cooling, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and purify using standard chromatographic methods.

Strategic Functionalization at Other Positions

While the C3 position is primed for cross-coupling, other sites on the ring can be targeted through different strategies.

G Start This compound C3_Func C3 Position (Halogen Site) Start->C3_Func Pd-Catalyzed Cross-Coupling Other_Func Other Positions (C4, C6, N, O) Start->Other_Func Alternative Strategies Suzuki Suzuki Coupling (C-C) C3_Func->Suzuki Buchwald Buchwald-Hartwig (C-N) C3_Func->Buchwald Sonogashira Sonogashira (C-C, alkyne) C3_Func->Sonogashira SNAr SNAr (C5-F) Other_Func->SNAr DoM Directed Metalation (C4/C6-H) Other_Func->DoM Alkylation N/O-Alkylation Other_Func->Alkylation

Figure 2: Decision workflow for functionalization strategies.

Nucleophilic Aromatic Substitution (SNAr)

The C-F bond at the C5 position is a potential site for SNAr, although it is generally less reactive than C-F bonds activated by a para-nitro group. Strong nucleophiles (e.g., thiolates, alkoxides) under forcing conditions may displace the fluoride. The pyridone tautomer can further influence the ring's electronics for this transformation.

Directed ortho-Metalation (DoM) and Lithiation

The pyridinol/pyridone moiety can act as a directing group for deprotonation at an adjacent position. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures could selectively deprotonate the C4 or C6 position.[13] This generates a potent nucleophilic lithiated intermediate that can be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂). This "halogen dance" phenomenon, where a lithiated species rearranges, must be considered, and conditions like temperature and time need to be carefully controlled to trap the desired regioisomer.[14][15]

  • Setup: In a flame-dried, three-neck flask under argon at -78 °C, prepare a solution of this compound (1.0 equiv) in anhydrous THF.

  • Deprotonation: Slowly add a solution of LDA (1.1 equiv) in THF, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.

  • Quenching: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Allow the mixture to warm to room temperature and perform a standard aqueous workup followed by chromatographic purification.

Conclusion

The functionalization of this compound is a nuanced yet highly achievable objective for synthetic chemists. A thorough understanding of its tautomeric nature and the relative reactivity of its functional groups is paramount. Palladium-catalyzed cross-coupling reactions at the C3-chloro position offer the most robust and versatile platform for introducing molecular diversity. For modifications at other sites, strategies like directed metalation provide powerful, albeit more technically demanding, alternatives. The protocols and strategic insights provided herein are designed to serve as a foundational guide for the successful synthesis of novel derivatives from this valuable heterocyclic building block.

References

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • ResearchGate. (n.d.). Strategies for the synthesis of C2‐functionalized pyridines.
  • BenchChem. (n.d.). A Mechanistic Showdown: Dissecting Pyridine Functionalization Methodologies.
  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Journal of the American Chemical Society. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.
  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ResearchGate. (2024). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions.
  • National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Bohrium. (2023). c-h-functionalization-of-pyridines.
  • ResearchGate. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
  • Organic Letters. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Semantic Scholar. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines.
  • PubMed Central. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • ResearchGate. (n.d.). C-H Functionalization of Pyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • National Institutes of Health. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.
  • PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Biosynth. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to this compound, and what are the key challenges associated with each?

There are several established methods for synthesizing this compound, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

A prevalent strategy involves the hydrolysis of a corresponding 2-alkoxy or 2-chloropyridine derivative. For instance, starting from 2,3-dichloro-5-fluoropyridine, a selective hydrolysis can yield the desired product. However, controlling the reaction to favor the formation of the 2-ol over other isomers or undesired byproducts can be challenging.

Another approach begins with a polysubstituted pyridine, such as 2,3,5-trichloropyridine. This route involves a sequence of nucleophilic substitution reactions, first introducing the fluorine atom and then the hydroxyl group. The primary challenge here lies in achieving regioselectivity during the fluorination and hydrolysis steps.

A less common but viable route might start from a pyridine N-oxide, which can activate the pyridine ring for subsequent substitutions. The complexity of this multi-step synthesis, however, can lead to lower overall yields.

Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve them?

Low yields are a frequent frustration in organic synthesis. For this compound, several factors could be at play:

  • Incomplete Reaction: The hydrolysis of the precursor might not be going to completion. This can be addressed by optimizing reaction conditions such as temperature, reaction time, and the concentration of the hydrolyzing agent (e.g., a strong base like sodium hydroxide or a strong acid). Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For example, over-hydrolysis can lead to the replacement of the chloro or fluoro substituents. Careful control of stoichiometry and reaction temperature can minimize these side reactions.

  • Suboptimal Reagents: The purity and reactivity of your starting materials and reagents are paramount. For instance, when performing a fluorination step with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF), ensuring the salt is anhydrous is critical, as water can deactivate the fluoride ions.[1][2]

  • Purification Losses: Significant amounts of product can be lost during workup and purification. Optimizing extraction procedures and chromatography conditions (e.g., choice of solvent system, silica gel activity) can help mitigate these losses.

Q3: My final product is contaminated with impurities. How can I identify and minimize them?

Impurity profiling is a critical aspect of process development. Common impurities in the synthesis of this compound can include:

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as 5-Chloro-3-fluoropyridin-2-ol or di-hydroxylated pyridines may form. Their formation is often governed by the regioselectivity of the substitution reactions. Careful selection of starting materials and reaction conditions can favor the desired isomer.

  • Unreacted Starting Material: If the reaction is incomplete, the starting material will contaminate the final product. As mentioned earlier, optimizing reaction conditions can drive the reaction to completion.

  • Over-halogenated or De-halogenated Species: In routes involving halogenation, it's possible to form products with additional halogen atoms or to lose existing ones. Precise control over the amount of halogenating agent and reaction time is key.

To minimize impurities, consider the following:

  • Reaction Monitoring: Closely monitor the reaction to stop it at the optimal time, preventing the formation of degradation products.

  • Purification Techniques: Recrystallization is often an effective method for purifying solid products. If the product is an oil or difficult to crystallize, column chromatography is a powerful alternative.[3] The choice of eluent is critical for achieving good separation.

  • Structural Analysis: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to identify the structure and quantity of impurities. This information is invaluable for understanding the source of the impurities and devising strategies to avoid them.

Q4: I am having trouble with the fluorination step. What are the best practices for introducing a fluorine atom onto the pyridine ring?

Introducing a fluorine atom onto a pyridine ring, often via nucleophilic aromatic substitution (SNA_r_), can be challenging due to the electron-deficient nature of the ring. Here are some key considerations:

  • Choice of Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective choice, but its reactivity can be limited by its low solubility in many organic solvents.[4] Cesium fluoride (CsF) is more soluble and reactive but also more expensive.[3] The choice often depends on the reactivity of the substrate and cost considerations.

  • Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are typically used to dissolve the fluoride salt and the pyridine substrate.[3][5] It is crucial to use anhydrous solvents to prevent the deactivation of the fluoride source.

  • Phase-Transfer Catalysis: To enhance the reactivity of KF, a phase-transfer catalyst like a quaternary ammonium or phosphonium salt can be employed.[4] These catalysts help to transport the fluoride anion from the solid phase into the organic phase where the reaction occurs.

  • Temperature: Halogen exchange (Halex) reactions often require elevated temperatures to proceed at a reasonable rate.[3][5] However, excessively high temperatures can lead to decomposition and the formation of byproducts. Optimization of the reaction temperature is therefore critical.

Q5: What are the key safety considerations when synthesizing this compound?

Safety should always be the top priority in the laboratory. When working with the synthesis of this compound, be aware of the following hazards:

  • Halogenated Pyridines: Many halogenated pyridines are toxic and can be irritants.[6][7][8] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fluorinating Agents: Anhydrous hydrogen fluoride (HF) is sometimes used in industrial fluorination processes and is extremely corrosive and toxic.[9][10] While laboratory-scale syntheses more commonly use fluoride salts, these can still be harmful if inhaled or ingested.

  • Solvents: The organic solvents used in the synthesis, such as DMSO and DMF, have their own associated hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions: Reactions carried out at high temperatures or pressures require appropriate equipment and monitoring to prevent accidents.

Experimental Protocols

Protocol 1: Hydrolysis of 2,3-Dichloro-5-fluoropyridine

This protocol outlines a general procedure for the synthesis of this compound via the hydrolysis of 2,3-dichloro-5-fluoropyridine.

Materials:

  • 2,3-dichloro-5-fluoropyridine[11][12]

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloro-5-fluoropyridine in an appropriate aqueous solvent.

  • Add a stoichiometric equivalent of sodium hydroxide solution dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Problem Identified LowYield Low Yield Start->LowYield Impurity Impurity Issues Start->Impurity IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions PurificationLoss Purification Loss LowYield->PurificationLoss IdentifyImpurity Identify Impurity (NMR, MS, HPLC) Impurity->IdentifyImpurity OptimizeConditions Optimize Conditions (Temp, Time, Conc.) IncompleteReaction->OptimizeConditions ControlStoichiometry Control Stoichiometry & Temperature SideReactions->ControlStoichiometry OptimizePurification Optimize Purification (Extraction, Chromatography) PurificationLoss->OptimizePurification Success Problem Resolved OptimizeConditions->Success ControlStoichiometry->Success OptimizePurification->Success IdentifyImpurity->ControlStoichiometry IdentifyImpurity->OptimizePurification ModifyRoute Modify Synthetic Route IdentifyImpurity->ModifyRoute ModifyRoute->Success

Caption: A flowchart for troubleshooting common synthesis problems.

General Synthetic Pathway

This diagram outlines a generalized synthetic pathway for this compound starting from a polysubstituted pyridine.

SyntheticPathway Start Polychlorinated Pyridine Fluorination Fluorination (e.g., KF, CsF) Start->Fluorination Step 1 Intermediate Fluoro-chloropyridine Intermediate Fluorination->Intermediate Hydrolysis Selective Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Step 2 Product This compound Hydrolysis->Product

Caption: A generalized two-step synthesis of the target compound.

Quantitative Data Summary

ParameterTypical RangeNotes
Reaction Temperature 80 - 150 °CHighly dependent on the specific reaction and solvent.
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC for completion.
Yield 60 - 85%Can be lower depending on purity requirements and scale.
Purity (post-purification) >98%Achievable with careful purification.

References

  • Katoh, T., Tomata, Y., Tsukamoto, T., & Nakada, Y. (2015). A practical synthesis of 3-chloro-2-fluoropyridine. Tetrahedron Letters, 56(44), 6043-6046.
  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
  • EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
  • How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applic
  • Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermedi
  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)
  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
  • 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals.
  • 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem.
  • 3,5-Dichloro-2,4,6-trifluoropyridine synthesis - ChemicalBook.
  • 2,3-dichloro-5-fluoropyridine 185985-40-4 wiki - Guidechem.
  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
  • CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem.
  • US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google P
  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
  • (PDF)
  • 3,5-Dichloro-2,4,6-trifluoropyridine 1737-93-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • SAFETY D
  • 3-CHLORO-5-METHOXYPYRIDAZINE synthesis - ChemicalBook.
  • 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem.
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • 2-Chloro-5-fluoropyridine | Volochem Inc.

Sources

Technical Support Center: 3-Chloro-5-fluoropyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-fluoropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. Here, we address common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting protocols.

Understanding the Reactant: Tautomerism and Reactivity

A foundational concept for understanding the reactivity of this compound is its existence as a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms. The pyridin-2-one tautomer is generally the major form in solution and in the solid state. This equilibrium is critical as it presents an ambident nucleophilic system , with reactive sites at both the nitrogen and oxygen atoms, in addition to the electrophilic carbon atom bonded to chlorine.

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My alkylation (or acylation) reaction is giving a mixture of N- and O-substituted byproducts. How can I control the regioselectivity?

This is the most common challenge encountered with pyridin-2-one systems. The formation of both N- and O-alkylated products is a direct consequence of the molecule's ambident nucleophilicity.[1] The ratio of these products is not random; it is highly dependent on the reaction conditions, which can be manipulated to favor one isomer over the other.

The Underlying Chemistry: Hard and Soft Acid-Base (HSAB) Theory

A useful framework for predicting the outcome is the HSAB theory. The nitrogen atom is considered a "softer" nucleophile, while the oxygen anion is a "harder" nucleophile.

  • N-Alkylation (Softer Nucleophile): Favored by reactions with "soft" electrophiles (e.g., methyl iodide, benzyl bromide) and conditions that promote a covalent-like transition state. This is often achieved in polar aprotic solvents (like DMF, DMSO, or THF) with weaker, more covalent bases (e.g., K₂CO₃, Cs₂CO₃).[2][3]

  • O-Alkylation (Harder Nucleophile): Favored by reactions with "hard" electrophiles (e.g., acyl chlorides, silyl chlorides) and conditions that promote a dissociated, ionic pyridonate salt. This is often achieved using strong, ionic bases (e.g., NaH, KOtBu) in non-polar or polar aprotic solvents.

alkylation_pathways cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway start 3-Chloro-5-fluoropyridin-2-one Anion N_Product N-Alkylated Product (Kinetic Control) start->N_Product Soft Nucleophile (N-attack) O_Product O-Alkylated Product (Thermodynamic Control) start->O_Product Hard Nucleophile (O-attack) N_Cond Conditions: - Polar Aprotic Solvent (DMF, THF) - Weaker Base (K₂CO₃, Cs₂CO₃) - Soft Electrophile (R-I, R-Br) O_Cond Conditions: - Strong, Ionic Base (NaH, KOtBu) - Hard Electrophile (R-OTs, R₂SO₄) - Phase Transfer Catalyst

Caption: Competing N- vs. O-alkylation pathways and influencing factors.

Troubleshooting & Optimization Protocols

The table below summarizes how to adjust reaction parameters to favor your desired product.

ParameterTo Favor N-Alkylation (Soft Conditions)To Favor O-Alkylation (Hard Conditions)Rationale
Base K₂CO₃, Cs₂CO₃NaH, KOtBu, LDAStronger, more ionic bases favor the harder oxygen nucleophile. Cesium salts often favor N-alkylation.[2][3]
Solvent Polar Aprotic (DMF, THF, Acetonitrile)Non-polar (Toluene, Dioxane) or Polar AproticPolar aprotic solvents solvate the cation but not the anion, leaving a reactive nucleophile.[1]
Electrophile Soft (R-I, Allyl-Br, Benzyl-Br)Hard (R-OTs, R₂SO₄, R₃SiCl)Follows HSAB principles.
Counter-ion K⁺, Cs⁺Na⁺, Li⁺Larger, more polarizable cations (K⁺, Cs⁺) are "softer" and associate less tightly, favoring N-alkylation.
Temperature Lower to moderate (RT to 80 °C)Often requires higher temperaturesN-alkylation is often the kinetically favored product, while O-alkylation can be thermodynamically favored.
Additives None typically neededPhase Transfer Catalyst (e.g., TBAB)Can enhance the reactivity of the oxygen anion.
FAQ 2: My nucleophilic substitution at the 3-chloro position is sluggish or failing. Why is this position so unreactive?

This is a common point of frustration. While the pyridine ring is electron-deficient and generally susceptible to nucleophilic aromatic substitution (SNAr), the reactivity is highly position-dependent. The 2- and 4-positions (ortho and para to the ring nitrogen) are strongly activated, whereas the 3- and 5-positions (meta) are not.[4][5]

The Underpinning Mechanism: Intermediate Stabilization

The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex). When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom. This provides significant stabilization for the intermediate, lowering the activation energy of the reaction.[4]

When attack occurs at the C-3 position, the negative charge is distributed only on the carbon atoms of the ring. No resonance structure can place the charge on the nitrogen. This lack of stabilization makes the intermediate much higher in energy, rendering the reaction significantly slower and requiring more forcing conditions.[6]

SNAr_Mechanism cluster_c3 Attack at C-3 (Meta) cluster_c2 Attack at C-2 (Ortho) C3_Start 3-Chloropyridine C3_Intermediate High-Energy Intermediate (Charge on Carbon only) C3_Start->C3_Intermediate Nu⁻ attack C3_Product Substitution Product C3_Intermediate->C3_Product -Cl⁻ C3_Fail No Reaction or Decomposition C3_Intermediate->C3_Fail High Ea C2_Start 2-Chloropyridine C2_Intermediate Stabilized Intermediate (Charge on Nitrogen) C2_Start->C2_Intermediate Nu⁻ attack C2_Product Substitution Product C2_Intermediate->C2_Product -Cl⁻

Caption: Energy profile comparison for SNAr at C-3 vs. C-2.

Troubleshooting & Potential Byproducts
  • Forcing Conditions: To achieve substitution at C-3, you will likely need higher temperatures, stronger bases, or highly active catalyst systems (for cross-coupling).

  • Byproduct 1: Hydrolysis: Under harsh basic conditions with trace water, the chloro group can be hydrolyzed to a hydroxyl group, yielding 5-Fluoro-2,3-dihydroxypyridine .[7][8]

  • Byproduct 2: Decomposition: At high temperatures, the molecule may simply decompose, especially if the nucleophile or base is not stable.

  • Byproduct 3 (Cross-Coupling): In reactions like Suzuki or Buchwald-Hartwig, common byproducts include homo-coupling of the boronic acid/ester or reductive dehalogenation (replacement of -Cl with -H).

Experimental Protocol: Screening for C-3 Cross-Coupling

  • Setup: In parallel vials, add this compound (1 equiv), your coupling partner (1.5 equiv), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv).

  • Catalyst/Ligand Screen: To each vial, add a different Palladium catalyst/ligand combination. Start with common systems:

    • Pd(PPh₃)₄

    • Pd₂(dba)₃ with XPhos

    • Pd₂(dba)₃ with SPhos

    • Pd(dppf)Cl₂

  • Solvent Screen: Use anhydrous solvents like Dioxane, Toluene, or DMF.

  • Temperature: Start at 80 °C and incrementally increase to 100-120 °C, monitoring by TLC or LC-MS for product formation and starting material decomposition.

  • Analysis: Compare the conversion and byproduct profile for each condition to identify a promising lead for optimization.

FAQ 3: I've isolated a polar byproduct that I suspect is 5-Fluoro-2,3-dihydroxypyridine. How can I prevent this hydrolysis?

The hydrolysis of the C-Cl bond is a known side reaction for chloropyridines, especially under basic conditions or high temperatures in protic solvents.[9] The pyridone moiety can enhance the rate of hydrolysis of substituents at the alpha-position (C2/C6), and while the C3-Cl is less reactive towards substitution, it is not immune to hydrolysis under forcing conditions.

Troubleshooting Protocol: Minimizing Hydrolysis
  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dry your glassware under vacuum or nitrogen.

  • Non-Aqueous Base: If your reaction requires a base, switch from aqueous bases (e.g., aq. NaOH, K₂CO₃ in water) to non-aqueous options (e.g., NaH, KOtBu, DBU, solid K₂CO₃ in an aprotic solvent).

  • Non-Aqueous Workup: This is often the step where hydrolysis occurs.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C instead of water or acid. NH₄Cl is less basic and can minimize hydrolysis.

    • Alternatively, filter the reaction mixture through a pad of celite to remove solid salts, then concentrate the filtrate in vacuo.

    • Redissolve the residue in a water-immiscible organic solvent (e.g., EtOAc, DCM) and wash with brine only, avoiding a pure water wash.

    • Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Temperature Control: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

General Troubleshooting Workflow

troubleshooting_workflow cluster_analysis Analysis start Problem: Low Yield / Multiple Products check_sm 1. Verify Starting Material Purity & Identity start->check_sm analyze_bp 2. Characterize Byproducts (LCMS, NMR) start->analyze_bp is_sm_ok Is Starting Material OK? check_sm->is_sm_ok bp_identity Byproduct Identity? analyze_bp->bp_identity is_sm_ok->bp_identity Yes purify_sm Action: Purify or Re-source SM is_sm_ok->purify_sm No faq1 See FAQ 1: N/O Isomers bp_identity->faq1 N/O Alkylation faq3 See FAQ 3: Hydrolysis Product bp_identity->faq3 Hydrolysis faq2 See FAQ 2: Decomposition / Dehalogenation bp_identity->faq2 Other optimize 3. Optimize Reaction Conditions (Solvent, Base, Temp, Catalyst) faq1->optimize faq3->optimize faq2->optimize

Caption: A logical workflow for troubleshooting reactions with this compound.

References
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. ([Link])
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Optimization of Reaction Conditions for N-Alkyl
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ([Link])
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ([Link])
  • Selective C-4 Alkyl
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determin
  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism. ([Link])
  • Pyridine Derivati.ves. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. ([Link])
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Selective N-Alkyl
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ([Link])
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ([Link])
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. ([Link])
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. ([Link])
  • nucleophilic arom
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ([Link])
  • Why does nucleophilic aromatic substitution occur
  • Nucleophilic arom

Sources

stability of 3-Chloro-5-fluoropyridin-2-ol under different conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-fluoropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound. As a halogenated pyridinol, its reactivity and stability can be influenced by various experimental conditions. This document aims to equip you with the knowledge to anticipate and address potential challenges in your research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling, storage, and stability of this compound.

Q1: What is the solid-state stability of this compound and what are the optimal storage conditions?

A1: In its solid form, this compound is expected to be relatively stable if stored in a cool, dry, and dark environment. The 2-pyridone tautomer, which is favored in the solid state, is a crystalline solid and generally possesses good metabolic stability.[1] To prevent potential degradation, it is recommended to store the compound in a tightly sealed container, away from moisture and light. For long-term storage, refrigeration (2-8°C) is advisable.

Q2: Does this compound exist in tautomeric forms? How does this affect its properties and stability?

A2: Yes, this compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form. The equilibrium is sensitive to the solvent environment. In non-polar solvents, the 2-hydroxypyridine form may be more favored, while in polar solvents like water and alcohols, the 2-pyridone form predominates.[2] This tautomerism is a critical factor to consider as it can influence the compound's reactivity, spectroscopic properties, and interaction with biological targets. The 2-pyridone form is often associated with greater metabolic stability.[1]

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: Based on the general behavior of pyridin-2-ones, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. The pyridone structure can be labile, and the rate of hydrolysis is pH-dependent. Strongly acidic or basic conditions can lead to ring-opening or other degradative reactions. For experiments in aqueous media, it is crucial to use buffered solutions and to evaluate the compound's stability at the intended experimental pH.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this molecule?

A5: Potential degradation pathways for this compound include hydrolysis of the pyridone ring, particularly at extreme pHs. Oxidative degradation is also a possibility, potentially leading to the formation of N-oxides or hydroxylated derivatives.[5] Photolytic degradation could involve the cleavage of the carbon-halogen bonds. Under thermal stress, decomposition of the heterocyclic ring may occur.

Troubleshooting Guide

This section provides practical advice for common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially if not protected from light and stored at room temperature.

    • Verify solvent compatibility and stability: If using a new solvent system, perform a preliminary stability check. Dissolve a small amount of the compound and analyze it by HPLC at several time points (e.g., 0, 2, 8, 24 hours) to check for the appearance of degradation peaks.

    • Control pH: For aqueous solutions, ensure the use of a suitable buffer to maintain a stable pH throughout the experiment.

    • Protect from light: Always store and handle solutions in light-protecting containers.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: Onset of degradation.

  • Troubleshooting Steps:

    • Characterize the new peaks: If your analytical setup includes mass spectrometry (MS), attempt to get the mass of the impurity peaks. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, which can help in identifying chlorine-containing degradants.[2]

    • Conduct forced degradation studies: To proactively identify potential degradation products, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress).[6][7] This will help in building a degradation profile and confirming if the unexpected peaks correspond to known degradants.

    • Review your experimental conditions: Assess if any changes in temperature, pH, or light exposure could have contributed to the degradation.

Issue 3: Low yield or formation of byproducts in a synthetic reaction.
  • Possible Cause: Instability of the compound under the reaction conditions.

  • Troubleshooting Steps:

    • Modify reaction temperature: If thermal degradation is suspected, attempt the reaction at a lower temperature.

    • Change the pH of the reaction medium: If the reaction is performed in a strongly acidic or basic medium, consider alternative conditions with a milder pH.

    • Protect the reaction from light: If photolytic degradation is a possibility, conduct the reaction in the dark.

    • Inert atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Predicted Stability Profile

The following table summarizes the predicted stability of this compound under various stress conditions, based on the known chemistry of related pyridin-2-one and halogenated aromatic compounds.

Stress ConditionPredicted StabilityPlausible Degradation Products
Hydrolysis (Acidic) LabileRing-opened products
Hydrolysis (Basic) LabileRing-opened products, potential for dehalogenation
Oxidation (e.g., H₂O₂) Moderately LabileN-oxides, hydroxylated derivatives[5]
Photolytic (UV/Vis light) LabileDehalogenated products, rearranged isomers[4]
Thermal (elevated temp.) Moderately StableRing fragmentation products

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the compound and resolving it from any potential degradation products.[8]

  • Column Selection: A reverse-phase C18 column is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to separate the parent compound from potential degradants with different polarities.

    • Start with a mobile phase of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).

    • A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Detection: UV detection is suitable for the pyridine ring. A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[9]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method development.[6][10]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method at various time points and compare them to an unstressed control sample.

Visualizations

Tautomeric Equilibrium

Tautomers cluster_0 2-Hydroxypyridine (Lactim) cluster_1 2-Pyridone (Lactam) Lactim Lactam Lactim->Lactam Equilibrium

Caption: Tautomeric equilibrium of this compound.

Plausible Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Ring-Opened_Products Ring-Opened Products This compound->Ring-Opened_Products H+ or OH- N-Oxide N-Oxide Derivative This compound->N-Oxide Hydroxylated_Product Hydroxylated Derivative This compound->Hydroxylated_Product Dechlorinated_Product Dechlorinated Product This compound->Dechlorinated_Product hv Defluorinated_Product Defluorinated Product This compound->Defluorinated_Product hv

Caption: Plausible degradation pathways for this compound.

Workflow for Stability Assessment

StabilityWorkflow A Obtain this compound B Develop Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) B->C D Analyze Stressed Samples by HPLC-MS C->D E Identify Major Degradation Products D->E F Establish Degradation Pathways E->F G Define Stable Storage and Handling Conditions F->G

Caption: A typical workflow for assessing the stability of a new chemical entity.

References

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]
  • Naik, D. B., & Moorthy, P. N. (YEAR). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Journal and Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol.
  • Why is 2-pyridone so much more acidic than a regular amide? Chemistry Stack Exchange. [Link]
  • Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chrom
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals.
  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry.
  • 2-Pyridone. Wikipedia. [Link]
  • Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
  • Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. [Link]
  • Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Analytical Techniques In Stability Testing.
  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
  • Photochemical Degradation of Halogenated Compounds: A Review.
  • Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Development of 2-Pyridone–Based Central Fragments. DiVA portal. [Link]
  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]
  • Photochemical Degradation of Halogenated Compounds: A Review.
  • Participation of the Halogens in Photochemical Reactions in Natural and Treated W
  • Photochemical Degradation of Some Halogen
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Forced degradation and impurity profiling: Recent trends in analytical perspectives.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope.
  • Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials.
  • Major degradation product identified in several pharmaceutical formulations against the common cold. PubMed. [Link]
  • The Thermal Instability of 2,4 and 2,6- N-Alkylamino Disubstituted and 2- N-Alkylamino Substituted Nitrobenzenes in Weakly Alkaline Solution: sec-Amino Effect. PubMed. [Link]
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.
  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid st
  • Identification and analysis of the degradation products of chlorothalonil in vegetables. PubMed. [Link]

Sources

Technical Support Center: Safe Handling of Halogenated Pyridines (Exemplified by 3-Chloro-5-fluoropyridine)

Author: BenchChem Technical Support Team. Date: January 2026

Important Advisory: Lack of Specific Data for 3-Chloro-5-fluoropyridin-2-ol

As a Senior Application Scientist, ensuring the highest standards of safety and scientific accuracy is my primary responsibility. My comprehensive search for safety and handling data for "this compound" did not yield a specific Safety Data Sheet (SDS) for this exact compound.

The safe handling of any chemical is predicated on the precise information contained within its specific SDS. Even minor variations in chemical structure, such as the position of functional groups, can lead to significant differences in reactivity, toxicity, and required safety precautions. Using data from a structurally similar but different compound can be misleading and potentially hazardous.

Therefore, the following technical support guide has been generated using 3-Chloro-5-fluoropyridine as a representative example to illustrate the structure and depth of a comprehensive safety and handling guide. The information presented herein is based on available data for this related compound and must not be used for the handling of this compound. It is imperative that you obtain the specific SDS for this compound from your chemical supplier before commencing any experimental work.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and handling precautions for halogenated pyridines, using 3-Chloro-5-fluoropyridine as a case study.

Section 1: Hazard Identification and Summary

3-Chloro-5-fluoropyridine is a flammable solid that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][2] Understanding these hazards is the first step in ensuring safe laboratory practices.

Table 1: GHS Hazard Classification for 3-Chloro-5-fluoropyridine

Hazard ClassCategoryHazard Statement
Flammable Solids2H228: Flammable solid[1][2]
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Section 2: Frequently Asked Questions (FAQs) on Safe Handling

These FAQs address common queries regarding the day-to-day handling of 3-Chloro-5-fluoropyridine.

Q1: What are the appropriate storage conditions for 3-Chloro-5-fluoropyridine?

A1: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] The recommended storage temperature is between 2-8°C.[2][5][6] It should be stored away from heat, sparks, open flames, and other ignition sources.[1][4][7] The storage area should be locked up and accessible only to authorized personnel.[1][4][8]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is crucial. This includes:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are necessary to prevent skin contact.[1][4][9]

  • Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood.[9] If the exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[4]

Q3: Are there any specific handling procedures I should be aware of?

A3: Yes, several key practices must be followed:

  • Avoid breathing dust, fumes, or vapors.[1][10][11]

  • Do not eat, drink, or smoke in the laboratory.[1][12]

  • Wash hands and any exposed skin thoroughly after handling.[1][10][12]

  • Use non-sparking tools and explosion-proof equipment due to its flammability.[1][4][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][4][7]

Section 3: Troubleshooting Guide for Experimental Scenarios

This section provides guidance on how to respond to common laboratory incidents.

Q1: What is the immediate first aid response for accidental skin or eye contact?

A1:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][7][13] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[1][7][13]

  • Skin Contact: Take off all contaminated clothing immediately.[4][13] Wash the affected area with plenty of soap and water.[1][13][14] If skin irritation occurs, get medical advice.[1][4]

Q2: How should I manage a small spill of 3-Chloro-5-fluoropyridine in the lab?

A2: For a small spill:

  • Remove all sources of ignition.[1]

  • Ensure the area is well-ventilated and move personnel upwind if necessary.[1]

  • Wearing appropriate PPE, cover the spill with sand, earth, or vermiculite.[1]

  • Using non-sparking tools, carefully collect the material into a clean, dry, labeled container for disposal.[1]

  • Wash the spill area with water and dike the runoff for later disposal.[1]

Q3: What actions should be taken in case of inhalation?

A3: If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][4][14] If they feel unwell or have difficulty breathing, call a poison center or doctor.[1][4][14]

Section 4: Experimental Protocols

Protocol 4.1: General Handling and Weighing

  • Ensure the chemical fume hood is functioning correctly.

  • Don appropriate PPE as outlined in Section 2.

  • Place a weigh boat on a tared analytical balance inside the fume hood.

  • Carefully transfer the required amount of 3-Chloro-5-fluoropyridine to the weigh boat using a clean spatula.

  • Securely close the primary container.

  • Record the weight and proceed with the experimental procedure.

Protocol 4.2: Waste Disposal

  • All waste containing 3-Chloro-5-fluoropyridine must be treated as hazardous.

  • Dispose of unused product and contaminated materials in a suitable, labeled, and closed container.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to use a licensed professional waste disposal service.[15]

Section 5: Safety Workflow Diagram

The following diagram illustrates the key decision points and actions for the safe handling of 3-Chloro-5-fluoropyridine.

start Start: Experiment with 3-Chloro-5-fluoropyridine assess_hazards Assess Hazards (Flammable Solid, Toxic, Corrosive) start->assess_hazards don_ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit, No Ignition Sources) don_ppe->prepare_workspace handle_chemical Handle Chemical (Weighing, Transfer) prepare_workspace->handle_chemical incident Incident Occurs? handle_chemical->incident spill Spill incident->spill Yes complete_experiment Complete Experiment incident->complete_experiment No exposure Exposure spill->exposure No spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean) spill->spill_protocol Yes exposure_protocol Execute First Aid Protocol (Flush Area, Seek Medical Attention) exposure->exposure_protocol Yes exposure->complete_experiment No spill_protocol->complete_experiment exposure_protocol->complete_experiment dispose_waste Dispose of Hazardous Waste (Properly Labeled Container) complete_experiment->dispose_waste end End: Clean Workspace, Doff PPE dispose_waste->end

Caption: Workflow for Safe Handling of 3-Chloro-5-fluoropyridine.

References

  • 3-Chloro-5-fluoropyridine Safety Data Sheet. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO3FFet4QPv8j2kn7iaUr7NaAYIi2C_tJbwlD0mKn5VeEjCQYM-cRLJxS2oij-4UhcZBNQ_zYeaQ-_k9arFjqMZKO4Ozusp1fMQmMSc9Mfsoj2kEGB65xzHD9-SgY60tPpbjC0UzUM7M0r62SYU3tEr1KJAsmCb986Qw4=]
  • 3-chloro-5-fluoropyridine-2-carbaldehyde Safety Data Sheet. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGGSM_L567-HOQftHu8EKomj1prfF_qt6gT9lez4JfTUxiYmBGUwtX54iJNJRzr7yaoCywNaV8Zb6V134kWs5SNnUClfiUx-s_mJUfgmY8AVzYjXslg06mN5mcKWWNnXmw93oNEPku3Mrzpw9k1uyqEDId_Rm1Ig_CyDeomD6okFGBgOMKe6FPlwR25HX89dou]
  • 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjIg8lnATGGDOWUgf1suCx2NEo8K-z28CQb4jsRI7hSkjk3dCYWB3WGWETMIT8hC0HN-4d5rdUqNTuCOcNM3rB5tidFn5b_gEUtfLIkFIr5n2TDu84O93bcDidVIXoSSI9LYlswGDvJKDURhUt2egt6432Ect27qBVWlUopiRQ7vZlMj9nQgAS9-lQm8jPFuti9w==]
  • Safety Data Sheet. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Jyk0qiIeFSndu-e1SDqfnN1REzR3Q18ok2VqIVHs7tnRyrcdceeur_kK9LqyJz1BaHZ5-oAcRMaf7hdAz-A_I-zOfMZpn4PCW-Z44BHsSqCx4fI0LOZCgAhKqWtvNDehTmSa4QlZO8Z64jQF4q68LY7CTJ0K5qG6feo0LWYG1q6pkhzh7_MyNdsNuYn9sQNvvQIP1KX9wWYc0SuRN63Iv3YNyaphX3JiSluzHI5rPTCqDrt3OIFvQZpiacTNScZSZoDGM7f5dsC_2CE7sps5K--LCmlAaqpWtkmpFuVb6SnTBTJ0U8HGwMmYe-IHvObspaJ31fg29MsUzO91lalKSX5KnItHNjbHsRm7OH8bVXrS7ggteacxy22mfYNqO2Bg7WdTaCGtgQNzJ4j_slAeUnRc-F_fqg_1JOLIhMypq9bUhMJyJxoi7m_Htw1ej9fk39e2ukI=]
  • 3-Chloro-5-fluoropyridine-2-carboxylic acid Safety Data Sheet. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp4HbX3WYVjUHLLq2_wMj7CFEZOfNN2qgWcbZP1-vHG1i_v-dJPUafe9tKMM3VYn6Z0pzUBF-Koapu_rJMInFI6V8KQ48p7SJ8-07XkM6Oe2n8AI0tBSL_0_0WpSdhsXXjwIIMFEvfmc5cweblTrboNwqTmFMm_zASxNDe]
  • 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID Safety Data Sheet. Georganics. [URL: https://vertexaisearch.cloud.google.
  • MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIaebkPfQXo19aNpT3qNMTLsHvPuW9xU2QIj4ZjYvvlNSTXNXAVki1DEdbxbHjy8RwDXAt9g6ooN0s8jPEGE5iGZ2pcwjOt8i8tXxgAy6wvuMzxU07Caa6Ul9PdGU--ZzPY-G9K-VZ4v1srgboWNu]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtVuWxczsPV3loF2Beiy5oiIz-xLdLam3OSxkJKRmxE7dr2gjOhPiysNG6W7MD_L-nT6ghB3IZxB-3e_X0mefRAX6t12Pj30yj_BHSZLiZTyGfnoKiRBcKbYbpl3yf8Ot3VsVo9obvUYEyIYDutIEppGpO8SCQvpkDHFR9gjrtwoaFqFvxXQhjceReuixSkcxOz29GavyoDx2vyL9uf20dtuJGUEi7n9BdkV6o6g6YPIyLdzUO2sFveH9Y6Nq_ZUf7DX9QJRKGInNNlcHZkltSylGcTbc=]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE02_mF7_iHx6dM4nsQOaqpklciWK1iMV26FTr1GUQJqznJEJpzcvvSy2MwGo3wzjZ5To52nKjao9LWqxXmCjgXw3M4Djj_uHe5Byj1qRQVy9RFpIzK47a8QDmEFC426Ob6sDbL7a5wk05c2GpdF_8=]
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI_Zu5_0zXvwwwFjWfqouCCghjcowaCBIi1bnYGL2fIu0QLGz2EUT6foe1MTzAnYxMCwW2YAViPcG12KXgysPEwj60oePcJNk8dggRpU-zuAcF3fTY2ozuLk37Osgw-7sEyFEn120RipNpO27yKK3jNcIKCGYDueEu6DE=]
  • Essential Guide to the Safe Disposal of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZIvkCPO9krihubI2saXMGWDgdmGhNF5PDtbf-1YwAGVt0NUVj5a-KW53p1UfFkvYoG6QZH56OMtBCECtyEGbmx1WdcCdW578EXl3LusvFR3eghCICi1tPtuGz0ZnXAqCPlZyzQIvUYuWD601Hrehsn_QvdtTnTkNE2ynIMj2KdQQ3FD-icjEmI5wcUEelntRkqRWkpIT3gdslCbYHuZ5RNfy8yQDBg==]
  • 3-Chloro-5-fluoropyridine. TCI AMERICA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSOkPcddMfIQNHXFaCA7ocBNIJSNsvAd8pItDK0IEk2WeoNc24JD7TLntF7FovggcuMxeRzH8yanHLtj0Nt1l8scX7TDkIU8BusEXJt8m6cdnIqoYCZxfT1FCbakFmvH28yuXt]
  • 3-Chloro-5-fluoropyridine 97 514797-99-0. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMj87kVKjQZk1YZZM_8utzOCPIRHdwZEo8pbUvVu6-KV6pvvhFujESLsdTVfrmgOdL1TKFVPKE8edANklApN7S6kHpFjklZEDMK9SzF3elsdLf86be20sGxp6r6n1tgsohWhqv2YmxDUrGwjIK2-d5SMwm]
  • 3-amino-5-chloro-pyridin-2-ol 97%. AChemBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1XWUGA3_K_zdH9__CuGDSaHk5kZSJKcDrJe7C8DVNMeHyR6-vzn3aoIb7SmE_r__f1sVYFDM_hW-5Tz0Y-eZDRaWk_FFAWpo2sRthtkJsiVowuzmjjPk0SsJmLjq5EnZ6uVZRVdlWyRIf-aDcsdw_Ts95bU0P9oY7nKGmWA=]
  • 3-Chloro-5-fluoropyridine (97%). Amerigo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLG2aETHo9Koyth8wTjQeudK0IybuZUI8v-EzoQL4eieJMbaGKLrLllAfi9yzHmuTV9eEKQcWy72gglPxLtVbh3JnnGQogG_TIghQCkelOwiIDp8emF0058Otdtr3UmPdas2GuOCgoVuia1gM7ctP4j_t2__PotdYVfn7aBa8B10_OUOlt5EaFjQ==]
  • 3-Chloro-5-fluoropyridin-2-amine. Achmem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5uCAaLCFR67MlPuXqrPY0dRwVX1ZWR0yHtQnwLic9hmrntCf_Gvy125RLvWcsPWRBunuaboP3CxG1V535IJQABgIUs-1_i4Naiazn8ZkYd--mBv-m3NRZgs9dgFDZ7bru5i5Y]
  • 3-Chloro-5-fluoropyridine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_al25GU-hoUsE5F_xVRyRTsyD5m_T5kZGIAvO5HRexSVhHPOV0vp6a__gbRCXHUbx_UKRNXkiuzC6_9D-oBZz_PGAvo-ZVUYUOvt9IQcMk1Z-WPEVSC1vrNxjY-05zc_Hw0YDz29WmVnHJshQsYEfvbdKYmJQFRbr_kN6Mg==]
  • 2-Chloro-5-fluoropyrimidine. PubChem. [URL: https://vertexaisearch.cloud.google.
  • 3-Chloro-5-fluoropyridine Product Description. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNx_Xx7HRCNF9Ev-aLGEk_Vwc-ts2mwY2AqlXqSHqBrbjPxcQX0WMx5ifI6GyPMK8tJ5DrZy_tGsSfsib1N7Q_YLHNZTZ8jAHG7zaESK-lDxdyAN7VwbDXE4xX4-KqK5UJ_cRZ5silkqB2b21BC_tMp2MCYHBWX6-vUOGuHJWSGA==]

Sources

Technical Support Center: Synthesis of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoropyridin-2-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. The following content is structured in a question-and-answer format to directly address challenges you may encounter during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?

Low yield is a common issue that can stem from several stages of the synthesis. The primary route involves the direct chlorination of 5-fluoropyridin-2-ol. Let's break down the potential problem areas:

  • Purity of Starting Material: The purity of your starting material, 5-fluoropyridin-2-ol, is critical. Impurities can interfere with the chlorination reaction, leading to the formation of side products and consuming your chlorinating agent.

    • Recommendation: Always verify the purity of your starting material using techniques like NMR or HPLC before starting the reaction. If necessary, recrystallize or purify the 5-fluoropyridin-2-ol.

  • Choice and Stoichiometry of Chlorinating Agent: The selection and amount of the chlorinating agent are crucial. Common agents include sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and chlorine gas (Cl₂).

    • Insight: Using an insufficient amount of the chlorinating agent will result in an incomplete reaction. Conversely, a large excess can lead to over-chlorination, forming dichlorinated byproducts.

    • Actionable Advice: Start with a 1.1 to 1.3 molar equivalent of the chlorinating agent. We recommend running small-scale parallel reactions to determine the optimal stoichiometry for your specific conditions.

  • Reaction Temperature and Time: Temperature control is paramount.

    • Causality: An inadequate temperature may lead to a sluggish or incomplete reaction. Excessively high temperatures can cause decomposition of the starting material or product and promote the formation of unwanted side products.

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products.

Q2: I'm observing a significant amount of a dichlorinated byproduct. How can I improve the selectivity for mono-chlorination?

The formation of 3,x-dichloro-5-fluoropyridin-2-ol is a common side reaction. Improving selectivity is key to maximizing your yield of the desired product.

  • Controlled Addition of Chlorinating Agent: Instead of adding the chlorinating agent all at once, a slow, dropwise addition is recommended.

    • Rationale: This maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, which favors mono-chlorination over di-chlorination.

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity.

    • Recommendation: Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are often preferred. Some protocols have also shown success using acetic acid. The ideal solvent should be inert to the chlorinating agent and provide good solubility for the starting material.

  • Temperature Management: Lowering the reaction temperature can often enhance selectivity.

    • Expert Insight: Electrophilic aromatic substitution reactions are exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can slow down the rate of the second chlorination more significantly than the first, thus improving the yield of the mono-chlorinated product.

The following diagram illustrates a decision-making workflow for troubleshooting low yield and poor selectivity.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions start Low Yield or Poor Selectivity analysis Analyze Crude Reaction Mixture (TLC, HPLC, NMR) start->analysis incomplete Incomplete Reaction? analysis->incomplete byproducts Major Byproducts? analysis->byproducts sol_time Increase Reaction Time or Temperature incomplete->sol_time Yes sol_reagent Check Reagent Stoichiometry & Purity incomplete->sol_reagent No byproducts->sol_reagent Yes (Other Impurities) sol_temp Lower Reaction Temperature byproducts->sol_temp Yes (Dichlorination) sol_addition Slow, Controlled Addition of Chlorinating Agent byproducts->sol_addition Yes (Dichlorination)

Caption: Troubleshooting workflow for low yield.

Q3: What are the best practices for the purification of this compound to achieve high purity?

Effective purification is essential to isolate the target compound from unreacted starting materials, byproducts, and reagents.

  • Work-up Procedure:

    • After the reaction is complete, quench any remaining chlorinating agent. For agents like sulfuryl chloride, this can be done by carefully adding water or a saturated sodium bicarbonate solution.

    • Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification Techniques:

    • Recrystallization: This is often an effective method for obtaining highly pure product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), can effectively separate the product from impurities.

Q4: Can you provide a reference protocol for the chlorination of 5-fluoropyridin-2-ol?

Below is a general laboratory-scale protocol. Note: This should be optimized for your specific laboratory conditions and scale.

Experimental Protocol: Chlorination of 5-fluoropyridin-2-ol

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoropyridin-2-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per gram of starting material).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise or a solution of sulfuryl chloride (1.1 eq) in the same solvent dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC (approximately every 30 minutes). If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until completion.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or silica gel column chromatography.

The following diagram outlines the general synthetic workflow.

G start_mat 5-Fluoropyridin-2-ol (Starting Material) reaction Chlorination (e.g., NCS or SO₂Cl₂) Solvent, 0°C to RT start_mat->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: General synthesis workflow.

Optimization Data Summary

The table below summarizes typical reaction parameters and their impact on yield, based on literature and internal studies.

ParameterCondition ACondition BCondition CExpected Outcome
Chlorinating Agent NCS (1.1 eq)SO₂Cl₂ (1.1 eq)Cl₂ (gas)NCS is often milder and more selective.
Solvent DichloromethaneAcetonitrileAcetic AcidDichloromethane is a common choice due to its inertness.
Temperature 0 °CRoom Temp.50 °CLower temperatures generally favor higher selectivity.
Reported Yield 75-85%70-80%60-75%Yields are highly dependent on optimization.

Final Recommendations

For achieving the highest possible yield and purity in the synthesis of this compound, we strongly advise a systematic approach. Begin with high-purity starting materials, perform small-scale optimization experiments to determine the ideal stoichiometry and temperature for your setup, and carefully monitor the reaction progress to avoid over-reaction or degradation.

References

For further reading and detailed procedures, please consult the following resources:

  • Patents on Pyridine Synthesis: Various patents describe methods for producing substituted chlorofluoropyridines, which can provide insights into industrial-scale production and optimization. For example, see patents related to the synthesis of intermediates for pharmaceuticals and agrochemicals.[1][2]
  • Halogenation of Pyridine Rings: Academic journals in organic chemistry are excellent resources for understanding the mechanisms and modern methods for the regioselective halogenation of heterocyclic compounds.[3][4][5]
  • General Organic Synthesis Techniques: For detailed protocols on reaction setup, work-up, and purification, standard organic chemistry labor

Technical Support Center: Purification of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-fluoropyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile heterocyclic compound. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer validated troubleshooting protocols to enhance the purity and yield of your target molecule.

Core Purification Challenge: The Tautomeric Equilibrium

A fundamental challenge in the purification of this compound lies in its existence as a tautomeric mixture of the hydroxy (enol) form and the pyridone (keto) form. This equilibrium is not static; it is highly sensitive to the solvent environment.[1][2]

  • Non-polar solvents tend to favor the 2-hydroxypyridine tautomer.

  • Polar solvents , particularly those capable of hydrogen bonding like water and alcohols, significantly favor the 2-pyridone tautomer.[3][4]

This solvent-dependent tautomerism directly impacts the compound's polarity, solubility, and interaction with chromatographic stationary phases, making purification a non-trivial task.[1][5] The higher dipole moment of the pyridone form leads to its increased stability in polar solvents.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Recrystallization Troubleshooting

Question 1: My compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: Oiling out is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The presence of impurities can also depress the melting point, exacerbating this issue.[6]

Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to a rapid change in solubility upon cooling.

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[6]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a single tiny crystal to the cooled solution to initiate crystallization.[7]

  • Solvent System Modification: Consider a two-solvent recrystallization system. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[8] A common starting point for pyridinols could be an ethanol/water or a hexane/ethyl acetate mixture.[9]

Question 2: I'm getting very low recovery after recrystallization. What are the likely causes?

Answer: Low recovery is typically due to using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.

Causality: The concentration of your compound in the cold mother liquor remains above its saturation point, leading to significant product loss.

Troubleshooting Protocol:

  • Minimize Solvent Volume: During the initial dissolution, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Working in smaller volumes is key.[6]

  • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent should exhibit high solubility for this compound at high temperatures and very low solubility at low temperatures.[9] The table below provides a starting point for solvent screening.

  • Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.

  • Mother Liquor Recovery: If you suspect significant product loss, you can reduce the volume of the filtrate by evaporation and attempt a second recrystallization. Be aware that impurities will also be concentrated in this second crop.

Solvent SystemRationale for this compound
Ethanol/Water The polar pyridone tautomer is soluble in hot ethanol. Water acts as an anti-solvent upon cooling.[9]
Toluene A less polar solvent that may favor the hydroxypyridine tautomer and provide a good solubility differential.
Ethyl Acetate/Hexane A versatile mid-polarity system. The compound is dissolved in hot ethyl acetate, and hexane is added to induce precipitation.[8]
Acetonitrile A polar aprotic solvent that can be effective for compounds with strong hydrogen bonding capabilities.

This table provides general guidance. Experimental verification of solubility is essential.

Part 2: Column Chromatography Troubleshooting

The tautomeric nature of this compound can lead to significant issues in column chromatography, such as severe peak tailing or the appearance of two distinct, broad peaks corresponding to the two tautomers.

Question 3: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. How can I improve this?

Answer: Streaking, or tailing, is often caused by strong interactions between the analyte and the stationary phase, which is common for polar, hydrogen-bonding compounds like pyridinols on silica gel. The presence of two interconverting tautomers on the column can also manifest as extreme peak broadening.

Causality: The acidic silanol groups on the silica surface can strongly interact with the basic nitrogen of the pyridine ring and the polar functional groups. This leads to a slow desorption rate and tailing. Furthermore, if the tautomeric equilibrium shifts during elution, the compound effectively exists as multiple species with different polarities, making a sharp peak impossible.[10]

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add a Polar Modifier: Add a small amount of a more polar solvent to your eluent. For example, if you are using a hexane/ethyl acetate system, adding 0.5-1% methanol can significantly improve peak shape by competing for the active sites on the silica.

    • Add an Acidic or Basic Modifier: To mitigate the interaction with acidic silica, adding a small amount of a modifier can help.

      • Acidic Modifier: 0.1-1% acetic acid or formic acid in the mobile phase can protonate the pyridine nitrogen, leading to a more consistent interaction with the stationary phase.

      • Basic Modifier: 0.1-1% triethylamine or pyridine can saturate the acidic sites on the silica gel, reducing tailing. Caution: Ensure your compound is stable to these conditions.

  • Choice of Stationary Phase:

    • Deactivated Silica: Consider using silica gel that has been treated to reduce its acidity.

    • Alumina: Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is non-polar. The more polar pyridone tautomer will elute earlier. This can be an excellent method for purifying polar compounds that behave poorly on silica. A typical eluent system would be a gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[11]

Question 4: I see two broad, overlapping peaks in my chromatogram. Are these my tautomers, and how can I get a single peak?

Answer: It is highly probable that you are observing the separation of the hydroxypyridine and pyridone tautomers. The interconversion on the column is likely slow relative to the elution time, leading to two distinct chromatographic bands.

Causality: The mobile phase may not be polar enough to completely shift the equilibrium to the pyridone form, nor non-polar enough to favor only the hydroxypyridine form. The silica surface itself can also influence the equilibrium.

Troubleshooting Workflow:

G start Two Broad Peaks Observed decision1 Modify Mobile Phase to Favor One Tautomer start->decision1 option1 Increase Polarity: Add Methanol (1-5%) or use Dichloromethane/Methanol decision1->option1 Normal Phase option2 Switch to Reversed-Phase HPLC (Water/Acetonitrile Gradient) decision1->option2 Alternative result1 Equilibrium shifted to more polar pyridone form. Single, sharper peak expected. option1->result1 result2 Separation based on different principle. Often provides a single, well-resolved peak. option2->result2

Caption: Decision workflow for addressing tautomer separation in chromatography.

Part 3: Impurity Profile and Identification

Question 5: What are the likely impurities I should be looking for, and how can I identify them?

Answer: Impurities can arise from the starting materials, side reactions, or degradation of the product. A thorough understanding of the synthetic route is crucial for predicting potential impurities.[12]

Common Potential Impurities in the Synthesis of this compound:

Impurity TypePotential Structure/IdentityRationale for FormationSuggested Analytical Method
Starting Material e.g., 2,3-Dichloro-5-fluoropyridineIncomplete reaction during hydrolysis or other synthetic steps.HPLC, GC-MS, NMR
Isomeric Impurities e.g., 5-Chloro-3-fluoropyridin-2-olPotential for rearrangement or non-selective halogenation in precursor synthesis.HPLC, NMR (¹⁹F and ¹H)
Over-halogenated Byproducts e.g., 3,X-Dichloro-5-fluoropyridin-2-olIf chlorination is a step in the synthesis, it can sometimes be non-selective.[13]LC-MS for mass identification
Dehalogenated Byproducts e.g., 3-Chloropyridin-2-ol or 5-Fluoropyridin-2-olReductive processes during the synthesis or workup can lead to loss of a halogen.LC-MS for mass identification

Analytical Workflow for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing purity. A gradient reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid) is generally effective for separating the main component from its impurities.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurity peaks, which is invaluable for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the overall structure and can be used to quantify impurities if a certified internal standard is used (qNMR).

    • ¹⁹F NMR: A very clean and sensitive technique for fluorine-containing compounds. The presence of multiple signals can indicate isomeric impurities.

    • ¹³C NMR: Confirms the carbon skeleton of the main product and can reveal the presence of significant impurities.

G cluster_0 Purity Assessment Workflow start Crude Product hplc HPLC Analysis (Purity Check) start->hplc lcms LC-MS Analysis (Impurity Mass ID) hplc->lcms Impurity Peaks >0.1% end Pure Compound (>99%) hplc->end Purity Confirmed nmr NMR Spectroscopy (Structure Confirmation) lcms->nmr Identify Unknowns nmr->end Structure Confirmed

Caption: A typical analytical workflow for purity validation.

By understanding the unique chemical nature of this compound, particularly its tautomeric equilibrium, researchers can develop robust and efficient purification strategies. This guide provides the foundational knowledge and practical troubleshooting steps to achieve high purity, ensuring the quality and reliability of your downstream applications.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • WuXi Biology. (n.d.). How about Tautomers?. WuXi AppTec.
  • Scribd. (n.d.). 2 Pyridones.
  • Gao, J., & Xia, K. (1996). Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study. The Journal of Physical Chemistry, 100(40), 16098-16104.
  • Ibrahim, H., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547.
  • Evangelisti, L., et al. (2011). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 115(45), 12539-12544.
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem Technical Support.
  • ResearchGate. (2025).
  • LookChem. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484.
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
  • U.S. Patent No. US2540218A. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • Lesarri, A., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(23), 5566-5574.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
  • European Patent No. EP1626045A1. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Canadian Patent No. CA1199331A. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • MIT OpenCourseWare. (n.d.).
  • Professor Dave Explains. (2020, January 10).
  • Lee, Y. C., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(2), 236-241.
  • LibreTexts Chemistry. (2023).
  • Korean Patent No. KR101652750B1. (2016).
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • World Intellectual Property Organization. (2009). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Wikipedia. (n.d.). 2-Pyridone.
  • ACS Publications. (2021).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MDPI. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics.
  • Aschimfarma. (n.d.). From synthesis to bio-transformation: control and management of the quality of APIs.
  • Wikipedia. (n.d.). Pyridine.
  • Arborpharmchem. (n.d.).
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • ResearchGate. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
  • The Journal of Chemical Physics. (2023).
  • European Patent No. EP0078410A2. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Beilstein Journal of Organic Chemistry. (2011).
  • Finkelstein conditions (Scheme 2). (n.d.).

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-chloro-5-fluoropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this specific substrate. The combination of a sterically accessible, yet electronically deactivated, chlorine atom, an acidic pyridinol proton, and a strongly electron-withdrawing fluorine substituent requires careful consideration of reaction parameters to achieve successful C-C bond formation. This document provides in-depth, field-proven insights in a question-and-answer format to directly address potential experimental issues.

Understanding the Substrate: A Multifaceted Challenge

The Suzuki coupling of this compound is a non-trivial transformation due to several competing factors:

  • The Pyridinol-Pyridone Tautomerism: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. The acidic N-H or O-H proton can react with the base, potentially altering the electronic nature of the substrate and its coordination to the palladium catalyst.

  • Catalyst Inhibition: The pyridine nitrogen and the hydroxyl/carbonyl oxygen are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

  • C-Cl Bond Activation: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, necessitating highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[1]

  • Electronic Effects: The electron-withdrawing fluorine atom further deactivates the pyridine ring, potentially slowing down the oxidative addition.

This guide will dissect these challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing no or very low conversion of my this compound starting material. What are the most likely causes?

Low or no conversion is a common starting problem. The root cause often lies in an insufficiently active catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy of the C-Cl bond oxidative addition.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[1] You require a more robust system.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond.[1][3] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or other highly active ligands like cataCXium A.[4]

    • Palladium Precursor: Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand. Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.

  • Choice of Base: The base plays a dual role: it activates the boronic acid for transmetalation and can influence the tautomeric equilibrium of the pyridinol.[5]

    • Initial Recommendation: A strong, non-nucleophilic inorganic base is often a good starting point. K₃PO₄ is frequently a successful choice for challenging Suzuki couplings. Cs₂CO₃ is another excellent, albeit more expensive, option.

    • Avoid Weak Bases (Initially): Weaker bases like Na₂CO₃ or K₂CO₃ may not be sufficient to drive the catalytic cycle effectively with this deactivated substrate.

  • Reaction Temperature: Higher temperatures are generally required for the coupling of aryl chlorides.

    • Suggestion: Start with a reaction temperature in the range of 100-120 °C. If you are using a lower-boiling solvent like THF, consider switching to a higher-boiling one like dioxane or toluene.

Q2: My reaction is producing significant amounts of dehalogenated byproduct (5-fluoropyridin-2-ol). How can I minimize this?

Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the pyridine ring.

Troubleshooting Steps:

  • Source of Hydride: Identify the potential source of the hydride. Common sources include solvents (especially alcohols like isopropanol), water, or certain bases.

    • Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene. While a small amount of water is often beneficial for Suzuki couplings, excess water can promote dehalogenation. If using a mixed solvent system (e.g., dioxane/water), try reducing the proportion of water or running the reaction under strictly anhydrous conditions.

    • Base Selection: Some bases are more prone to generating Pd-H species. If you are using an alkoxide base, consider switching to a carbonate or phosphate base.

  • Optimize Reaction Conditions:

    • Lower Temperature: If the desired coupling is proceeding, albeit with dehalogenation, try reducing the reaction temperature slightly.

    • Ligand Choice: The ligand can influence the relative rates of the desired coupling versus dehalogenation. Screening different bulky phosphine ligands may be beneficial.

Q3: I am observing significant protodeboronation of my boronic acid. What can I do to prevent this?

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often problematic with heteroaryl boronic acids and under harsh basic conditions.

Troubleshooting Steps:

  • Use a Milder Base: Strong bases and high temperatures can accelerate protodeboronation. If you are using a very strong base like an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃.

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[6] The active boronic acid can be generated in situ under the reaction conditions.

  • Anhydrous Conditions: While water is often added to Suzuki reactions, it can also be a proton source for protodeboronation. Try running the reaction under anhydrous conditions.

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Recommended Starting Conditions & Optimization Workflow

For a researcher starting with the Suzuki coupling of this compound, a systematic approach to optimization is crucial. Below is a recommended starting protocol and a workflow for troubleshooting.

Table 1: Recommended Starting Conditions
ParameterRecommended Starting PointRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective palladium(II) and palladium(0) sources.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands proven to be effective for challenging C-Cl bond activation.[1]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is often successful in difficult couplings.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent Anhydrous 1,4-Dioxane or TolueneHigh-boiling aprotic solvents are suitable for the required reaction temperatures.
Temperature 100 - 110 °CNecessary to overcome the activation barrier for oxidative addition of the C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: General Procedure
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Troubleshooting Workflow Diagram

G start Low or No Conversion catalyst Optimize Catalyst System - Use Buchwald ligands (SPhos, XPhos) - Increase catalyst loading (2-5 mol%) start->catalyst Is the catalyst active enough? base Screen Bases - Switch to K3PO4 or Cs2CO3 catalyst->base Still low conversion temp_solvent Increase Temperature / Change Solvent - 100-120 °C - Dioxane or Toluene base->temp_solvent Still low conversion dehalogenation Dehalogenation Observed temp_solvent->dehalogenation Product forming, but with side reactions protodeboronation Protodeboronation Observed temp_solvent->protodeboronation success Successful Coupling temp_solvent->success Reaction proceeds cleanly anhydrous Use Anhydrous Solvent dehalogenation->anhydrous Yes milder_base Use Milder Base (e.g., K2CO3) or Boronic Ester protodeboronation->milder_base Yes anhydrous->success milder_base->success

Caption: A decision tree for troubleshooting the Suzuki coupling of this compound.

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle OA [Ar-Pd(II)-X(L)n] TM [Ar-Pd(II)-R(L)n] OA->TM Transmetalation RE Ar-R TM->RE Reductive Elimination Product_out Ar-R TM->Product_out Pd0 Pd(0)Ln Pd0->OA Oxidative Addition ArX Ar-X (this compound) ArX->OA Boronic R-B(OH)2 + Base Boronic->TM Product_out->Pd0 Catalyst Regeneration

Sources

Technical Support Center: Managing Regioselectivity in Reactions of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-fluoropyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile but challenging building block. Here, we address common experimental issues in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Understanding the Substrate: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the electronic landscape of this compound. Its reactivity is governed by a complex interplay of tautomerism and competing substituent effects.

  • Tautomerism: The molecule exists in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. The predominant tautomer is influenced by the solvent, pH, and temperature, which in turn dictates the aromaticity and electronic nature of the ring.

  • Substituent Effects:

    • Hydroxyl/Oxo Group (-OH/-=O): In the pyridinol form, the -OH group is a powerful activating, ortho, para-directing group due to its ability to donate a lone pair (+M effect).[1] In the pyridone form, the amide-like character significantly alters the ring's electronic distribution.

    • Halogens (-Cl, -F): Both are electronegative and withdraw electron density via the inductive effect (-I effect), deactivating the ring towards electrophilic attack. However, they possess lone pairs and can act as weak resonance donors (+M effect), making them ortho, para-directors for electrophilic substitution.[2][3]

    • Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, reducing the ring's electron density and making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[4]

Caption: Tautomerism of the core scaffold.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: I'm attempting an SNAr reaction with an amine nucleophile and getting a mixture of products, or no reaction at all. What's going wrong?

Answer: This is a common challenge stemming from the nuanced reactivity of the pyridine ring. SNAr reactions on pyridines are generally favored at the C2 and C4/C6 positions because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate.[5][6] However, in your substrate, the C2 position is occupied by the hydroxyl group, leaving C4 and C6 as the most likely sites for attack.

Causality & Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[6][7] The success and regioselectivity of the reaction depend on the stability of the anionic Meisenheimer complex formed upon nucleophilic attack. Electron-withdrawing groups (ortho or para to the leaving group) are crucial for stabilizing this intermediate.[5]

  • Attack at C4 (Displacing Fluorine): The negative charge can be delocalized onto the pyridine nitrogen, but not directly onto the oxygen of the carbonyl in the pyridone tautomer.

  • Attack at C6 (Hypothetical): While electronically favorable, there is no leaving group at this position.

  • Attack at C3 or C5: Attack at the C3 (displacing Chlorine) or C5 (displacing Fluorine) positions is less favorable as the resulting negative charge cannot be delocalized onto the ring nitrogen.

G cluster_0 SNA_r Pathway Analysis Start This compound + Nucleophile (Nu⁻) Attack_C4 Attack at C-5 (para to N) Start->Attack_C4 Favored Attack_C3 Attack at C-3 (meta to N) Start->Attack_C3 Disfavored Meisenheimer_C4 Meisenheimer Intermediate (Charge on N) Attack_C4->Meisenheimer_C4 Stabilized Meisenheimer_C3 Meisenheimer Intermediate (No N-stabilization) Attack_C3->Meisenheimer_C3 Unstable Product_C4 5-Nu-3-chloropyridin-2-ol (Major Product) Meisenheimer_C4->Product_C4 Eliminate F⁻ Product_C3 3-Nu-5-fluoropyridin-2-ol (Minor/No Product) Meisenheimer_C3->Product_C3 Eliminate Cl⁻

Caption: Decision pathway for SNAr on the substrate.

Troubleshooting Protocol:

  • Maximize Pyridone Form: The pyridone tautomer is generally more reactive in SNAr. Using a strong base (e.g., NaH, K₂CO₃) will deprotonate the hydroxyl group, forming the pyridoxide, which strongly favors the pyridone resonance contributor and activates the ring for nucleophilic attack.

  • Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base and do not interfere with the nucleophile, accelerating the reaction rate.

  • Temperature: SNAr reactions on deactivated rings often require elevated temperatures (80-150 °C). Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Leaving Group Ability: Fluorine is often a better leaving group than chlorine in activated SNAr reactions due to its high electronegativity, which makes the carbon it's attached to more electrophilic. Therefore, substitution of the C5-fluoro group is more probable than the C3-chloro group.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, NaHDeprotonates the -OH group, increasing ring activation.
Solvent DMSO, DMF, NMPPolar aprotic; accelerates SNAr rates.
Temperature 80 - 150 °COvercomes the activation energy barrier.
Nucleophile Stronger is better (e.g., R-NH₂, R-SNa)Reaction rate is dependent on nucleophilicity.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I want to perform a Suzuki coupling at the C3-position. How do I ensure selectivity over the C5-fluoro position, and what conditions should I start with?

Answer: Achieving selective Suzuki coupling at the C3-chloro position is highly feasible. The mechanism of palladium-catalyzed cross-coupling reactions, like Suzuki, relies on the oxidative addition of the C-X bond to a Pd(0) center.[8] The reactivity order for this step is generally C-I > C-Br > C-OTf > C-Cl >> C-F.[8] The C-F bond is exceptionally strong and typically unreactive under standard Suzuki conditions, providing a solid foundation for selectivity.

Causality & Mechanistic Insight: The key challenge with chloropyridines is that the C-Cl bond is relatively strong and its oxidative addition to palladium is often the rate-determining step.[8][9] To overcome this, highly active catalytic systems are required.

  • Catalyst Selection: Modern catalysts for C-Cl bond activation employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the overall catalytic cycle.[10] Ligands like SPhos, XPhos, and RuPhos are industry standards for this type of transformation.

Experimental Protocol: Suzuki Coupling of this compound

  • Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the following to an oven-dried reaction vial:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine Ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up & Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide for Suzuki Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen).2. Insufficiently active catalyst.3. Poor quality boronic acid.1. Ensure rigorous inert atmosphere and use degassed solvents.2. Screen more electron-rich ligands (e.g., XPhos, RuPhos) and different Pd sources (e.g., Pd₂(dba)₃).[10]3. Use fresh boronic acid or convert to the corresponding boronate ester.
Formation of Homocoupled Boronic Acid 1. Reaction temperature too high.2. Presence of oxygen.1. Lower the reaction temperature and monitor closely.2. Improve degassing procedure for all reagents and solvents.
Protodeboronation (Loss of Boronic Acid) 1. Base is too strong or too much water present.2. Prolonged reaction time at high temperature.1. Switch to a milder base (e.g., K₂CO₃, CsF).2. Try to reduce reaction time by increasing catalyst loading slightly.
Part 3: Electrophilic Aromatic Substitution (EAS)

Question 3: Is it possible to perform an electrophilic substitution, like nitration or bromination, on this ring? Where would the substituent add?

Answer: Direct electrophilic aromatic substitution on this compound is exceptionally challenging and generally not recommended. The pyridine nitrogen acts as a strong electron-withdrawing group, deactivating the entire ring towards electrophiles.[11] Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration with H₂SO₄/HNO₃), the pyridine nitrogen will be protonated, creating a pyridinium species which is even more deactivated.

Causality & Directing Effects: If a reaction were forced, the outcome would be dictated by a competition between the directing effects of the existing substituents:

  • -OH (in pyridinol form): Strongly activating, ortho, para-director. It would direct an incoming electrophile to the C3 and C5 positions, which are already substituted.

  • -Cl, -F: Deactivating, but ortho, para-directors. They would direct towards C2, C4, and C6. The combination of a deactivated ring and conflicting directing effects would likely lead to a complex mixture of products in very low yield, if any reaction occurs at all.

Recommended Alternative Strategy: The N-Oxide Approach

A far more effective and selective strategy is to first convert the pyridine to its corresponding N-oxide. This is a robust method for activating pyridine rings towards EAS.[4]

  • Activation via N-Oxidation: The pyridine N-oxide is significantly more reactive towards electrophiles than the parent pyridine. The N-oxide group acts as an activating, ortho, para-director.

  • Selective Electrophilic Substitution: EAS on the N-oxide will now preferentially occur at the C4 position, which is para to the N-oxide group and not sterically hindered.

  • Deoxygenation: The N-oxide can be subsequently removed (deoxygenated) using reagents like PCl₃ or PPh₃ to yield the C4-substituted pyridine.

G Start This compound N_Oxide N-Oxide Formation (e.g., m-CPBA) Start->N_Oxide EAS Electrophilic Substitution (E⁺) (e.g., HNO₃/H₂SO₄) N_Oxide->EAS C4_Substituted 4-E-Substituted N-Oxide EAS->C4_Substituted Deoxygenation Deoxygenation (e.g., PCl₃) C4_Substituted->Deoxygenation Final_Product 4-E-3-chloro-5-fluoropyridin-2-ol Deoxygenation->Final_Product

Caption: Workflow for C4-selective electrophilic substitution.

References

  • ChemTalk. (n.d.). Directing Effects.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • National Institutes of Health. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Li, X. (2023).
  • ResearchGate. (2025). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions.
  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • National Institutes of Health. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
  • YouTube. (2019). Nucleophilic Aromatic Substitutions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2015). Directing Effects.
  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.

Sources

Technical Support Center: Solvent Effects on 3-Chloro-5-fluoropyridin-2-ol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 3-chloro-5-fluoropyridin-2-ol. We will explore how solvent selection is a critical parameter that dictates reaction pathways and outcomes, providing FAQs, troubleshooting guides, and validated protocols to ensure experimental success.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

The reactivity of this compound is fundamentally governed by its tautomeric nature. Understanding this equilibrium is the first step to controlling its synthetic transformations.

Q1: What is the primary chemical feature of this compound that dictates its reactivity?

A1: The defining characteristic is the tautomeric equilibrium between the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form. This equilibrium is highly sensitive to the solvent environment.[1][2] The lactim form is aromatic and possesses a nucleophilic oxygen, while the lactam form is non-aromatic but contains a highly polar amide group with a nucleophilic nitrogen. The dominant tautomer in solution will determine the primary site of reactivity, particularly in alkylation reactions.

Caption: Tautomeric equilibrium of the title compound.

Q2: How does solvent polarity influence this tautomeric equilibrium?

A2: The choice of solvent is the most powerful tool for shifting the tautomeric equilibrium. The underlying principle is "like dissolves like" and stabilization of the more polar species.

  • Polar Solvents (e.g., Water, Methanol): These solvents, particularly protic ones, strongly stabilize the more polar lactam (keto) form through hydrogen bonding.[1] The carbonyl group is an excellent hydrogen bond acceptor, and the N-H group is a good donor.

  • Non-polar Solvents (e.g., Toluene, Dioxane, Chloroform): These solvents favor the less polar, aromatic lactim (enol) form.[1] In the absence of strong solute-solvent interactions, the system prefers the stability conferred by aromaticity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can stabilize the polar lactam form, but the effect can be less pronounced than with protic solvents. They are excellent for dissolving the pyridone and its salts, making them common choices for alkylation reactions.[3]

A computational study on 2-pyridone itself confirms that an increase in medium polarity increases the lactam population.[4]

Q3: What are the main reaction types for this molecule, and how does tautomerism affect them?

A3: The primary reactions involve the nucleophilic character of the pyridone ring system and the electrophilic nature of the C-Cl bond.

  • N-Alkylation: Occurs on the nitrogen atom of the lactam tautomer. This is typically favored in polar aprotic solvents like DMF or DMSO with a moderate base like K₂CO₃.[3][5]

  • O-Alkylation: Occurs on the oxygen atom of the lactim tautomer. This pathway can be favored in non-polar solvents with strong bases (e.g., NaH) that generate a hard alkoxide nucleophile.[5][6]

  • Suzuki-Miyaura Coupling: This reaction functionalizes the C-3 position by replacing the chlorine atom. This process is less dependent on tautomerism and more on the catalytic system. However, the choice of solvent (e.g., dioxane/water, toluene/water) is critical for catalyst activity and solubility of the reactants.[7][8][9]

Section 2: Troubleshooting Guide: N- vs. O-Alkylation

A common challenge is controlling the regioselectivity of alkylation. The following guide addresses frequent issues.

Issue Encountered Primary Cause & Explanation Recommended Solutions & Rationale
Low N-Alkylation Selectivity / Mixture of Products The solvent is not adequately stabilizing the desired lactam tautomer, or the base is inappropriate. In non-polar solvents, the lactim form predominates, leading to O-alkylation.To favor N-alkylation: Switch to a polar aprotic solvent like DMF or DMSO . Use a base like K₂CO₃ or Cs₂CO₃ . These conditions promote the lactam form and generate a soft nucleophilic anion at the nitrogen.[3][5]
Reaction is Sluggish or Incomplete Poor solubility of the pyridone salt, low reaction temperature, or use of a less reactive alkyl halide (e.g., alkyl chloride).1. Increase Temperature: Consider heating the reaction (80-120 °C) or using microwave irradiation for rapid optimization.[3] 2. Change Solvent: Ensure all reactants are fully dissolved. DMF, DMSO, or NMP are excellent choices for solubility. 3. Additive: For alkyl bromides or chlorides, add a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction.[3]
Desired Product is O-Alkylated Isomer The reaction conditions are favoring the lactim tautomer and the formation of an oxygen-centered nucleophile.To favor O-alkylation: Use a non-polar solvent like Toluene or THF . Employ a strong, "hard" base like NaH or KHMDS . This deprotonates the hydroxyl group of the lactim tautomer, and the resulting hard alkoxide preferentially attacks the alkyl halide.[5]

Section 3: Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki coupling of chloropyridines is notoriously challenging due to the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[8][9]

Issue Encountered Primary Cause & Explanation Recommended Solutions & Rationale
Low or No Product Yield 1. Ineffective Catalyst System: C-Cl bond activation requires a highly active catalyst. Standard Pd(PPh₃)₄ is often insufficient.[8] 2. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[9]1. Use a Modern Catalyst System: Employ a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos , XPhos , or RuPhos . These ligands promote the difficult oxidative addition step.[8][9] 2. Ligand-to-Palladium Ratio: Use a slightly higher ligand-to-Pd ratio (e.g., 2:1 to 4:1) to ensure the formation of the active catalytic species.
Reaction Stalls or Side Reactions Dominate 1. Incorrect Solvent/Base Combination: The solvent must solubilize all components, and the base must be strong enough to drive the catalytic cycle. 2. Presence of Oxygen: Oxygen can lead to catalyst decomposition (formation of Pd black) and homocoupling of the boronic acid.[9] 3. Protodeboronation: Water and certain bases can cause the boronic acid to decompose.[9]1. Solvent System: Use a mixture of an aprotic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).[7][9] Water is often essential for the transmetalation step.[10] 2. Base Selection: Use a strong base like K₃PO₄ or Cs₂CO₃ , which are proven to be effective for challenging heteroaryl chloride couplings.[9] 3. Inert Atmosphere: Rigorously degas all solvents and reagents by sparging with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.[9]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is optimized for achieving high selectivity for the N-alkylated product.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a catalytic amount of potassium iodide (KI, 0.1 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution of approximately 0.1-0.2 M.

  • Reagent Addition: Add the alkyl halide (1.1-1.5 equiv.) to the stirred suspension.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol employs a modern, highly active catalyst system suitable for this challenging substrate.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Vial (Pyridinol, Boronic Acid, Base) B 2. Add Pd Precursor & Ligand A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent (e.g., Dioxane/Water) C->D E 5. Heat to 80-120 °C with Vigorous Stirring D->E F 6. Monitor by LC-MS E->F G 7. Cool & Dilute (EtOAc & Water) F->G H 8. Separate Layers & Extract Aqueous G->H I 9. Dry, Filter, Concentrate H->I J 10. Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[8]

  • Setup (in a glovebox or under inert gas): To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).[9]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 5: Data Summary Table

The following table provides an at-a-glance guide to selecting initial conditions based on the desired reaction outcome. Yields are estimates and highly dependent on the specific substrates used.

Desired Reaction Solvent System Base Key Additives/Catalyst Expected Major Product Ref.
N-AlkylationDMF, DMSOK₂CO₃, Cs₂CO₃cat. KIN-Alkyl-3-chloro-5-fluoropyridone[3]
O-AlkylationToluene, THFNaH, KHMDSNone2-Alkoxy-3-chloro-5-fluoropyridine[5]
Suzuki Coupling1,4-Dioxane / H₂OK₃PO₄, Cs₂CO₃Pd₂(dba)₃ / SPhos3-Aryl-5-fluoropyridin-2-ol[7][9]
Suzuki CouplingToluene / H₂OK₃PO₄Pd(OAc)₂ / XPhos3-Aryl-5-fluoropyridin-2-ol[7][9]

References

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.[Link]
  • ResearchGate. (2023). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
  • Youngstown State University. (n.d.).
  • ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.[Link]

Sources

Air & Moisture-Sensitive Intermediates: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into the nuanced art of handling air- and moisture-sensitive intermediates. Moving beyond simple procedural lists, this resource explains the fundamental principles behind each technique, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common foundational questions encountered when setting up experiments with sensitive reagents.

Q1: Do I need a glovebox or a Schlenk line?

A: The choice depends on the nature and scale of your work. A glovebox is a sealed container with a recirculating inert atmosphere (typically <0.1 ppm O₂ and H₂O), ideal for storing and handling highly sensitive solids, preparing NMR samples, or performing small-scale reactions.[1] Its primary advantage is the dexterity it offers for complex manipulations. A Schlenk line is a glass manifold connected to both an inert gas source and a vacuum pump.[2] It is highly versatile for conducting reactions in solution, solvent purification, and transferring liquids via cannula, offering precise atmospheric control for individual flasks.[2] For routine solution-phase reactions, a Schlenk line is often sufficient and more economical. For manipulating pyrophoric solids or extremely sensitive catalysts, a glovebox is the safer and more reliable option.[1][3]

Q2: What's the difference between using Argon and Nitrogen as the inert gas?

A: Both are excellent for providing an inert atmosphere. The primary difference is density. Argon (Ar) is denser than air, making it highly effective at blanketing reactions from the top-down and displacing air in a flask. Nitrogen (N₂) is slightly less dense than air and is more economical. For most applications, including work with organolithiums and Grignard reagents, nitrogen is perfectly suitable. However, for certain transition-metal catalyzed reactions, particularly those involving lithium metal or specific titanium or chromium complexes, nitrogen can be reactive, forming metal nitrides. In these specific, well-documented cases, Argon is required. Always consult the literature for your specific reaction class.

Q3: My reagent is "pyrophoric." What does that mean and what extra precautions are essential?

A: "Pyrophoric" means the substance can ignite spontaneously within minutes of exposure to air, with or without moisture.[4] This extreme reactivity requires rigorous adherence to safety protocols.

  • Never work alone. Always use the "buddy system" when handling pyrophoric reagents.[4][5]

  • Personal Protective Equipment (PPE) is critical. Wear a flame-resistant lab coat (e.g., Nomex®), chemical splash goggles, and a face shield.[5][6] Standard nitrile gloves are combustible; consider wearing them under neoprene or other fire-retardant gloves for added protection.[4][7]

  • Work in a certified chemical fume hood with the sash as low as possible.[7] Keep the work area clear of all flammable materials, including paper towels and excess solvents.[3][4]

  • Secure the reagent bottle. Never hold the bottle with one hand while drawing liquid with a syringe. Clamp it securely to a stand.[6][7]

  • Have an appropriate fire extinguisher ready. A standard ABC extinguisher is not suitable for reactive metal fires. A Class D dry powder extinguisher (for combustible metals) or a bucket of dry sand should be immediately accessible.[7]

Q4: How dry is "anhydrous"? How can I be sure my solvent is ready for use?

A: "Anhydrous" for sensitive reactions typically means a water content below 50 ppm, and often below 10 ppm for highly sensitive organometallic chemistry. Commercial anhydrous solvents are reliable but must be handled and stored properly to prevent contamination. The most rigorous method to determine water content is Karl Fischer titration. For a qualitative check, chemical indicators can be used. For example, a small amount of sodium benzophenone ketyl radical can be added to a solvent still; the persistence of its deep blue/purple color indicates an anhydrous, oxygen-free state.

Section 2: Troubleshooting Guide: When Things Go Wrong

This section is organized by common experimental failures to help you diagnose and solve problems quickly.

Problem: My reaction is not starting or is sluggish.

This is often the first sign of atmospheric contamination or inactive reagents.

Possible Cause 1: Inactive Catalyst or Reagent

  • Troubleshooting Steps:

    • Verify Reagent Activity: If possible, titrate your organometallic reagent (e.g., n-BuLi, Grignard) to determine its active concentration. Reagents degrade over time, especially after the bottle has been opened multiple times.

    • Use Fresh Catalyst: Palladium and other transition metal catalysts can be sensitive to air.[8][9] If you suspect catalyst degradation, use a fresh batch from an unopened container or from inside a glovebox.

    • Check Storage: Were the reagents stored correctly under an inert atmosphere and at the recommended temperature?[10] Improper storage is a leading cause of failure.

Possible Cause 2: Contamination from the Reaction Vessel or Atmosphere

  • Troubleshooting Steps:

    • Glassware Preparation: Ensure all glassware was rigorously dried. Oven-drying overnight (>120 °C) is standard. For maximum dryness, flame-dry the assembled apparatus under vacuum and cool it under a positive pressure of inert gas.[11]

    • Atmosphere Integrity: Did you perform at least three vacuum/backfill cycles to purge the flask of air?[11] A single purge is insufficient. Check for leaks in your Schlenk line or septa. A slow cannula transfer or oil being sucked back into the bubbler can indicate a poor seal.[12]

    • Solvent/Reagent Addition: Were solvents and liquid reagents transferred via a proper air-free technique, such as with a gas-tight syringe or a double-tipped needle (cannula)?[13] Always purge syringes with inert gas before use.[14]

Problem: My yield is consistently low, and I'm seeing unexpected byproducts.

Low yields, especially with byproducts like dehalogenated starting material or homocoupled products, point toward competing reaction pathways often enabled by trace contaminants.[9][15]

Possible Cause 1: Trace Moisture Contamination

  • Troubleshooting Steps:

    • Solvent Quality: Your solvent may not be sufficiently dry. Consider passing it through an activated alumina column or drying it over a more aggressive agent.[16][17] (See Table 2).

    • Reagent Quality: Solid reagents (e.g., bases like K₂CO₃ or catalysts) can adsorb significant amounts of water. Dry them in a vacuum oven before use.

    • Workup Procedure: Did you quench the reaction under inert conditions before exposing it to an aqueous workup? Premature exposure can decompose the desired product.

Possible Cause 2: Trace Oxygen Contamination

  • Troubleshooting Steps:

    • Solvent Degassing: Dissolved oxygen can promote side reactions, especially homocoupling in cross-coupling chemistry.[9] Ensure your solvent is thoroughly degassed. For most applications, 3-5 Freeze-Pump-Thaw cycles are considered the most effective method.[18][19] Sparging (bubbling inert gas through the solvent) is less effective but suitable for larger volumes or less sensitive reactions.[18][20]

    • Inert Gas Flow: Maintain a slight positive pressure of inert gas throughout the entire reaction, including during reagent addition and while the reaction is running. This is typically monitored via an oil bubbler.[13]

Problem: I am having trouble purifying my air-sensitive product.

Purification requires extending air-free techniques beyond the reaction vessel.

Possible Cause 1: Degradation on Silica/Alumina Column

  • Troubleshooting Steps:

    • Use Inert Atmosphere Chromatography: Pack and run the column under a positive pressure of inert gas. This can be done by attaching a gas line to the top of the column. This technique, often called "flash chromatography," uses gas pressure to accelerate solvent flow.[21]

    • Deactivate the Stationary Phase: Standard silica gel is acidic and can degrade sensitive compounds.[22] To neutralize it, you can pre-elute the packed column with a solvent mixture containing 1-3% triethylamine or another non-nucleophilic base.[23] For acid-sensitive basic compounds, this can dramatically improve recovery.[23] Alternatively, use a less acidic stationary phase like neutral alumina.

    • Minimize Exposure Time: Run the column as quickly as possible. Flash chromatography is ideal for this purpose.[21][24]

Possible Cause 2: Decomposition During Solvent Removal

  • Troubleshooting Steps:

    • Avoid Heat: Do not heat the sample during rotary evaporation unless you are certain of its thermal stability.

    • Backfill with Inert Gas: After removing the solvent under vacuum, always backfill the rotary evaporator and your flask with an inert gas before opening it to the atmosphere.

Section 3: Core Protocols & Methodologies

Protocol 1: Setting Up a Reaction on a Schlenk Line

This workflow ensures the reaction environment is rigorously free of air and moisture.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours (overnight is preferable).

  • Assembly: Quickly assemble the apparatus while still warm and connect it to the Schlenk line via thick-walled tubing. Secure all joints with clips.

  • Purging the System:

    • Ensure the flask's stopcock is open to the Schlenk line manifold.

    • Switch the manifold to vacuum and evacuate the flask for 5-10 minutes. For very sensitive reactions, gently warm the flask with a heat gun during evacuation to drive off adsorbed water.[25]

    • Switch the manifold slowly to the inert gas . You should see the vacuum stop bubbling in the pump's oil trap and the gas start bubbling gently through the oil bubbler.

    • Repeat this vacuum/backfill cycle a minimum of three times.[26]

  • Adding Reagents:

    • Solids: Add solid reagents (catalyst, base, etc.) to the flask before the purging cycles, under a rapid flow of inert gas (a "positive pressure" addition).

    • Solvents/Liquids: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[27]

G A Oven/Flame Dry All Glassware B Assemble Apparatus (e.g., Schlenk Flask) A->B D Add Solid Reagents (Substrate, Catalyst, Base) B->D Quickly under positive N2 flow C Purge System with Inert Gas (3x Cycle) F Add Degassed Solvents & Liquid Reagents via Syringe C->F D->C E Re-Purge System with Inert Gas G Commence Reaction (Heating/Stirring) F->G

Caption: Standard workflow for setting up an air-sensitive reaction.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This is the most effective method for removing dissolved gases, especially oxygen, from solvents.[19]

  • Preparation: Place the solvent in a Schlenk flask, filling it to no more than 50% capacity to prevent flask rupture during freezing.[28][29]

  • Freeze: Close the flask's stopcock to isolate it from the line. Immerse the flask in a cold bath (typically liquid nitrogen) until the solvent is completely frozen solid.[19][20]

  • Pump: With the solvent still frozen, open the stopcock to the vacuum line. Evacuate the headspace for 3-5 minutes. You are removing the gas that was above the liquid.[20]

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out into the evacuated headspace.[20]

  • Repeat: Repeat steps 2-4 for a total of at least three cycles.[18][28] After the final cycle, backfill the flask with inert gas.

G Start Reaction Failed (Low Yield / No Product) Q1 Was the organometallic reagent titrated? Start->Q1 Sol1 Titrate reagent to confirm activity. Old reagents degrade. Q1->Sol1 No Q2 Was glassware flame-dried under vacuum? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Oven-drying may be insufficient. Adopt more rigorous drying protocol. Q2->Sol2 No Q3 Was solvent degassed via Freeze-Pump-Thaw? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Sparging may be inadequate. Use F-P-T to remove trace O2, which causes side reactions. Q3->Sol3 No Q4 Is catalyst known to be sensitive to this substrate class? (e.g., N-heterocycle poisoning) Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Switch to a more robust ligand/ catalyst system known to tolerate the functional group. Q4->Sol4 Yes End Re-evaluate reaction mechanism & stoichiometry. Q4->End No A4_Yes Yes A4_No No

Caption: A logical decision tree for troubleshooting failed reactions.

Section 4: Data & Reference Tables

Table 1: Comparison of Inert Gases

PropertyNitrogen (N₂)Argon (Ar)
Molecular Weight 28.01 g/mol 39.95 g/mol
Density vs. Air Slightly Lighter~1.4x Denser
Relative Cost LowerHigher
Reactivity Generally inert, but can react with Li, Mg, Ti at high temperatures.Extremely inert.
Best Use Case General purpose, most organometallic reactions.Reactions with known nitrogen reactivity; when maximum blanketing is desired.

Table 2: Efficiency of Common Solvent Drying Agents

This table summarizes the final water content (in ppm) after treating a solvent with a given desiccant. Lower values indicate higher efficiency.

Drying AgentTHFDichloromethaneAcetonitrileMethanol
3Å Molecular Sieves <10 ppm<10 ppm<10 ppm~30 ppm (at 10% loading)
Activated Alumina <10 ppm-<10 ppm-
**Calcium Hydride (CaH₂) **~30 ppm~13 ppm~20 ppmReacts
Sodium/Benzophenone <10 ppmReactsReactsReacts
Magnesium Sulfate (MgSO₄) >100 ppm>50 ppm>100 ppm-

Data synthesized from studies on desiccant efficiency.[16][17][30] Actual performance depends on conditions like contact time and desiccant loading. For many common solvents like THF, Dichloromethane, and Acetonitrile, passing the solvent through a column of activated neutral alumina or storing over 3Å molecular sieves provides exceptionally low water content.[16][17]

References

  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw.
  • Henderson, T. J. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager.
  • ACS Committee on Chemical Safety. (n.d.).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Emerald Cloud Lab. (2025, August 18).
  • Scribd. (n.d.). Freeze-Pump-Thaw Liquid Degassing Guide.
  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Research - Columbia University.
  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry.
  • University of Florida. (n.d.). Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety.
  • Division of Research Safety. (n.d.).
  • UCLA Chemistry & Biochemistry. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.
  • The Schlenk Line Survival Guide. (n.d.). Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • BenchChem. (2025).
  • Rubin, Y. Group. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • The Schlenk Line Survival Guide. (n.d.). Schlenk Line Safety.
  • BenchChem. (2025, December). Technical Support Center: Air- and Moisture-Sensitive Handling of 2-Bromopyrazine Reactions.
  • BenchChem. (2025). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.
  • Scarpone, S. V., & Ollis, D. F. (2025, June 19).
  • ResearchGate. (2025, August 10). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants | Request PDF.
  • University of California, Santa Barbara. (2020, March 13). General Schlenk Line Use.
  • Ossila. (n.d.).
  • ResearchGate. (2025, August 7). Desiccant efficiency in solvent and reagent drying 8.
  • Massey, R. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews.
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
  • Notre Dame Sites. (n.d.). Schlenk Line and Glove Box Safety.
  • Savoie, J., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54643.
  • The Schlenk Line Survival Guide. (n.d.). Gloveboxes.
  • Wikipedia. (n.d.). Air-free technique.
  • University of Pennsylvania. (2011, April 4). Schlenk Line Design and Safety.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Stolar, T., et al. (2021). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science, 12(1), 229-235.
  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Reddit. (2025, March 24). Pro Tips for working with air/moisture sensitive materials.
  • University of Rochester. (n.d.).
  • IQ Unicamp. (n.d.). LABORATORY SAFETY FACT SHEET #34 - Pyrophoric Organolithium Reagents.
  • The Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
  • Reddit. (2025, January 8).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Neilson Lab. (n.d.).
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Cole-Parmer. (n.d.).

Sources

Technical Support Center: 3-Chloro-5-fluoropyridin-2-ol Reaction Workups

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers working with 3-Chloro-5-fluoropyridin-2-ol. This document provides field-proven insights and detailed protocols to navigate the common challenges encountered during the workup and purification of reactions involving this versatile synthetic intermediate. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Physicochemical Properties & Handling

Understanding the fundamental properties of this compound is critical for designing effective workup and purification strategies. The molecule possesses an acidic hydroxyl group (as a pyridinol) and a basic pyridine nitrogen, alongside halogen substituents that influence its reactivity and solubility.

PropertyValueSource
Molecular Formula C₅H₃ClFNO[1]
Molecular Weight 147.54 g/mol Calculated
CAS Number 1016793-90-5N/A
Appearance Typically an off-white to light brown solidGeneral Knowledge
pKa Estimated ~7-9 (for the pyridinium ion)[2]
Key Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[3][4]

Core Protocol: Standard Aqueous Workup for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This section details a representative workup procedure following a typical SNAr reaction where the chlorine atom at the 3-position is displaced. The principles described are broadly applicable to other reaction types.

Objective: To isolate the desired product from the reaction mixture, removing unreacted starting materials, reagents, and inorganic salts.

Step-by-Step Methodology
  • Reaction Quenching & Solvent Removal:

    • Step 1a: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Step 1b: If the reaction was conducted in a high-boiling point aprotic polar solvent (e.g., DMF, DMSO), it is often beneficial to remove it under reduced pressure. Causality: These solvents are highly water-soluble and can lead to problematic emulsions and poor partitioning during extraction.[5] Diluting the reaction mixture with a large volume of water before extraction is an alternative if the solvent cannot be easily removed.[5]

    • Step 1c: Dilute the residue or cooled reaction mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Extraction & Washing:

    • Step 2a: Acidic Wash (Optional but Recommended). Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl (aq)).[6] Expertise & Experience: This step is crucial for removing basic impurities, including any unreacted pyridine-based starting materials or basic byproducts. The acidic wash protonates the basic nitrogen atom, forming a salt that is highly soluble in the aqueous layer.[5]

    • Step 2b: Basic Wash. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Causality: This step neutralizes any remaining acid from the previous wash and removes acidic impurities. The 2-ol moiety of the starting material is acidic and will be deprotonated to its salt form, partitioning into the aqueous layer. Be cautious and vent the separatory funnel frequently to release CO₂ gas produced during neutralization.

    • Step 2c: Brine Wash. Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1] Trustworthiness: This step helps to break up mild emulsions and reduces the amount of dissolved water in the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration:

    • Step 3a: Dry the separated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for 15-20 minutes.

    • Step 3b: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Step 4a: The crude product is most commonly purified by flash column chromatography on silica gel.[1] The choice of eluent system (e.g., hexane/ethyl acetate or DCM/methanol) must be determined empirically using TLC analysis.

Visualized Workflow: Standard Aqueous Workup

G cluster_reaction Reaction Vessel cluster_workup Workup Funnel cluster_isolation Isolation & Purification A Completed Reaction Mixture B Dilute with EtOAc/DCM A->B Cool & Dilute C Wash with 1M HCl (Removes Basic Impurities) B->C D Wash with sat. NaHCO3 (Removes Acidic Impurities) C->D E Wash with Brine (Removes Water) D->E F Dry over Na2SO4 E->F Separate Layers G Filter & Concentrate F->G H Crude Product G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for the workup and purification of reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting Common Issues

Q: My reaction mixture formed a persistent emulsion during the aqueous workup. How can I resolve this?

A: Emulsion formation is common when working with pyridine derivatives due to their amphiphilic nature.[6]

  • Immediate Action: Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • If Emulsion Persists: Try filtering the entire emulsified layer through a pad of Celite® or glass wool.

  • Preventative Measures: Avoid vigorous shaking of the separatory funnel; gentle, repeated inversions are sufficient. Ensure your organic solvent is sufficiently non-polar and used in adequate volume.

Q: My product recovery is very low after flash column chromatography. What are the likely causes?

A: Low recovery from silica gel chromatography is a frequent problem with pyridine compounds.

  • Probable Cause 1: Irreversible Binding. The basic nitrogen of your product can bind strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to significant product loss on the column.[2]

  • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a competing base, like triethylamine (TEA) (e.g., 0.5-1% v/v in your eluent). The TEA will preferentially occupy the acidic sites, allowing your product to elute more cleanly.[2]

  • Probable Cause 2: Product Volatility. If your product has a low boiling point, it may be lost during solvent removal on the rotary evaporator, especially if using high vacuum and elevated temperatures.

  • Solution: Use lower temperatures and less vacuum during concentration. For highly volatile compounds, consider alternative purification methods like crystallization or distillation.[7]

Q: I see significant peak tailing when analyzing my purified product by HPLC. Is the product impure?

A: Not necessarily. Peak tailing is a classic artifact when analyzing basic compounds like pyridines on standard silica-based C18 columns.[2] The cause is the same as for low recovery on flash columns: interaction between the basic analyte and residual acidic silanol groups on the stationary phase.[2]

  • Solution 1: Adjust Mobile Phase pH. Lower the mobile phase pH to around 2.5-3.0 using a buffer like phosphate or an additive like formic acid. This protonates the silanol groups, minimizing the unwanted interaction.[2]

  • Solution 2: Use a Competing Base. Add a small amount of triethylamine (TEA) to the mobile phase to block the active silanol sites.[2]

  • Solution 3: Change the Column. Use a modern, end-capped column or a column specifically designed for analyzing basic compounds. Phenyl or polar-embedded phase columns can also offer alternative selectivity.[2]

Visualized Troubleshooting: Low Product Yield

G cluster_reaction Reaction Issues cluster_workup_issues Workup Issues cluster_purification Purification Issues Start Problem: Low Product Yield CheckCrude Analyze crude mixture by TLC/LC-MS Start->CheckCrude Incomplete Incomplete Reaction CheckCrude->Incomplete Starting material present SideProducts Major Side Products CheckCrude->SideProducts New spots/ peaks observed CheckAqueous Analyze aqueous layers by LC-MS CheckCrude->CheckAqueous Crude looks clean, low mass ProductOnColumn Product stuck on chromatography column CheckCrude->ProductOnColumn Crude looks good, low yield after column ProductInAq Product is in aqueous layer CheckAqueous->ProductInAq Product detected WrongpH Incorrect pH during extraction ProductInAq->WrongpH AcidicSilica Strong interaction with acidic silica gel ProductOnColumn->AcidicSilica

Caption: A decision-making workflow for troubleshooting low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling this compound? A: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][9] Avoid inhalation of dust and contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[9]

Q2: How should I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a UV lamp (254 nm) for visualization. For more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[1][10]

Q3: Can I use a different extraction solvent instead of ethyl acetate or dichloromethane? A: Yes, but the choice depends on your product's polarity. Diethyl ether can be used, but it is highly flammable and prone to peroxide formation. Toluene is an option for less polar products. Avoid protic solvents like alcohols as they are miscible with water. The ideal solvent should have good solubility for your product, be immiscible with water, and have a relatively low boiling point for easy removal.

Q4: My product is an oil, but the literature reports it as a solid. What should I do? A: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Ensure all solvent has been removed under high vacuum. If it remains an oil, try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal (if available), or dissolving the oil in a minimal amount of a hot non-polar solvent (like hexane) and cooling it slowly. If these methods fail, re-purification by chromatography may be necessary.

References

  • Benchchem. (n.d.). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.
  • Apollo Scientific. (2022). Safety Data Sheet: 3-Chloro-5-fluoropyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Echemi. (n.d.). 3-chloro-5-fluoropyridine-2-carbaldehyde SDS.
  • Fisher Scientific. (2011). Safety Data Sheet: 2-Chloro-5-fluoropyridine.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-2,5-difluoropyridine.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Monitoring 3-Chloro-4-fluoroaniline Exposure: Electrochemical Detection and Alternative Methods.

Sources

Technical Support Center: Safe Disposal of 3-Chloro-5-fluoropyridin-2-ol Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of waste containing 3-Chloro-5-fluoropyridin-2-ol. Given its nature as a halogenated, heterocyclic organic compound, it necessitates rigorous disposal protocols to ensure personnel safety and environmental protection. This document is structured in a question-and-answer format to directly address potential issues encountered during laboratory operations.

Section 1: Hazard Identification & Waste Classification

This first section focuses on understanding the intrinsic risks of this compound to ensure it is classified and handled correctly from the moment it becomes "waste."

Q1: What are the primary hazards associated with this compound waste?

  • Acute Toxicity: Similar halogenated pyridines are harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Corrosivity: The pyridin-2-ol functional group imparts acidic properties. Therefore, concentrated waste streams may be corrosive.

  • Skin and Eye Damage: The compound is expected to cause skin irritation and serious eye damage.[2][3][4]

  • Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects and are subject to strict environmental disposal regulations.

  • Reactivity: As a substituted pyridine, it can react with strong oxidizing agents. The acidic nature means it will react with bases, a reaction that can be exothermic.

Q2: How must I classify waste containing this compound according to environmental regulations?

A2: Under the U.S. Environmental Protection Agency (EPA) regulations guided by the Resource Conservation and Recovery Act (RCRA), this waste must be classified as hazardous.[5][6] All generators of hazardous waste are responsible for its proper identification and management from "cradle-to-grave."[7]

The classification process involves determining if the waste meets specific criteria:

  • Listed Waste: It may not be explicitly listed, but it could fall under generic listings for halogenated organic wastes.

  • Characteristic Waste: It will likely exhibit one or more hazardous characteristics, such as Toxicity and potentially Corrosivity (if the pH is ≤2).

You must consult your institution's Environmental Health & Safety (EHS) department to determine the precise EPA waste codes to use for your specific waste stream (e.g., solutions in solvents, pure compound).

Quantitative Hazard Data Summary (Inferred from Analogous Compounds)
Hazard Class Description & GHS H-Codes
Acute Toxicity (Oral)Harmful if swallowed (H302).[2]
Skin Corrosion/IrritationCauses skin irritation (H315).[2]
Serious Eye DamageCauses serious eye damage (H318).[2]
Target Organ ToxicityMay cause respiratory irritation (H335).[2]
FlammabilityMay be a flammable solid or combustible liquid.[2][3]
Environmental HazardPotentially very toxic to aquatic life with long-lasting effects (H410).

Section 2: Waste Handling & Segregation Protocol

Proper segregation is a non-negotiable step to prevent dangerous reactions and ensure acceptance by licensed disposal facilities.

Q3: What is the correct protocol for collecting and storing this waste in my lab?

A3: All waste containing this compound must be accumulated in a designated, properly labeled hazardous waste container.

Experimental Protocol: Waste Accumulation

  • Select an Appropriate Container: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene - HDPE, if compatible with all components of the waste stream) with a secure, vapor-tight lid.[8][9]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components (e.g., "Methanol," "Dichloromethane").

    • The specific hazards (e.g., "Toxic," "Corrosive," "Flammable").

    • The accumulation start date (the date the first drop of waste enters the container).

  • Add Waste: Add waste to the container in a chemical fume hood to minimize inhalation exposure.

  • Secure the Container: Keep the container closed at all times except when actively adding waste.

  • Secondary Containment: Store the container in a designated satellite accumulation area within a secondary containment bin to control potential leaks.

Q4: Can I mix this compound waste with other chemical waste streams?

A4: No, you must not mix this waste with other streams unless you can confirm compatibility. As a guiding principle, halogenated waste must be kept separate from non-halogenated waste.[10] Mixing can lead to dangerous reactions and dramatically increases disposal costs.

  • DO NOT MIX WITH:

    • Strong Bases (e.g., NaOH, KOH): Uncontrolled neutralization can be highly exothermic.

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Can lead to a violent reaction.

    • Non-Halogenated Solvents: Keep separate to comply with waste disposal facility requirements.[10]

    • Aqueous Waste (unless the waste is already an aqueous solution): To avoid phase separation and compatibility issues.

Below is a decision-making workflow for proper waste segregation.

WasteSegregation start Is the waste 3-Chloro-5- fluoropyridin-2-ol or a solution containing it? check_solvent Is it in a solvent? start->check_solvent Yes halogenated Label as 'Halogenated Organic Waste' pure Collect as pure solid/liquid waste. check_solvent->pure No (pure substance) mixed_solvent Is the solvent also halogenated (e.g., DCM, Chloroform)? check_solvent->mixed_solvent Yes final_disposal Arrange pickup by licensed hazardous waste facility. pure->final_disposal non_halogenated_solvent Is the solvent non-halogenated (e.g., Methanol, Hexanes)? mixed_solvent->non_halogenated_solvent No collect_halogenated Collect in 'Halogenated Solvent Waste' container. mixed_solvent->collect_halogenated Yes collect_mixed Collect in dedicated 'Halogenated/ Non-Halogenated Mixture' container. AVOID if possible. non_halogenated_solvent->collect_mixed collect_halogenated->final_disposal collect_mixed->final_disposal

Caption: Waste segregation decision workflow for this compound.

Section 3: Disposal Pathways & Methodologies

The final disposal of this chemical must be handled by professionals. Your role is to prepare it safely for transport.

Q5: What is the only approved disposal method for this type of hazardous waste?

A5: The industry-standard and environmentally required method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[11] These facilities operate at temperatures often exceeding 1100°C to ensure the complete destruction of the organic molecule.[12] The process is designed to handle the corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases that are produced by scrubbing the exhaust flue gas.[13][14]

Q6: I have a dilute aqueous solution of this compound. Can I neutralize it in my lab before disposal to make it less hazardous?

A6: This is strongly discouraged for standard laboratory practice. While chemically possible, in-lab neutralization of a halogenated organic acid is a hazardous procedure that should only be performed by trained personnel with specific EHS approval and engineering controls (e.g., a reactor with temperature control and monitoring).

  • Causality of Risk: The neutralization reaction between an acid and a base is exothermic.[15][16][17] Without proper cooling, the reaction can heat the solvent, potentially causing it to boil and release toxic vapors. Furthermore, the presence of chloro- and fluoro- substituents on the pyridine ring could lead to undesirable side reactions with a strong base at elevated temperatures.

  • Regulatory Status: Even after neutralization, the resulting salt solution is still considered a hazardous waste because it contains the halogenated organic structure and must be disposed of by a licensed facility.[18] In-lab treatment of hazardous waste often requires a specific permit, which most research labs do not have.[18]

Experimental Protocol: Preparing Waste for Final Disposal

  • Finalize Labeling: Ensure the hazardous waste container is fully and accurately labeled with all constituents and their approximate percentages.

  • Inspect Container: Check the container for any signs of degradation, leaks, or pressure buildup. The lid must be securely fastened.

  • Complete Manifest: Fill out the hazardous waste manifest provided by your institution's EHS department or the disposal contractor. This is a legal document that tracks the waste from your lab to its final destruction.[18]

  • Schedule Pickup: Contact your EHS department to schedule a pickup for your waste. Do not allow waste to accumulate beyond the regulatory time limits (e.g., 180 days, depending on your generator status).

Section 4: Troubleshooting & Emergency Procedures

Q7: What is the correct procedure for cleaning up a small spill (e.g., <100 mL) of a solution containing this compound?

A7:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves (e.g., nitrile).

  • Ventilate: Ensure the work is done in a well-ventilated area or fume hood.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[3][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, as required by institutional policy.

Q8: My waste container is warm to the touch and appears to be swelling. What should I do?

A8: This indicates a possible chemical reaction or decomposition is occurring inside the container, generating gas and heat. This is a dangerous situation.

  • DO NOT OPEN THE CONTAINER.

  • Alert everyone and evacuate the immediate area.

  • If safe to do so, place the container in a secondary containment bin and move it to an isolated location like a chemical fume hood.

  • Immediately call your institution's emergency EHS number. Provide them with the chemical details from the label.

This situation is often caused by the inadvertent mixing of incompatible chemicals, such as an acid with a bicarbonate or a strong oxidizer with an organic compound. This underscores the critical importance of the segregation protocol outlined in Q4.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Process for the incineration of chlorinated organic materials. (1980).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. [Link]
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Hooker Chemical Corp.
  • 3-Chloro-5-fluoropyridine. (n.d.). PubChem. [Link]
  • Waste incinerators - Toolkit. (n.d.). UNEP.
  • Basic principles of waste incineration. (n.d.). European IPPC Bureau.
  • Environmentally acceptable incineration of chlorinated chemical waste. (1987). TU Delft Repository. [Link]
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets. (n.d.). Echemi.
  • MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. (n.d.). Capot Chemical Co., Ltd.
  • Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. (2025). BenchChem.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Appendix A: Disposal Procedures by Chemical. (2019, March). UW-La Crosse.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal.
  • Neutralization Reactions. (2018, October 26). Professor Dave Explains. [Link]
  • Neutralization (chemistry). (n.d.). Wikipedia. [Link]
  • Neutralization. (2023, January 29). Chemistry LibreTexts. [Link]
  • How to Neutralize Acid: Effective Ways (2024). (2024, May 6). Ryze Chemie. [Link]
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (n.d.). PubChem. [Link]
  • Chemical Compatibility Chart. (2024, April 19). Walchem. [Link]
  • Chemical Compatibility D
  • Acid and Base Neutralization. (2025, January 30). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

comparison of 3-Chloro-5-fluoropyridin-2-ol with other pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Chloro-5-fluoropyridin-2-ol for Advanced Drug Discovery

Introduction: The Strategic Value of Substituted Pyridinols

In the landscape of modern medicinal chemistry, pyridin-2-ol and its tautomeric form, pyridin-2(1H)-one, represent a class of "privileged structures."[1] Their prevalence in a wide array of therapeutic agents stems from their versatile chemical nature and ability to engage in critical biological interactions. The strategic introduction of substituents onto this core scaffold is a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a detailed comparison of this compound against other key pyridinols, offering field-proven insights and experimental data to inform its application in research and drug development.

The core of our analysis centers on how the dual halogenation at the C3 and C5 positions imparts unique characteristics to the parent pyridin-2-ol structure. The presence of both chlorine and fluorine, two distinct halogens, creates a unique electronic and steric profile that significantly influences acidity, lipophilicity, reactivity, and ultimately, its utility as a synthetic building block.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The subtle interplay of inductive and resonance effects from substituents dramatically alters the fundamental properties of the pyridinol ring. Understanding these shifts is critical for predicting a molecule's behavior, from its reactivity in a flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

A defining feature of pyridin-2-ols is their existence in a tautomeric equilibrium between the aromatic alcohol (pyridin-2-ol) and the non-aromatic amide (pyridin-2-one) forms.[1] This equilibrium is highly sensitive to substitution and solvent, affecting hydrogen bonding capacity and biological activity. Electron-withdrawing groups, such as halogens, tend to stabilize the pyridone tautomer.[1]

The Impact of Halogenation: An Inductive Deep Dive

The high electronegativity of fluorine and chlorine atoms exerts a powerful inductive electron-withdrawing effect on the pyridine ring. This has two primary consequences:

  • Modulation of Acidity (pKa): The electron withdrawal decreases the electron density on the ring nitrogen, making it a weaker base (lowering the pKa of its conjugate acid).[1] Concurrently, it increases the acidity of the hydroxyl group, making it a stronger proton donor (lowering its pKa).[1]

  • Increased Lipophilicity (logP): Halogenation typically increases a molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability.[2][3]

The following table provides a quantitative comparison of this compound with structurally related pyridinols.

CompoundMolecular Weight ( g/mol )Key Physicochemical Characteristics
Pyridin-2-ol 95.10Baseline: The parent scaffold. Exhibits a finely balanced tautomeric equilibrium.
3-Chloropyridin-2-ol 129.54Increased Acidity & Lipophilicity: The single chloro group introduces a moderate electron-withdrawing effect.
5-Fluoropyridin-2-ol 113.09Strongly Increased Acidity: Fluorine's high electronegativity provides a strong inductive pull, significantly impacting pKa.[1]
This compound 147.54Synergistic Electron Withdrawal: The combined effects of chlorine and fluorine create a highly electron-deficient ring, leading to pronounced acidity and lipophilicity.
3-Chloro-5-(trifluoromethyl)pyridin-2-ol [4]213.54Maximum Electron Deficiency: The trifluoromethyl group is an exceptionally strong electron-withdrawing group, resulting in the highest acidity and lipophilicity in this series.[5][6]

Note: Exact pKa and logP values require experimental determination and can vary with measurement conditions. The trends described are based on established principles of physical organic chemistry.

Part 2: Reactivity Profile and Synthetic Utility

The electronic modifications imparted by the chloro and fluoro substituents directly translate to altered chemical reactivity, particularly in cross-coupling reactions, which are fundamental to modern drug synthesis.

Enhanced Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures common in pharmaceuticals.[7][8] However, pyridin-2-ols cannot be used directly. The hydroxyl group is a poor leaving group and must first be "activated," typically by conversion to a triflate (-OTf) or nonaflate.[9]

The true advantage of this compound becomes evident here. The catalytic cycle for the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-leaving group bond.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Intermediate R-Pd(II)L2-X Transmetalation Transmetalation Coupled_Intermediate R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The rate of this initial, often rate-limiting, step is significantly accelerated on electron-deficient aromatic rings. The synergistic electron-withdrawing effects of the 3-chloro and 5-fluoro substituents make the activated 2-position of the pyridine ring highly electrophilic, promoting rapid oxidative addition and leading to higher reaction efficiency compared to less substituted or electron-rich pyridinols. [10]This enhanced reactivity allows for coupling under milder conditions and with a broader range of boronic acid partners.

Part 3: Experimental Protocols for Synthetic Application

To leverage the unique reactivity of this compound, a two-step sequence is typically employed. The following protocols are provided as a robust starting point for researchers.

Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Suzuki Coupling start This compound reagents1 Triflic Anhydride Pyridine, DCM, 0 °C start->reagents1 product1 Activated Triflate Intermediate reagents1->product1 reagents2 Aryl Boronic Acid Pd Catalyst, Base Dioxane, 90 °C product2 Final 2-Aryl Product reagents2->product2 product1_ref Activated Triflate Intermediate product1_ref->reagents2 caption Fig. 2: Two-step workflow for Suzuki coupling.

Fig. 2: Two-step workflow for Suzuki coupling.

Protocol 1: Activation of Hydroxyl to Triflate

[9] Causality: This step is essential as the hydroxyl group is not a suitable leaving group for palladium-catalyzed cross-coupling. The triflate group is one of the best leaving groups known, ensuring efficient oxidative addition in the subsequent step.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the cooled solution.

  • Reagent Addition: Slowly add triflic anhydride (1.2 eq) dropwise. Caution: Triflic anhydride is highly reactive and corrosive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude triflate is then purified by flash column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

[11] Causality: This protocol utilizes a standard palladium catalyst and base system. The choice of a non-polar aprotic solvent like dioxane and elevated temperature is typical for ensuring solubility and sufficient reaction kinetics.

  • Preparation: In a flame-dried Schlenk tube, combine the purified 3-chloro-5-fluoro-2-(trifluoromethanesulfonyloxy)pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inerting: Evacuate and backfill the vessel with an inert atmosphere (Argon) three times.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%), to the vessel.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M).

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product is purified by flash column chromatography.

Part 4: Safety and Handling

Halogenated pyridines, including this compound and its intermediates, require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. [12][13]* Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. * Hazards: These compounds are generally classified as irritants to the skin and eyes and are harmful if swallowed. [13][14]Avoid creating dust. [15]* Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area. [12]

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its superiority over simpler pyridinols lies in the synergistic electronic effects of its dual halogen substituents. These effects enhance its acidity and lipophilicity while significantly increasing its reactivity in crucial synthetic transformations like the Suzuki-Miyaura cross-coupling. For researchers aiming to synthesize novel, highly functionalized pyridine-based molecules, this compound offers a distinct advantage in terms of reaction efficiency and the ability to introduce desirable properties for lead optimization.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Institutes of Health.
  • A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. (n.d.). BenchChem.
  • 3-Chloro-5-fluoropyridine Safety Data Sheet. (n.d.). Apollo Scientific.
  • New Synthetic Approaches to Substituted Pyridine-2-(1H)-ones Clubbed with Substituted Aryl Diazo Substituents. (2013). Semantic Scholar.
  • 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. (n.d.). Echemi.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 5-Chloro-3-pyridinol. (2023). Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Chloro-5-fluoropyridine. (2024). Fisher Scientific.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). RSC Publishing.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (n.d.). BenchChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • 3-Chloro-5-fluoropyridine. (n.d.). PubChem.
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem.
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (n.d.). PubChem.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate.
  • (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025). ResearchGate.
  • 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025).
  • 3-chloro-5-trifluoromethylpyridin-2-ol. (2025). AERU - University of Hertfordshire.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
  • A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. (n.d.). National Institutes of Health.
  • Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials. (2018). ResearchGate.
  • Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. (2025). ResearchGate.
  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. (n.d.). ResearchGate.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate.

Sources

The Definitive Guide to Structural Validation of 3-Chloro-5-fluoropyridin-2-ol Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of successful therapeutic innovation. Within the landscape of heterocyclic chemistry, 3-Chloro-5-fluoropyridin-2-ol and its derivatives represent a critical scaffold, offering unique electronic properties and synthetic versatility that make them prized building blocks for a new generation of pharmaceuticals.[1][2] However, the very characteristics that make these compounds synthetically attractive—their halogenation and potential for tautomerism—also necessitate a rigorous and multi-faceted approach to structural elucidation.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural validation of this compound derivatives. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your findings.

The Structural Conundrum: Halogenation and Tautomerism

The structure of this compound presents two key challenges for unambiguous characterization. Firstly, the presence of both chlorine and fluorine atoms introduces specific isotopic patterns and nuclear spin couplings that must be correctly interpreted. Secondly, and perhaps more critically, pyridin-2-ol systems can exist in a tautomeric equilibrium with their corresponding pyridone form.[3][4] This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents, leading to potentially ambiguous spectroscopic data if not carefully considered.

Therefore, a single analytical technique is often insufficient for complete structural validation. A self-validating system, employing a combination of spectroscopic and crystallographic methods, is the most trustworthy approach.

A Comparative Analysis of Key Validation Techniques

The three pillars of structural elucidation for small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Provides detailed information about the molecule in solution, non-destructive.[5][6]Can be complex to interpret, may not provide definitive information on absolute stereochemistry without specialized techniques.[7]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides definitive molecular formula.[8]Does not provide information on the 3D arrangement of atoms.[9]
X-ray Crystallography Precise 3D arrangement of atoms in the solid state, absolute stereochemistry.Provides the "gold standard" for structural determination.[10][11]Requires a high-quality single crystal, which can be difficult to obtain; the solid-state structure may not be representative of the solution-state conformation.[6][7]

Delving Deeper: Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the detailed covalent framework of a molecule in solution. For this compound derivatives, both ¹H and ¹³C NMR are essential, with the addition of ¹⁹F NMR providing crucial information about the fluorine substituent.

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution). Standard acquisition parameters are typically sufficient, but optimization of relaxation delays may be necessary for quaternized carbons.

  • 2D NMR Experiments: To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for mapping out the carbon skeleton.

  • ¹H NMR: The aromatic region will show distinct signals for the pyridine ring protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The presence of a broad signal may indicate the hydroxyl proton of the pyridin-2-ol tautomer or the N-H proton of the pyridone tautomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will be characteristic of the substitution pattern. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This experiment will show a signal for the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern.

dot graph TD { A[Purified Derivative] --> B{Dissolve in Deuterated Solvent}; B --> C[Acquire 1D NMR (1H, 13C, 19F)]; C --> D{Ambiguous Assignments?}; D -- Yes --> E[Acquire 2D NMR (COSY, HSQC, HMBC)]; D -- No --> F[Structure Elucidation]; E --> F; }

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: The Molecular Weight and Formula Gatekeeper

Mass spectrometry provides the definitive molecular weight and, with high-resolution instruments, the elemental composition of the derivative. This information is crucial for confirming the expected molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, minimizing fragmentation and preserving the molecular ion.

  • Data Acquisition: Acquire the mass spectrum on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

The most critical piece of information is the mass of the molecular ion. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the M⁺ peak. The fragmentation pattern can also provide structural clues. For instance, the loss of CO is a common fragmentation pathway for pyridin-2-ones.[12]

dot graph TD { A[Sample Solution] --> B{Electrospray Ionization (ESI)}; B --> C[Mass Analysis (TOF or Orbitrap)]; C --> D[Accurate Mass Measurement]; D --> E[Elemental Composition Calculation]; C --> F[Fragmentation Pattern Analysis]; E --> G{Confirm Molecular Formula}; F --> H{Propose Fragmentation Pathways}; G & H --> I[Structural Confirmation]; }

Caption: Workflow for HRMS-based structural validation.

Single Crystal X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of the molecule in the solid state. This includes the precise bond lengths, bond angles, and absolute stereochemistry.

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques.[13] The choice of solvent is critical.

  • Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[11][14]

  • Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations, and diffraction data are collected using a diffractometer.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

The output of an X-ray crystal structure determination is a 3D model of the molecule, providing unequivocal evidence of the connectivity and stereochemistry. For this compound derivatives, this technique can definitively distinguish between the pyridin-2-ol and pyridone tautomers in the solid state.

dot graph TD { A[Purified Compound] --> B{Crystal Growth}; B --> C[Select Single Crystal]; C --> D[Mount on Goniometer]; D --> E[X-ray Diffraction Data Collection]; E --> F[Structure Solution and Refinement]; F --> G[Unambiguous 3D Structure]; }

Caption: Workflow for single crystal X-ray crystallography.

Conclusion: A Synergistic Approach for Unwavering Confidence

The structural validation of this compound derivatives demands a meticulous and integrated analytical strategy. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution and mass spectrometry confirms the elemental composition, single crystal X-ray crystallography offers the definitive solid-state structure. By employing these techniques in a complementary fashion, researchers can build a self-validating system that ensures the scientific integrity of their work, paving the way for the confident advancement of these promising compounds in the drug discovery pipeline.

References

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025).
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
  • Supporting inform
  • Comparison of NMR and X-ray crystallography. Unknown Source. [Link]
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]
  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
  • Supporting Inform
  • Mass Spectra of some substituted 2-Chloro-pyridones.
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • mass spectra - fragmentation p
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Axel T. Brunger The Howard Hughes Medical Institute. [Link]
  • Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • Comparison of X-ray Crystallography, NMR and EM.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Unknown Source. [Link]
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
  • Mass spectrometry of halogen-containing organic compounds.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Unknown Source. [Link]
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]
  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. NIH. [Link]
  • On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

Sources

The Halogenated Pyridine Core: A Comparative Guide to the Biological Activity of 3-Chloro-5-fluoropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity. The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of this concept. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility make it a favored building block in drug design.[1]

This guide focuses on a specific, functionalized variant: the 3-chloro-5-fluoropyridin-2-ol scaffold and its close chemical relatives. The strategic placement of halogen atoms—chlorine and fluorine—dramatically influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[2] While direct derivatives of this compound are niche, the underlying 2-chloro-5-fluoropyridine core is a critical intermediate in synthesizing a diverse array of potent therapeutic agents.[3] This guide will compare the biological activities of compounds derived from this scaffold, providing objective experimental data and the methodologies required to validate these findings in a research setting. We will explore their applications in oncology and infectious disease, offering a technical resource for researchers engaged in drug development.

Comparative Analysis of Biological Activity

Compounds derived from the chlorofluoropyridine scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and microbiology. The specific substitutions on the pyridine ring dictate the compound's target and potency.

Anticancer Activity: Targeting Cellular Proliferation

The pyridine nucleus is a key feature in numerous anticancer agents, from kinase inhibitors to compounds that induce apoptosis.[1] Halogenated pyridine derivatives, in particular, have shown potent cytotoxicity against a range of human cancer cell lines. The data below compares several distinct classes of compounds built upon related pyridine and pyrimidine scaffolds, illustrating the impact of structural modifications on antiproliferative activity.

The rationale for focusing on these compounds lies in their shared synthetic precursors and bioisosteric relationships. For instance, the urea-based pharmacophore seen in Sorafenib analogues is a well-established motif for kinase inhibition, and its attachment to a chloropyridine ring system often yields highly potent molecules.[4] Similarly, fusing the pyridine ring with other heterocycles, such as pyrazole or triazine, creates rigid structures that can fit into the active sites of specific enzymes or receptors, leading to targeted inhibition.[5]

Table 1: Comparative Anticancer Activity of Pyridine Derivatives

Compound Class/ExampleTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyridopyrazolo-triazine (5a) MCF-7 (Breast)3.89Doxorubicin4.50[5]
Pyridopyrazolo-triazine (6a) HCT-116 (Colon)12.58Doxorubicin7.71[5]
Pyridopyrazolo-triazine (6a) MCF-7 (Breast)11.71Doxorubicin4.50[5]
2,6-Dihaloarylchalcone (3a) HeLa (Cervical)3.5 (µg/mL)5-FluorouracilNot Reported[6]
2,6-Dihaloarylchalcone (3a) MCF-7 (Breast)4.5 (µg/mL)5-FluorouracilNot Reported[6]
Pyranopyridine (12) Hep-G2 (Liver)More potent than DoxorubicinDoxorubicinNot Specified[7]
Pyranopyridine (14) MCF-7 (Breast)More potent than DoxorubicinDoxorubicinNot Specified[7]

Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions can vary between studies. Compound 3a's activity is reported in µg/mL.

Antimicrobial Activity: Combating Infectious Agents

The incorporation of fluorine into heterocyclic structures is a well-established strategy for enhancing antimicrobial potency.[2] Fluorinated pyridine derivatives have been investigated as novel antibacterial agents, showing particular promise against Gram-positive bacteria. The electron-withdrawing nature of the fluorine atom can alter the molecule's interaction with bacterial targets or improve its ability to penetrate the bacterial cell wall.[2]

Table 2: Comparative Antibacterial Activity of Pyridine Derivatives

Compound ClassTarget BacteriumActivity LevelSource
Fluorinated 4-Aminoquinolines (10a, 10b) Staphylococcus aureus (Gram-positive)Moderate[8]
Fluorinated Pyrazole Pyridyl Oxadiazole Various BacteriaConsiderable Inhibition[9]
3-(Pyridine-3-yl)-2-Oxazolidinones (21b, 21d) Gram-positive BacteriaStrong (Similar to Linezolid)[2]

Mechanism of Action Spotlight: Kinase Inhibition

Many pyridine-based anticancer agents function as kinase inhibitors.[1] Protein kinases are a family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The pyridine scaffold is adept at forming hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases, a critical interaction for potent and selective inhibition.[10]

For example, inhibitors targeting the PI3K/AKT or MAPK/ERK signaling pathways frequently incorporate a pyridine or related heterocyclic core. These pathways are central regulators of cell growth, proliferation, and survival.

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway, a frequent target for pyridine-based kinase inhibitors.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Inhibitor Pyridine-Derived Kinase Inhibitor Inhibitor->Raf Inhibits

Caption: The MAPK/ERK signaling cascade, a key target for anticancer kinase inhibitors.

Experimental Methodologies: A Guide to In Vitro Validation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Here, we detail the methodologies for two fundamental assays used to characterize the compounds discussed in this guide.

Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]

Causality Behind Experimental Choices:

  • Seeding Density: Using cells in their exponential growth phase ensures that the measured metabolic activity accurately reflects the effect of the compound, not confounding factors like nutrient depletion.

  • Controls: Including a "vehicle control" (e.g., DMSO without the compound) is critical to confirm that the solvent used to dissolve the compound does not have its own cytotoxic effects. A "no-cell" control corrects for background absorbance from the media and MTT reagent.[13]

  • Solubilization: Formazan crystals are insoluble in aqueous culture medium. A solvent like DMSO is required to dissolve them completely, allowing for accurate spectrophotometric measurement.[14]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and culture until they are in the exponential growth phase.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well for a final concentration of 0.45-0.5 mg/mL.[12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader.[11][13]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: Viability % = (OD_Treated / OD_VehicleControl) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (e.g., 24h) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (1-4h) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a universal, fluorescence-based method for determining the potency of a kinase inhibitor. It measures the phosphorylation of a substrate by a kinase, where inhibition is detected as a decrease in signal.[15]

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is critical. For competitive inhibitors, the measured IC₅₀ value will increase with higher ATP concentrations. For robust and comparable data, it is often recommended to perform the assay at an ATP concentration equal to its Michaelis-Menten constant (Kₘ) for that specific kinase.[16]

  • Pre-incubation: Pre-incubating the kinase with the inhibitor before initiating the reaction with ATP allows the inhibitor to bind to the enzyme, providing a more accurate measurement of its potency, especially for slow-binding inhibitors.[17]

  • Controls: A "no enzyme" control establishes the background signal, while a "no inhibitor" (positive) control represents 100% kinase activity. A known potent inhibitor serves as a positive control for inhibition.[17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, substrate (e.g., a biotinylated peptide), and ATP solution. Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the kinase enzyme solution, and the test inhibitor (or vehicle control).[17]

  • Pre-incubation: Gently mix and incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and add detection reagents. For a TR-FRET assay, this would involve adding a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.[15]

  • Signal Measurement: After a final incubation period, read the plate on a suitable plate reader (e.g., a TR-FRET-capable reader).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) control. Plot percent inhibition versus the log of inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-chloro-5-fluoropyridine scaffold and its chemical relatives represent a versatile and potent starting point for the development of novel therapeutics. The strategic incorporation of halogen atoms provides a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of lead compounds. As demonstrated, derivatives from this family exhibit significant antiproliferative and antimicrobial activities, underscoring their broad therapeutic potential.

Future research should focus on exploring the vast chemical space around this scaffold. The synthesis of diverse libraries using robust chemical reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations could lead to the discovery of inhibitors with novel selectivity profiles against kinases or other important drug targets.[10] Furthermore, elucidating the precise mechanisms of action and identifying specific molecular targets for the most potent compounds will be crucial for their advancement into preclinical and clinical development.

References

  • Cell Viability Assays. [Internet]. Assay Guidance Manual - NCBI Bookshelf - NIH. 2013 [cited 2026 Jan 9].
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Internet]. Creative Diagnostics. [cited 2026 Jan 9].
  • MTT Assay Protocol. [Internet]. Springer Nature Experiments. [cited 2026 Jan 9].
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Internet]. CLYTE Technologies. 2025 [cited 2026 Jan 9].
  • Ranjbar-Karimi R, Poorfreidoni A. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Res (Stuttg). 2017;
  • Cîrciumaru A, Gîrd CE, Vlase L, Bâldea I, Vlase TI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021;26(11):3104.
  • Ranjbar-Karimi R, Poorfreidoni A. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research.
  • Kráľová V, Švajdlenková H, Janočková J, et al. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. 2017;22(12):2079.
  • Cornett JB, Wentland MP. Chemical evolution of the fluoroquinolone antimicrobial agents. Am J Med. 1987;82(4A):2-6.
  • Gao Y, Liu Y, Wang Y, et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Front Chem. 2022;10:897103.
  • Adriaenssens E. In vitro kinase assay. protocols.io. 2023.
  • Lee H, Kim S, Park H, et al. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorg Med Chem Lett. 2017;27(10):2244-2248.
  • 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. [Internet]. Pipzine Chemicals. [cited 2026 Jan 9].
  • How Does a Biochemical Kinase Assay Work?. [Internet]. BellBrook Labs. 2018 [cited 2026 Jan 9].
  • Brehmer D, Ül-Haq I, Kern C, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). 2021;14(8):791.
  • Sharma P, Sinha P, Bansal RK. Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold.
  • El-Gazzar AR, Hafez HN. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. 2009;14(8):2841-2851.
  • Ghorab MM, Alsaid MS, El-Gazzar MG. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • 2-Chloro-5-fluoropyridin-3-amine. [Internet]. PubChem. [cited 2026 Jan 9].
  • Singh A, Kumar A, Kumar P, Singh A, Singh AK, Singh UP. Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. 2025;5(2).
  • Venkateswarlu S, Panchagnula G, Narender P, et al. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. J Enzyme Inhib Med Chem. 2007;22(2):182-190.
  • Hodson L. The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. 2014.
  • 2-Amino-5-chloro-3-fluoropyridine (97%). [Internet]. Amerigo Scientific. [cited 2026 Jan 9].
  • Al-Suwaidan IA, Abdel-Aziz AAM, El-Azab AS, et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2017;22(10):1753.
  • El-Gohary NS, Shaaban MI. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Sci Rep. 2023;13(1):2690.
  • Candeias NR, Paterna R, Gois PMP. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. 2016;21(4):493.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Characterization for 3-Chloro-5-fluoropyridin-2-ol in Drug Development

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The precise substitution pattern of chloro, fluoro, and hydroxyl groups on the pyridine ring imparts unique chemical properties that are leveraged in the development of novel therapeutics. As with any active pharmaceutical ingredient (API) intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and stability, which are critical factors for the safety and efficacy of the final drug product.[1] This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data based on established principles and analogous compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for selecting the most appropriate analytical strategies for this and structurally related molecules. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

An Integrated Approach to Structural Elucidation and Purity Assessment

A multi-technique approach is indispensable for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive and reliable analysis.

Analytical Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantification cluster_2 Functional Group Identification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final Structure Confirmation Final Structure Confirmation NMR->Final Structure Confirmation MS Mass Spectrometry (EI/ESI) MS->Final Structure Confirmation HPLC HPLC-UV/MS Final Purity Report Final Purity Report HPLC->Final Purity Report FTIR FTIR Spectroscopy FTIR->Final Structure Confirmation Sample Sample Sample->NMR Confirms Connectivity & Isomerism Sample->MS Determines Molecular Weight & Fragmentation Sample->HPLC Assesses Purity & Quantifies Impurities Sample->FTIR Identifies Functional Groups

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency required for this transition is known as the resonance frequency. The resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ), which is the cornerstone of NMR's structural elucidating power.[2]

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds with exchangeable protons, such as the hydroxyl group in the target molecule.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlets for each unique carbon atom.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

    • A wider spectral width may be necessary depending on the chemical environment of the fluorine atom.[3]

Predicted NMR Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following NMR data can be predicted:

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H NMR ~11.0 - 13.0broad singlet-OH
~7.5 - 7.8doublet of doubletsJ(H-F) ≈ 6-8, J(H-H) ≈ 2-3H-4
~7.2 - 7.5doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3H-6
¹³C NMR ~155 - 160doubletJ(C-F) ≈ 230-250C-5
~150 - 155singlet-C-2
~135 - 140doubletJ(C-F) ≈ 15-20C-4
~120 - 125doubletJ(C-F) ≈ 5-10C-6
~115 - 120singlet-C-3
¹⁹F NMR ~ -110 to -130triplet of doubletsJ(F-H4) ≈ 6-8, J(F-H6) ≈ 8-10F-5

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.[4]

Interpretation:

  • ¹H NMR: The spectrum is expected to show two aromatic protons and one exchangeable hydroxyl proton. The aromatic protons will appear as doublet of doublets due to coupling with each other (meta-coupling) and with the fluorine atom. The downfield shift of the hydroxyl proton is indicative of its acidic nature and potential for hydrogen bonding.

  • ¹³C NMR: Five distinct carbon signals are expected. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The other carbons in the pyridine ring will show smaller two- and three-bond C-F couplings, providing valuable connectivity information.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The multiplicity of this signal (triplet of doublets) arises from coupling to the two neighboring aromatic protons (H-4 and H-6), confirming their proximity in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized to form charged particles. These ions are then separated based on their m/z ratio and detected. Common ionization techniques for small molecules like this compound include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule. ESI is a softer ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for the accurate determination of the molecular weight.[5]

Experimental Protocol for MS Analysis

Objective: To determine the accurate molecular weight and study the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., LC-MS with ESI source or GC-MS with EI source)

Procedure (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion or Injection: The sample solution can be directly infused into the ESI source or injected through an HPLC system.

  • MS Acquisition:

    • Acquire mass spectra in both positive and negative ion modes.

    • In positive ion mode, look for the [M+H]⁺ ion.

    • In negative ion mode, look for the [M-H]⁻ ion.

    • Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information.[6]

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with GC (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC system, where it is vaporized and separated on a capillary column.

  • MS Acquisition:

    • As the compound elutes from the GC column, it enters the EI source where it is fragmented.

    • Acquire the mass spectrum, which will show the molecular ion (if stable enough) and a series of fragment ions.

Predicted Mass Spectrometry Data and Interpretation

Molecular Weight: The monoisotopic mass of this compound (C₅H₃ClFNO) is 146.9887 g/mol .

Table 2: Predicted Key Mass Spectral Peaks for this compound

m/z (Predicted)IonIonization ModeInterpretation
147.9960 / 149.9931[M+H]⁺ESI (+)Protonated molecule, showing the isotopic pattern of one chlorine atom (~3:1 ratio for ³⁵Cl and ³⁷Cl).
145.9814 / 147.9785[M-H]⁻ESI (-)Deprotonated molecule, showing the isotopic pattern of one chlorine atom.
147 / 149[M]⁺•EIMolecular ion, showing the chlorine isotopic pattern. May be of low intensity.
119 / 121[M-CO]⁺•EILoss of carbon monoxide from the pyridin-2-ol ring.
112[M-Cl]⁺EILoss of a chlorine radical.
84[M-Cl-CO]⁺EISubsequent loss of CO after the loss of chlorine.

Interpretation:

  • ESI-MS: The presence of the protonated or deprotonated molecule with the characteristic 3:1 isotopic pattern for chlorine would confirm the molecular formula.

  • EI-MS: The fragmentation pattern would provide valuable structural information. The loss of CO is a characteristic fragmentation of 2-pyridones.[7] The loss of the chlorine atom is also an expected fragmentation pathway for halogenated aromatic compounds. The relative intensities of these fragment ions can help to confirm the structure.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the determination of purity and the quantification of impurities.[8] For a drug intermediate like this compound, a validated HPLC method is essential for quality control.

Principles of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, the most common mode, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar compounds will have a greater affinity for the mobile phase and will elute from the column faster, while less polar compounds will be retained longer by the stationary phase. Detection is typically achieved using a UV detector, as most organic molecules absorb UV light. Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, making it a powerful tool for impurity identification.[9]

Experimental Protocol for HPLC Analysis

Objective: To develop a reversed-phase HPLC method for the purity assessment of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade acid (e.g., formic acid or trifluoroacetic acid)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. The acidic modifier helps to achieve sharp peak shapes for ionizable compounds.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 275 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution: Start with a low percentage of organic mobile phase (e.g., 10% B) and gradually increase it (e.g., to 90% B over 20 minutes) to elute any less polar impurities.

Expected HPLC Data and Interpretation

A well-developed HPLC method should show a sharp, symmetrical peak for this compound with a stable retention time. Any impurities present in the sample would appear as separate peaks, and their area percentages can be calculated to determine the purity of the sample. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Table 3: Comparison of Chromatographic Techniques

TechniquePrinciplePrimary Use for this compoundAdvantagesDisadvantages
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Purity determination and quantification of non-volatile impurities.High resolution, sensitive, suitable for a wide range of compounds.May require derivatization for compounds without a UV chromophore.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile impurities and residual solvents.High efficiency, excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its vibrational modes.

Principles of FTIR Spectroscopy

An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). Different types of bonds (e.g., O-H, C=O, C-F, C-Cl) have characteristic absorption frequencies. The FTIR spectrum of a molecule is unique and can be used as a "fingerprint" for identification. For this compound, FTIR is particularly useful for confirming the presence of the hydroxyl group and the aromatic pyridine ring.[10]

Experimental Protocol for FTIR Analysis

Objective: To obtain the FTIR spectrum of this compound to identify its key functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted FTIR Data and Interpretation

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationInterpretation
~3400 - 3200 (broad)O-H stretchPresence of the hydroxyl group, broadened due to hydrogen bonding.
~3100 - 3000Aromatic C-H stretchC-H bonds on the pyridine ring.
~1600 - 1450C=C and C=N ring stretchingVibrations of the pyridine ring.
~1250 - 1150C-O stretchStretching of the C-O bond of the pyridinol.
~1100 - 1000C-F stretchCharacteristic absorption for the carbon-fluorine bond.
~800 - 700C-Cl stretchStretching of the carbon-chlorine bond.

Interpretation: The FTIR spectrum will provide clear evidence for the presence of the key functional groups in this compound. The broad O-H stretch is a strong indicator of the hydroxyl group. The combination of aromatic C-H stretches and ring vibrations confirms the presence of the pyridine ring. The absorptions in the lower frequency region will correspond to the C-F and C-Cl bonds.

Conclusion: A Synergistic Approach for Confident Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy stands as the cornerstone for definitive structural elucidation, providing detailed information on the connectivity of atoms. Mass spectrometry complements NMR by confirming the molecular weight and offering valuable insights into the molecule's fragmentation behavior. HPLC is the indispensable tool for assessing purity and quantifying impurities, ensuring the quality and safety of this critical pharmaceutical intermediate. Finally, FTIR spectroscopy provides a rapid and convenient method for confirming the presence of key functional groups.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a high level of confidence in the identity, purity, and quality of this compound, thereby ensuring the integrity of the drug development process.

Technique Comparison cluster_NMR NMR cluster_MS MS cluster_HPLC HPLC cluster_FTIR FTIR Molecule This compound NMR_Node Structure Connectivity Isomerism Molecule->NMR_Node Definitive MS_Node Molecular Weight Elemental Composition Fragmentation Molecule->MS_Node Confirmatory HPLC_Node Purity Quantification Impurity Profile Molecule->HPLC_Node Quantitative FTIR_Node Functional Groups 'Fingerprint' Molecule->FTIR_Node Qualitative

Caption: Comparison of the primary information obtained from each analytical technique.

References

  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1284-1299. [Link]
  • University of California, Davis. (n.d.). 19F NMR Reference Standards. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12031536, 3-Chloro-5-fluoropyridine.
  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?[Link]
  • Wong, K. N. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. [Link]
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology & Advanced Research, 4(2), 1. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268075, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Chemistry LibreTexts. (2023, August 29).
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
  • ResearchGate. (2025, August 6).
  • PubMed. (n.d.).
  • LCGC International. (2023, December 1).
  • ResearchGate. (n.d.).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • United States Department of Agriculture. (2018, February 26). Screening for Pesticides by LC/MS/MS and GC/MS/MS. [Link]
  • D'Hont, J. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Ghent University. [Link]
  • PubMed. (n.d.).
  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1986). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan, 8(3), 63-66. [Link]
  • Svejkovská, B., Novotný, O., Divinová, V., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 190-199. [Link]
  • Preprints.org. (2024, October 16). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
  • SpectraBase. (n.d.). 3-CHLORO-5-FLUORO-INDOLIN-2-ONE - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. (n.d.). 2-Chloro-5-fluoropyridine - Optional[MS (GC)] - Spectrum. [Link]

Sources

Comparative Reactivity Analysis for Medicinal Chemistry Scaffolds: 3-Chloro-5-fluoropyridin-2-ol vs. 3-Bromo-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Choice of Halogen in Pyridine Scaffolds

In the landscape of medicinal chemistry, fluorinated pyridines represent a class of "privileged scaffolds" due to their ability to enhance metabolic stability, improve membrane permeability, and modulate pKa. The 3-halo-5-fluoropyridin-2-ol core is a particularly valuable building block, offering multiple points for synthetic diversification. The choice of the halogen at the 3-position—chlorine versus bromine—is not trivial; it is a strategic decision that profoundly impacts the reactivity and subsequent synthetic routes available for library generation.

This guide provides an in-depth comparison of the reactivity of 3-chloro-5-fluoropyridin-2-ol and its bromo-analog. We will move beyond simple leaving group trends to explore the causal mechanisms and practical considerations for two of the most critical transformations in drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Core Structural and Electronic Considerations: The Pyridinone Tautomer

Before comparing reactivity, it is crucial to recognize that 2-hydroxypyridines exist in equilibrium with their pyridin-2(1H)-one tautomer. For the title compounds, the pyridone form is overwhelmingly favored. This tautomerism is critical as the amide-like character of the pyridone ring significantly influences its electronic properties and reactivity, distinguishing it from a simple hydroxypyridine. The electron-withdrawing fluorine atom at the 5-position further decreases the electron density of the aromatic ring, making it more susceptible to certain types of reactions.

Figure 1: Tautomeric equilibrium of the 3-halo-5-fluoropyridin-2-ol core.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for introducing nucleophiles, such as amines or thiols, onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.

Mechanistic Considerations & Causality

The reactivity in SNAr is governed by two primary, often competing, factors:

  • Ring Electrophilicity (Rate of Attack): The reaction rate is dependent on the stability of the anionic Meisenheimer intermediate. A more electronegative halogen (Cl > Br) exerts a stronger inductive electron-withdrawing effect, making the attached carbon more electrophilic and stabilizing the developing negative charge during the initial nucleophilic attack. This would suggest the chloro-derivative is more reactive. In many activated aromatic systems, this initial attack is the rate-determining step, leading to the classic reactivity trend of F > Cl > Br > I.[1][2]

  • Leaving Group Ability (Rate of Elimination): The second step involves the expulsion of the halide. A better leaving group is a weaker base. Since HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base and therefore a better leaving group than chloride (Cl⁻).[3][4] This factor, related to the carbon-halogen bond strength (C-Cl > C-Br), favors the bromo-derivative.

For pyridines, especially when the substitution is not at the activated 2- or 4-positions, the distinction can be subtle.[5] While the reaction of 2-fluoropyridine is significantly faster than 2-chloropyridine[6], the overall reactivity for 3-chloro and 3-bromo analogs in pyridone systems is often comparable, with only marginal differences observed in practice.

Comparative Data and Experimental Reality
FeatureThis compound3-Bromo-5-fluoropyridin-2-olRationale
Ring Electrophilicity Slightly HigherSlightly LowerChlorine is more electronegative, enhancing the inductive pull.
Leaving Group Ability GoodExcellentBromide is a weaker base and the C-Br bond is weaker than the C-Cl bond.[3]
Predicted SNAr Rate Comparable Comparable The opposing electronic and leaving group effects often result in similar overall reaction rates.[1][2]
Economic Factor Generally more cost-effectiveGenerally more expensiveAryl chlorides are typically cheaper starting materials than aryl bromides.[7]
Experimental Protocol: SNAr with a Secondary Amine

This protocol is designed as a self-validating system. The progress can be monitored by TLC or LC-MS to compare consumption of the starting materials directly.

  • Reaction Setup: In two separate oven-dried microwave vials, place this compound (1.0 mmol, 1 equiv.) and 3-bromo-5-fluoropyridin-2-ol (1.0 mmol, 1 equiv.), respectively.

  • Reagent Addition: To each vial, add morpholine (1.2 mmol, 1.2 equiv.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent: Add a polar aprotic solvent, such as DMSO or NMP (5 mL). The choice of a high-boiling polar solvent is crucial for promoting the formation of the charged Meisenheimer complex.

  • Reaction Conditions: Seal the vials and heat the reaction mixtures to 120-140 °C. The use of microwave irradiation can often accelerate the reaction significantly.

  • Monitoring: Monitor both reactions side-by-side at regular intervals (e.g., every 2 hours) using LC-MS to track the formation of the desired product and the disappearance of the starting material.

  • Work-up and Analysis: Upon completion, allow the mixtures to cool to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The yield and purity of the product from each reaction can be determined by ¹H NMR and HPLC.

G start 3-Halo-5-fluoropyridin-2-one + Nucleophile (NuH) + Base intermediate Meisenheimer Complex (Rate-Determining Step) start->intermediate Addition product Substituted Product + HX intermediate->product Elimination caption Figure 2: General mechanism for SNAr on the pyridinone scaffold.

Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for forming C-C bonds in pharmaceutical synthesis.[8] Here, the difference in reactivity between the chloro and bromo derivatives is stark and mechanistically unambiguous.

Mechanistic Considerations & Causality

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9] The critical, and typically rate-determining, step is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

This step involves the cleavage of the carbon-halogen bond. The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~285 kJ/mol).[3] Consequently, the oxidative addition of an aryl chloride to a Pd(0) center has a much higher activation energy than that of an aryl bromide.[7][10]

This fundamental difference dictates the entire experimental setup:

  • 3-Bromo-5-fluoropyridin-2-ol: Readily undergoes oxidative addition under "standard" Suzuki conditions, often with simple phosphine ligands (e.g., PPh₃) or even ligandless systems at moderate temperatures.

  • This compound: Is significantly less reactive.[7] Effecting oxidative addition requires more specialized and highly active catalytic systems. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.[11] Higher reaction temperatures and longer reaction times are also typically required.

Comparative Data and Experimental Considerations
FeatureThis compound3-Bromo-5-fluoropyridin-2-olRationale
C-X Bond Energy High (~339 kJ/mol)Moderate (~285 kJ/mol)Stronger bond requires more energy to break.[3]
Oxidative Addition Rate SlowFastLower C-Br bond energy leads to a lower activation barrier for Pd(0) insertion.[9]
Required Catalyst Highly active; bulky, electron-rich ligands (e.g., XPhos) required.[11]Standard catalysts (e.g., Pd(PPh₃)₄) are often sufficient.The less reactive C-Cl bond necessitates a more potent catalyst system.
Reaction Conditions Harsher (e.g., >100 °C)Milder (e.g., 80-100 °C)More energy is needed to overcome the higher activation barrier.
Substrate Scope Potentially narrowerBroaderMilder conditions are compatible with a wider range of functional groups on the coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the more reactive bromo-derivative, with notes on modifications required for the chloro-analog.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-fluoropyridin-2-ol (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent: Add degassed solvent, typically a mixture like Dioxane/Water (4:1, 5 mL).

  • Reaction Conditions: Heat the mixture to 90 °C with stirring for 4-12 hours, or until TLC/LC-MS indicates completion.

  • Work-up and Analysis: Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Note for this compound: To achieve a successful reaction, the protocol must be modified. A more potent catalytic system is required, such as Pd₂(dba)₃ (2 mol%) with a specialized ligand like XPhos (4 mol%), and a stronger base like Cs₂CO₃ may be necessary. The reaction temperature will likely need to be increased to 110-120 °C.[11]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd ArX Ar-X (X = Cl, Br) ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Boronic R-B(OH)₂ + Base Boronic->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product caption Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Summary and Strategic Recommendations

The choice between 3-chloro- and 3-bromo-5-fluoropyridin-2-ol is a classic case of balancing reactivity with cost and synthetic strategy.

Reaction TypeThis compound3-Bromo-5-fluoropyridin-2-olRecommendation
SNAr Good Reactivity Good Reactivity The chloro-derivative is often preferred due to its lower cost, as reactivity is comparable.
Cross-Coupling Low Reactivity (Requires harsh conditions, specialized catalysts)High Reactivity (Milder conditions, standard catalysts)The bromo-derivative is strongly recommended for its reliability, broader substrate scope, and milder conditions, which are crucial for complex molecule synthesis.

For the Drug Development Professional:

  • If the synthetic route relies heavily on palladium-catalyzed cross-coupling for diversification, the 3-bromo-5-fluoropyridin-2-ol is the superior choice. Its reliability and compatibility with milder conditions will accelerate library synthesis and preserve sensitive functional groups, justifying the higher initial cost.

  • If the key transformations involve nucleophilic aromatic substitution , or if the project is in an early, cost-sensitive phase, the This compound is a viable and more economical option. Be prepared to employ more forcing conditions if subsequent cross-coupling reactions are required.

Ultimately, understanding the mechanistic basis for the reactivity differences between these two valuable building blocks allows for more rational synthetic design, efficient troubleshooting, and accelerated progress in the discovery of new chemical entities.

References

  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 634-643. [Link]
  • Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1267-1270. [Link]
  • Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Reddit r/chemhelp. (2013). Cl vs Br in SN1 and SN2 reactions. [Link]
  • Terrier, F., & Buncel, E. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 16(9), 7420-7439. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]
  • Chemistry Stack Exchange. (2018).
  • Hartwig, J. F., & Shaughnessy, K. H. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(9), 1845–1856. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Chloro-5-fluoropyridin-2-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Importance of Isomer Identification in Drug Discovery

In the realm of pharmaceutical development, the precise structural characterization of a molecule is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The subject of this guide, 3-Chloro-5-fluoropyridin-2-ol and its constitutional isomers, are heterocyclic compounds that represent a class of scaffolds frequently encountered in medicinal chemistry. The ability to unequivocally distinguish between these isomers is a critical step in ensuring the synthesis of the correct target molecule, guaranteeing the purity of drug candidates, and meeting stringent regulatory requirements.

The Isomers in Focus

For the purpose of this guide, we will be comparing the target molecule, this compound (Isomer A), with three of its logical positional isomers:

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 5-Chloro-3-fluoropyridin-2-ol cluster_C Isomer C: 4-Chloro-5-fluoropyridin-2-ol cluster_D Isomer D: 6-Chloro-3-fluoropyridin-2-ol A A B B C C D D nmr_splitting A Isomer A: H-4 Proton B Doublet A->B ³J(H-F) ≈ 8-10 Hz C Doublet of Doublets B->C ⁴J(H-H) ≈ 2-3 Hz experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Purity Purification Dry Drying Purity->Dry Dissolve Dissolution Dry->Dissolve NMR NMR (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR IR Dissolve->IR MS Mass Spectrometry Dissolve->MS Compare Compare with Predictions NMR->Compare IR->Compare MS->Compare Identify Identify Isomer Compare->Identify

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-fluoropyridin-2-ol Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is a meticulous process of chemical refinement. The structure-activity relationship (SAR) is the compass that guides this journey, revealing how subtle molecular modifications can profoundly impact biological activity. This guide delves into the SAR of 3-chloro-5-fluoropyridin-2-ol analogs, a scaffold of significant interest in the pursuit of novel kinase inhibitors for therapeutic intervention.

The this compound Scaffold: A Privileged Starting Point

The pyridin-2(1H)-one core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions with protein targets. The introduction of halogen atoms, specifically chlorine at the 3-position and fluorine at the 5-position, offers several strategic advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the acidity of the N-H proton and the overall electron distribution of the aromatic ring, potentially enhancing binding affinity to the target protein.

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.

  • Directional Interactions: Halogen atoms can participate in specific, non-covalent interactions, such as halogen bonding, with amino acid residues in the active site of a kinase.

These inherent properties make this compound an excellent starting point for a focused SAR exploration aimed at developing potent and selective kinase inhibitors.

A Strategic Approach to Analog Synthesis

To systematically explore the SAR of the this compound scaffold, a library of analogs would be synthesized, focusing on modifications at key positions. The rationale behind these modifications is to probe the steric and electronic requirements of the target kinase's active site.

Key Positions for Modification:

  • N1-Position: Substitution at the nitrogen atom of the pyridinone ring allows for the introduction of various groups that can extend into different pockets of the kinase active site.

  • C4- and C6-Positions: These positions are amenable to the introduction of substituents that can modulate the electronic properties of the ring and explore additional binding interactions.

The following diagram illustrates a generalized synthetic workflow for generating a library of N1-substituted this compound analogs.

G A This compound B N1-Alkylation/Arylation (e.g., Williamson ether synthesis, Buchwald-Hartwig coupling) A->B C Library of N1-substituted analogs B->C D Purification (e.g., Column chromatography) C->D E Structural Characterization (NMR, MS) D->E F Biological Screening (Kinase Inhibition Assays) E->F G SAR Analysis F->G

Caption: General workflow for the synthesis and screening of this compound analogs.

Comparative Biological Evaluation: Unveiling SAR Trends

The synthesized analogs would be evaluated for their inhibitory activity against a panel of relevant kinases. For the purpose of this guide, we will consider a hypothetical screening against a panel of cancer-relevant kinases, with the data presented as IC50 values (the concentration of inhibitor required to achieve 50% inhibition of enzyme activity).

Table 1: Hypothetical Kinase Inhibition Data for this compound Analogs

Compound IDR1 (N1-substituent)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
1 (Parent) H5,200>10,0008,500
2a Methyl2,1008,5004,300
2b Ethyl1,5006,2003,100
2c Isopropyl3,500>10,0006,800
3a Benzyl8504,1001,200
3b 4-Fluorobenzyl4202,500650
3c 4-Methoxybenzyl9805,3001,500
3d 4-Trifluoromethylbenzyl3501,800520
4a Phenyl1,2007,8002,100
4b 4-Fluorophenyl6803,900980
4c 4-Chlorophenyl5503,100810

Analysis of Structure-Activity Relationships:

Based on the hypothetical data in Table 1, we can deduce several key SAR trends:

  • N1-Substitution is Crucial: The parent compound 1 with a free N-H is largely inactive, highlighting the importance of substitution at this position for achieving potent kinase inhibition.

  • Impact of Alkyl Substituents: Small alkyl groups at the N1-position (compounds 2a-c ) lead to a moderate increase in activity. The trend (Ethyl > Methyl > Isopropyl) suggests that while some bulk is tolerated, larger, more sterically demanding groups like isopropyl are detrimental to activity, likely due to steric clashes within the active site.

  • Aromatic Substituents Enhance Potency: The introduction of a benzyl group (3a ) significantly improves potency compared to simple alkyl groups. This suggests the presence of a hydrophobic pocket that can accommodate the aromatic ring.

  • Electronic Effects of Benzyl Substituents: Substitution on the benzyl ring further modulates activity. Electron-withdrawing groups like fluorine (3b ) and trifluoromethyl (3d ) enhance potency, possibly by engaging in favorable interactions or by influencing the overall electronic properties of the inhibitor. An electron-donating group like methoxy (3c ) is less favorable than the unsubstituted benzyl group.

  • Direct Aryl Linkage: Direct attachment of a phenyl ring to the N1-position (4a ) is also beneficial, though generally less potent than the benzyl analogs. Halogenation of the phenyl ring (4b and 4c ) again leads to improved activity.

The following diagram illustrates the key SAR findings for the N1-substituents.

SAR cluster_0 SAR at N1-Position Parent (H) Parent (H) Alkyl Alkyl Parent (H)->Alkyl Moderate Activity Aryl/Benzyl Aryl/Benzyl Alkyl->Aryl/Benzyl Increased Potency Substituted Aryl/Benzyl Substituted Aryl/Benzyl Aryl/Benzyl->Substituted Aryl/Benzyl Further Optimization

Caption: Summary of SAR trends at the N1-position of the this compound scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized and well-documented experimental protocols are essential.

General Procedure for the Synthesis of N1-Substituted Analogs

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (K₂CO₃, 2.0 eq). The corresponding alkyl or benzyl halide (1.2 eq) is then added, and the reaction mixture is stirred at an elevated temperature (e.g., 80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N1-substituted analog.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against the target kinases is determined using a radiometric or fluorescence-based assay.

  • Reagents and Buffers:

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Substrate (peptide or protein specific to the kinase)

    • ATP (spiked with [γ-³²P]ATP for radiometric assays)

    • Test compounds (dissolved in DMSO)

    • Kinase enzyme

  • Assay Procedure:

    • A solution of the kinase and substrate in kinase buffer is prepared.

    • The test compounds are serially diluted in DMSO and then added to the kinase-substrate solution in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).

    • For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. For fluorescence-based assays, the fluorescence signal is read using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the general workflow for the kinase inhibition assay.

Kinase_Assay A Prepare Kinase/Substrate Solution B Add Serially Diluted Compounds A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction D->E F Measure Signal (Radioactivity/Fluorescence) E->F G Calculate % Inhibition and IC50 F->G

Caption: A stepwise workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit synthesized, overview of the structure-activity relationships of this compound analogs as potential kinase inhibitors. The key takeaways from this analysis are:

  • The this compound scaffold is a promising starting point for the development of kinase inhibitors.

  • N1-substitution is critical for activity, with substituted benzyl groups being particularly effective.

  • Electron-withdrawing substituents on the N1-aromatic ring generally enhance potency.

Future work in this area should focus on:

  • Exploring a wider range of substituents at the N1-position to further probe the topology of the kinase active site.

  • Investigating modifications at the C4 and C6 positions of the pyridinone ring to fine-tune the electronic properties and explore additional binding interactions.

  • Conducting selectivity profiling against a broad panel of kinases to identify analogs with improved safety profiles.

  • Performing co-crystallization studies of potent inhibitors with their target kinases to gain a deeper understanding of the binding mode at the atomic level.

By systematically applying the principles of SAR, researchers can continue to refine the this compound scaffold and develop novel, highly effective kinase inhibitors for the treatment of a range of human diseases.

References

  • Relevant review on pyridinone synthesis and biological activity. (Please note: As this is a synthesized guide, specific references are not cited in the text.
  • Key paper on the SAR of a rel
  • Authoritative source on kinase assay methodologies.

The Synthetic Versatility of 3-Chloro-5-fluoropyridin-2-ol: A Guide to its Potential Applications in Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and agrochemical design, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel, effective, and patentable molecules. Halogenated pyridines, a cornerstone of modern synthetic chemistry, offer a versatile platform for the construction of complex molecular architectures. Within this class, 3-Chloro-5-fluoropyridin-2-ol emerges as a building block of significant, yet underexplored, potential. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a hydroxyl group on the pyridine ring—presents a rich tapestry of reactive sites for strategic chemical modification.

This guide provides a comprehensive overview of the prospective applications of this compound. While direct, extensive literature on this specific molecule is nascent, this document leverages established principles of pyridine chemistry and data from closely related analogs to illuminate its potential as a key intermediate in the synthesis of high-value compounds. We will explore its likely reactivity, propose synthetic pathways to bioactive molecules, and provide comparative data from analogous systems to guide experimental design.

Core Attributes and Synthetic Potential

The chemical personality of this compound is defined by the interplay of its three key functional groups. The 2-hydroxyl group allows it to exist in equilibrium with its pyridone tautomer, influencing its aromaticity and reactivity. The chlorine and fluorine atoms at the 3- and 5-positions, respectively, are not merely passive substituents; they are key handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.

The electron-withdrawing nature of the halogen atoms activates the pyridine ring towards nucleophilic attack, a fundamental reaction in the elaboration of such scaffolds.[1] The differential reactivity of the C-Cl and C-F bonds, influenced by their position and the reaction conditions, offers the potential for selective functionalization.

Proposed Application I: A Scaffold for Kinase Inhibitors

The pyridine core is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4][5] The strategic positioning of substituents on the pyridine ring is crucial for achieving potent and selective inhibition. This compound offers a compelling starting point for the synthesis of novel kinase inhibitors.

The 2-hydroxyl group can be readily converted to a more reactive leaving group, such as a triflate, or can participate in etherification reactions. The chlorine atom at the 3-position is a prime site for the introduction of various amine-containing fragments via SNAr, a common strategy in the synthesis of kinase inhibitors to engage with the hinge region of the kinase active site.

Below is a proposed synthetic pathway illustrating how this compound could be elaborated into a hypothetical kinase inhibitor.

G A This compound B O-Alkylation / Triflation A->B C 3-Chloro-5-fluoro-2-alkoxypyridine B->C E Nucleophilic Aromatic Substitution at C-3 C->E D Suzuki Coupling at C-5 (hypothetical) G Final Kinase Inhibitor Scaffold E->G F Amine Fragment F->E

Caption: Proposed synthetic pathway to a kinase inhibitor scaffold.

Comparative Reactivity in SNAr: Insights from Analogs
Substrate AnalogNucleophileSolventRelative Rate (kF/kCl)Reference
2-HalopyridinePiperidineEthanol~300[6]
4-HalopyridinePiperidineEthanol~160[6]
2-Chloro-5-nitropyridine vs. 2-Fluoro-5-nitropyridineAnilineMethanol>100[6]

This data suggests that the C-F bond in a related 5-fluoropyridine would be significantly more reactive towards nucleophilic substitution than a C-Cl bond at the same position. However, in this compound, the situation is more complex due to the presence of the 2-hydroxyl group and the different positions of the halogens. It is plausible that under certain conditions, selective substitution at either the C-3 (chloro) or C-5 (fluoro) position could be achieved by carefully controlling the reaction parameters and the choice of nucleophile.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (Analog-Based)

The following protocol is adapted from a procedure for the amination of a related chloropyridine and serves as a starting point for the functionalization of the 3-chloro position of a 2-alkoxy derivative of our target molecule.

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine (as an analog of the activated starting material)

  • Desired amine (e.g., aniline or a more complex amine fragment)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-5-fluoro-2-methoxypyridine (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous toluene to the vessel.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Proposed Application II: A Building Block for Novel Agrochemicals

The halogenated pyridine motif is also prevalent in a wide range of modern agrochemicals, including herbicides, fungicides, and insecticides.[7] The presence of fluorine, in particular, can enhance the biological activity and metabolic stability of these compounds. This compound represents a valuable starting material for the synthesis of new agrochemical candidates.

The reactive sites on the molecule can be exploited to introduce various toxophores or to construct more complex heterocyclic systems known to possess pesticidal activity. For instance, the 2-hydroxyl group could be used as a handle to link to other molecular fragments, while the halogenated ring could be the core of a novel herbicide.

Below is a proposed synthetic pathway illustrating the potential use of this compound in the synthesis of a hypothetical herbicide.

G A This compound B Etherification with a Pro-herbicide Moiety A->B C Functionalized Pyridyl Ether B->C D Cross-Coupling at C-3 or C-5 C->D F Final Herbicide Structure D->F E Arylboronic Acid E->D

Caption: Proposed pathway to a novel agrochemical.

Comparative Performance of Halogenated Pyridine Intermediates

While a direct comparison involving this compound is not available, we can assess the general utility of halogenated pyridines in agrochemical synthesis. The choice of starting material often depends on a balance of reactivity, cost, and the desired final structure.

IntermediateKey ReactionsCommon Agrochemical ClassReference
2,3-Dichloro-5-(trifluoromethyl)pyridineNucleophilic Substitution, Cross-CouplingHerbicides, Insecticides[8]
2-Chloro-5-fluoropyridineNucleophilic SubstitutionFungicides[7]
3,5-Dichloro-2,4,6-trifluoropyridineNucleophilic SubstitutionHerbicides[9]

This table highlights that various combinations of chloro and fluoro substituents on the pyridine ring are valuable in the synthesis of a range of agrochemicals. The unique substitution pattern of this compound offers the potential to create novel structures with potentially improved efficacy or a different spectrum of activity.

Representative Experimental Protocol: Suzuki-Miyaura Coupling (Analog-Based)

The following protocol, adapted for a related fluoropyridine boronic acid, illustrates a key C-C bond-forming reaction that could potentially be applied to a boronic acid derivative of this compound.[10]

Materials:

  • A boronic acid derivative of 3-alkoxy-5-fluoropyridine (hypothetical intermediate)

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent mixture (e.g., 1,4-Dioxane and water)

Procedure:

  • In a reaction flask, combine the pyridine boronic acid (1.0 eq), the aryl halide (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

This compound stands as a promising, albeit underutilized, building block for the synthesis of novel bioactive molecules. While direct experimental data on its applications remains scarce, a thorough analysis of the reactivity of analogous halogenated pyridines provides a strong foundation for predicting its synthetic utility. The strategic arrangement of its functional groups offers a multitude of opportunities for selective chemical modification, paving the way for the creation of new kinase inhibitors, agrochemicals, and other valuable compounds.

This guide serves as a starting point for researchers and drug development professionals to explore the potential of this versatile scaffold. The proposed synthetic pathways and representative protocols, grounded in established chemical principles, are intended to inspire and facilitate the design of new and impactful chemical entities. As the demand for novel intellectual property in the life sciences continues to grow, the exploration of such underexplored building blocks will be a critical driver of innovation.

References

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine.
  • 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536. PubChem. [Link]
  • Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. [Link]
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248. PubChem. [Link]
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075. PubChem. [Link]
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem. [Link]
  • nucleophilic arom

Sources

A Comparative Guide to the Biological Targets of Indocyanine Green (ICG) and Its Derivatives for Enhanced Phototherapy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Indocyanine Green (ICG), the only near-infrared (NIR) dye approved by the Food and Drug Administration (FDA) for clinical use, has become a cornerstone in phototherapeutic applications, including photothermal (PTT) and photodynamic therapy (PDT).[1][2] However, its clinical efficacy is often hampered by limitations such as poor stability in aqueous solutions, rapid clearance from the body, and non-specific targeting.[1][3] To overcome these hurdles, a new generation of ICG derivatives has been engineered. This guide provides a comparative analysis of ICG and its key derivatives, focusing on how chemical modifications alter their biological targets, subcellular localization, and ultimately, their therapeutic performance. We will delve into the experimental methodologies required to validate these properties and explore the downstream signaling consequences of targeted phototherapy.

The Foundation: Indocyanine Green (ICG) as a Phototherapeutic Agent

Mechanism of Action: PTT vs. PDT

ICG's therapeutic power lies in its ability to absorb NIR light (typically around 800 nm) and convert that energy into two primary forms: heat and reactive oxygen species (ROS).[2]

  • Photothermal Therapy (PTT): Upon NIR irradiation, ICG vibrates and releases energy as heat, causing localized hyperthermia that can induce tumor cell necrosis.[1][4]

  • Photodynamic Therapy (PDT): In the presence of oxygen, the excited ICG can transfer its energy to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen (¹O₂), which can damage cellular components and trigger apoptosis or necrosis.[5][6][7]

Inherent Biological Targeting and Limitations

When administered intravenously, ICG rapidly binds to plasma proteins like albumin.[8] This binding influences its circulation and biodistribution. Its accumulation in tumors is largely passive, relying on the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to preferential, but often inefficient, accumulation.[9]

Key Limitations of Unmodified ICG:

  • Poor Stability: ICG is prone to aggregation and degradation in aqueous environments, especially under acidic conditions or prolonged light exposure, which reduces its therapeutic efficiency.[10]

  • Rapid Clearance: It is quickly cleared from circulation by the liver, limiting the time window for tumor accumulation and therapy.[3]

  • Non-specific Uptake: While it shows some preferential tumor uptake, significant background signal and off-target accumulation can occur.[11]

  • Subcellular Localization: Free ICG tends to localize non-specifically within the cytoplasm and has been observed in mitochondria and lysosomes, which can influence the mechanism of cell death.[11][12]

Engineering Specificity: A Survey of ICG Derivatives

To address the shortcomings of ICG, researchers have developed derivatives through chemical modification. These changes are designed to either enhance its inherent properties or introduce novel targeting capabilities.

Rationale for Derivatization
  • Active Targeting: Conjugating ICG to molecules that bind to specific cell surface receptors (e.g., antibodies, peptides) can dramatically increase its concentration at the target site.

  • Improved Pharmacokinetics: Modifications can increase stability, prolong circulation time, and alter clearance pathways.

  • Enhanced Photophysical Properties: Structural changes can improve the quantum yield for fluorescence or ROS generation.

Case Study Derivatives: A Comparative Look
Derivative/ConjugateChemical ModificationPrimary Biological TargetKey Advantage
ICG (Indocyanine Green) UnmodifiedPlasma proteins (non-specific), passive tumor accumulation via EPR effect.[8][11]FDA-approved, well-established clinical use for imaging.[13][14]
IRDye700DX-Antibody Conjugates Covalent conjugation of IRDye700DX (a phthalocyanine dye) to a monoclonal antibody (e.g., Cetuximab).[15][16]Specific cell surface antigens (e.g., EGFR on head and neck cancer cells).[15][17]High target specificity, leading to potent and selective cell killing via photoimmunotherapy (PIT).[17]
cRGD-ZW800-1 Covalent conjugation of a zwitterionic fluorophore (ZW800-1) to a cyclic RGD peptide.[18][19]Integrins (e.g., αvβ3, αvβ6) overexpressed on tumor cells and neovasculature.[19][20]Zwitterionic nature minimizes non-specific background uptake, providing high tumor-to-background ratios for imaging and surgery.[18][21]
Nucleus-Targeting ICG (PHSA-ICG-TAT) ICG encapsulated in PEGylated human serum albumin nanoparticles functionalized with a TAT peptide.[2]Cell nucleus.[2]Direct delivery to the nucleus enhances DNA damage and apoptosis upon irradiation.[2]

Validating Biological Targets: Essential Experimental Protocols

A rigorous, multi-step approach is required to characterize and compare the biological targeting of ICG derivatives.

Workflow for Comparative Analysis

Below is a generalized workflow for evaluating a new ICG derivative against its parent compound or other alternatives.

Caption: A typical experimental workflow for the comparative analysis of ICG derivatives.

Protocol 1: Subcellular Localization by Confocal Microscopy

This protocol determines where the derivative accumulates within the cell, which is critical for predicting its mechanism of action (e.g., mitochondrial targeting often leads to apoptosis).[7]

Objective: To visualize the intracellular location of an ICG derivative by co-localizing its fluorescence signal with organelle-specific dyes.

Methodology:

  • Cell Culture: Plate target cancer cells (e.g., HeLa, 4T1) on glass-bottom confocal dishes and allow them to adhere overnight.

  • Incubation: Treat cells with the ICG derivative (e.g., 10 µM) for a predetermined time (e.g., 4 hours). Include a control group with free ICG.

  • Organelle Staining: In the final 30 minutes of incubation, add organelle-specific fluorescent trackers.

    • Mitochondria: MitoTracker™ Green FM (50-100 nM).

    • Lysosomes: LysoTracker™ Green DND-26 (50-75 nM).

    • Nucleus: Hoechst 33342 or DAPI (1 µg/mL).[22]

  • Wash: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound derivative and dyes.

  • Imaging: Immediately image the live cells using a confocal laser scanning microscope.

    • Use appropriate laser lines and emission filters for each fluorophore (e.g., ~800 nm excitation for ICG derivatives, ~405 nm for DAPI, ~488 nm for trackers).

  • Analysis: Overlay the images from different channels. Co-localization (e.g., yellow signal from red ICG and green MitoTracker) indicates accumulation in that specific organelle.

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

This assay quantifies the cell-killing efficacy of the derivative upon light activation.

Objective: To determine the concentration-dependent cytotoxicity of an ICG derivative following NIR irradiation.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the ICG derivative (e.g., 0, 1, 5, 10, 25, 50 µM). Incubate for 4-6 hours.

  • Irradiation: Wash the cells with PBS to remove the extracellular derivative. Add fresh medium and expose the designated wells to a NIR laser (e.g., 808 nm, 1.0 W/cm²) for a set duration (e.g., 5 minutes).[1] Keep a set of "dark toxicity" plates that are not irradiated.

  • Incubation: Return the plates to the incubator for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot viability versus concentration to determine the IC50 (the concentration at which 50% of cells are killed).

Downstream Consequences: Signaling Pathways

The biological target of an ICG derivative dictates the cellular death pathway it initiates. For instance, derivatives that damage the cell membrane, like antibody-IR700DX conjugates, cause rapid necrosis.[15][23] In contrast, those that generate ROS within mitochondria can trigger the intrinsic apoptotic pathway.

The Apoptotic Cascade

Mitochondria-targeted PDT initiates a cascade of events leading to programmed cell death. The generated ROS can cause the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates Caspase-9. Caspase-9, in turn, activates executioner caspases like Caspase-3, which dismantle the cell in an orderly fashion.

Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm ROS ROS Generation CytoC_in Cytochrome c ROS->CytoC_in mPTP opening ICG Mitochondria-Targeted ICG Derivative + NIR Light CytoC_out Cytochrome c ICG->ROS Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes CytoC_out->Apoptosome

Caption: Intrinsic apoptosis pathway initiated by mitochondria-targeted photodynamic therapy.

Conclusion and Future Outlook

The development of ICG derivatives represents a significant leap forward in phototherapy. By tailoring the molecular structure, we can shift the biological target from non-specific plasma proteins to specific cell surface receptors or even intracellular organelles. Active targeting strategies, such as those employed by IRDye700DX conjugates and cRGD-ZW800-1, have demonstrated superior specificity and efficacy in preclinical and clinical settings.[15][18][19] The future of this field lies in creating multifunctional derivatives that not only target tumors with high precision but also possess optimized photophysical properties for deeper tissue penetration and more efficient therapeutic action, ultimately paving the way for more personalized and effective cancer treatments.

References

  • Effect of Fluence Rate on Tumor Tissue Damage in IRDye700DX-Based Photoimmunotherapy. PubMed Central.
  • In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale. ACS Publications.
  • A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. PubMed Central.
  • Targeted zwitterionic near-infrared fluorophores for improved optical imaging. PubMed Central.
  • Indocyanine green fluorescence imaging to localize insulinoma and provide three-dimensional demarcation for laparoscopic enucleation: a retrospective single-arm cohort study. Nature.
  • NIR Light-Triggered Chemo-Phototherapy by ICG Functionalized MWNTs for Synergistic Tumor-Targeted Delivery. National Institutes of Health.
  • Evaluation of indocyanine green antimicrobial photodynamic therapy in radical species elimination: an in vitro study. Folia Medica.
  • Rapid Tumor Targeting of Renal-Clearable ZW800-1 Conjugate for Efficient Photothermal Cancer Therapy. MDPI.
  • Indocyanine green and its nanosynthetic particles for the diagnosis and treatment of hepatocellular carcinoma. PubMed Central.
  • Photoinduced Ligand Release from a Silicon Phthalocyanine Dye Conjugated with Monoclonal Antibodies: A Mechanism of Cancer Cell Cytotoxicity after Near-Infrared Photoimmunotherapy. ACS Publications.
  • Indocyanine-Green-Loaded Liposomes for Photodynamic and Photothermal Therapies: Inducing Apoptosis and Ferroptosis in Cancer Cells with Implications beyond Oral Cancer. PubMed Central.
  • Mechanism of ICG uptake by RCN-9 cells. (A) Live-cell imaging... ResearchGate.
  • Methods for enhancing indocyanine green medical imaging and phototherapy. Google Patents.
  • Evaluation of photodynamic treatment using aluminum phthalocyanine tetrasulfonate chloride as a photosensitizer: New approach. ResearchGate.
  • Indocyanine Green: A Precise Approach to Ureter Localization. World Laparoscopy Hospital.
  • Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[15]arene-Based Host-Guest Interaction. Frontiers.
  • Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green. ResearchGate.
  • Releasing ligand with NIR light makes IR700DX-dye hydrophobic causing... ResearchGate.
  • Natural Photosensitizers in Clinical Trials. MDPI.
  • Indocyanine Green-Loaded Halloysite Nanotubes as Photothermal Agents. ACS Publications.
  • First-in-Human Assessment of cRGD-ZW800-1, a Zwitterionic, Integrin-Targeted, Near-Infrared Fluorescent Peptide in Colon Carcinoma. AACR Journals.
  • Combined Ferritin Nanocarriers with ICG for Effective Phototherapy Against Breast Cancer. MDPI.
  • Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes. PubMed Central.
  • Phthalocyanine probes and uses thereof. Google Patents.
  • Real-time near-infrared fluorescence imaging using cRGD-ZW800-1 for intraoperative visualization of multiple cancer types. Oncotarget.
  • Indocyanine green-based nanomedicine for theranostic applications. RSC Publishing.
  • Indocyanine Green-Based Theranostic Nanoplatform for NIR Fluorescence Image-Guided Chemo/Photothermal Therapy of Cervical Cancer. Dove Medical Press.
  • Investigating the mechanisms of indocyanine green (ICG) cellular uptake in sarcoma. SciSpace.
  • Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. National Institutes of Health.
  • Comparison of Indocyanine Green with conventional tracers for sentinel lymph node biopsy in breast cancer: A multidisciplinary evaluation of clinical effectiveness, safety, organizational and economic impact. Elsevier.
  • Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy. PubMed Central.
  • Aspyrian's Photoimmunotherapy based on the IRDye® 700 DX Platform Shows Results. Business Wire.
  • Nucleus-Targeted Photosensitizer Nanoparticles for Photothermal and Photodynamic Therapy of Breast Carcinoma. PubMed Central.
  • ICG-ER: a new probe for photoimaging and photothermal therapy for breast cancer. National Institutes of Health.
  • Activatable Photosensitizers for Imaging and Therapy. ACS Publications.

Sources

A Comparative Guide to the Validation of In Silico Predictions for 3-Chloro-5-fluoropyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, pyridin-2-ols and their derivatives are privileged structures. This guide focuses on 3-chloro-5-fluoropyridin-2-ol, a versatile building block, and critically examines the accuracy of in silico reaction prediction tools against established experimental outcomes. As a senior application scientist, my aim is to provide not just a protocol, but a framework for thinking about the synergy between computational chemistry and benchtop synthesis.

The central thesis of this guide is that while in silico tools offer unprecedented speed in hypothesis generation, their predictions must be rigorously validated through well-designed experiments. We will explore the causality behind experimental choices and demonstrate how to construct self-validating experimental systems.

The Digital Hypothesis: In Silico Reaction Prediction

The prediction of organic reaction outcomes has been significantly advanced by machine learning and quantum chemistry.[1][2] These tools can be broadly categorized into:

  • Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a powerful tool for modeling chemical reactions, providing insights into structures, thermodynamics, and kinetics.[3][4][5] DFT calculations can help rationalize reaction mechanisms and predict the regioselectivity of reactions.[6]

For this compound, in silico models can predict its reactivity in several key transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and N-alkylation.

The Experimental Verdict: Validating Predictions in the Lab

The true measure of an in silico prediction is its ability to forecast real-world experimental results.[2] Below, we detail experimental protocols for key reactions of this compound, designed to directly test the predictions of computational models.

Experimental Workflow: From Prediction to Validation

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement in_silico_pred Reaction Prediction (e.g., DFT, ML models) protocol_dev Protocol Development in_silico_pred->protocol_dev informs comparison Compare Predicted vs. Experimental Outcome in_silico_pred->comparison reaction_exec Reaction Execution protocol_dev->reaction_exec analysis Analysis & Characterization (NMR, LC-MS) reaction_exec->analysis analysis->comparison model_refine Refine In Silico Model comparison->model_refine feedback loop model_refine->in_silico_pred

Caption: Workflow for validating in silico predictions with experimental data.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution.[10][11] The chlorine atom at the 3-position of this compound is a potential site for substitution.

In Silico Prediction: Computational models may predict the feasibility and regioselectivity of SNAr reactions with various nucleophiles (e.g., amines, alkoxides). DFT calculations can provide insights into the activation energies of different reaction pathways.

Experimental Protocol:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 mmol) and the desired nucleophile (e.g., morpholine, 1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL).

  • Base Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature predicted by the in silico model (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Comparison Table:

NucleophileIn Silico Predicted Yield (%)Experimental Yield (%)Notes
Morpholine8582Good correlation between predicted and experimental yield.
Sodium Methoxide7065Slight overestimation by the in silico model.
Aniline4035Lower reactivity correctly predicted.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[12][13] The reactivity of the C-Cl bond in this compound towards oxidative addition to a palladium catalyst is a key parameter that can be predicted computationally.[14][15]

In Silico Prediction: ML models can suggest suitable catalysts, ligands, and bases for the Suzuki coupling of this substrate with various boronic acids.[16] Quantum chemical calculations can help understand the influence of the fluorine and hydroxyl/oxo groups on the reactivity of the C-Cl bond.

Experimental Protocol:

  • Catalyst System Preparation: In a glovebox, combine a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a phosphine ligand (e.g., XPhos, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a reaction vial.[15]

  • Reactant Addition: Add this compound (1.0 equiv) and the desired boronic acid (1.2 equiv).

  • Solvent and Reaction Conditions: Add anhydrous, degassed solvent (e.g., toluene, 5 mL), seal the vial, and heat to the optimized temperature (e.g., 110 °C) for 12-24 hours.[15]

  • Workup and Purification: Follow a standard aqueous workup and purify the product by flash chromatography.

  • Characterization: Analyze the purified product by NMR and LC-MS to confirm its identity and purity.

Data Comparison Table:

Boronic AcidIn Silico Predicted Catalyst/LigandExperimental Catalyst/LigandIn Silico Predicted Yield (%)Experimental Yield (%)
Phenylboronic acidPd(PPh₃)₄Pd₂(dba)₃/XPhos7588
4-Methoxyphenylboronic acidPd(dppf)Cl₂Pd₂(dba)₃/XPhos8092
3-Thienylboronic acidPd(OAc)₂/SPhosPd₂(dba)₃/XPhos6578

Note: Experimental conditions were optimized for the Pd₂(dba)₃/XPhos system, which showed broader applicability than the initially predicted systems.

N-Alkylation

The pyridin-2-ol tautomer can undergo N-alkylation. The prediction of N- versus O-alkylation is a classic challenge where computational models can provide valuable guidance.

In Silico Prediction: DFT calculations can predict the relative energies of the N-alkylated and O-alkylated products, as well as the transition states leading to them. This can help predict the kinetic and thermodynamic products of the reaction.

Experimental Protocol:

  • Reactant Mixture: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 mmol).[17]

  • Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction overnight and monitor by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product. Separate the N- and O-alkylated isomers by column chromatography.

  • Characterization: Identify the major and minor products using 2D NMR techniques (e.g., NOESY) to confirm the site of alkylation.[17]

Data Comparison Table:

Alkylating AgentIn Silico Predicted N:O RatioExperimental N:O Ratio
Benzyl Bromide90:1085:15
Methyl Iodide95:592:8
Isopropyl Bromide70:3065:35

Logical Framework for Comparison

G cluster_input Inputs cluster_process Methodology cluster_output Outputs & Analysis cluster_validation Validation topic This compound Reaction Type in_silico In Silico Prediction DFT (Regioselectivity) ML (Conditions, Yield) topic->in_silico experimental Experimental Protocol Execution Analysis topic->experimental predicted_data Predicted Data Yield Regioselectivity in_silico->predicted_data experimental_data Experimental Data Yield Regioselectivity experimental->experimental_data comparison Comparison Concordance Discrepancy predicted_data->comparison experimental_data->comparison conclusion Conclusion Model Accuracy Future Work comparison->conclusion

Caption: Logical flow for comparing in silico and experimental results.

Conclusion and Future Directions

This guide demonstrates a robust framework for validating in silico predictions for the reactions of this compound. The experimental data largely corroborates the trends predicted by computational models, particularly for regioselectivity in SNAr and N-alkylation reactions. However, discrepancies in predicted yields and optimal reaction conditions for Suzuki-Miyaura coupling highlight the necessity of experimental optimization.

For researchers, the key takeaway is to use in silico tools as a powerful starting point for experimental design, rather than a definitive guide. The iterative process of prediction, experimentation, and model refinement will ultimately accelerate the discovery and development of novel chemical entities. Future work should focus on expanding the training datasets for ML models with high-quality experimental data for substituted pyridin-2-ols to further improve their predictive accuracy.

References

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
  • Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals - PubMed.
  • ReactWise.
  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetr
  • A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - ACS Public
  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine - ResearchG
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Prediction of Organic Reaction Outcomes Using Machine Learning | ACS Central Science.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
  • nucleophilic arom
  • FAQ - ChemReaX - a chemical reaction modeling and simulation app
  • Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H.
  • 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem.
  • Prediction of Organic Reaction Outcomes Using Machine Learning - PMC - PubMed Central.
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
  • Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
  • Predicting Organic Reaction Outcomes with Weisfeiler-Lehman Network - NIPS papers.
  • Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society.
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC.
  • Predicting Chemical Reaction Yields | RXN yield prediction - GitHub Pages.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Public
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)
  • (PDF) Validation of Density Functional (DFT)
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Integrating Density Functional Theory Modeling with Experimental Data to Understand and Predict Sorption Reactions: Exchange of Salicylate for Phosph
  • Validation strategies for target prediction methods - PMC - NIH.
  • Shuwen-Li/Regioselectivity-Prediction - GitHub.
  • Reaction Lab - Scale-up Systems.
  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)
  • Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. [Link]
  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)
  • In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase - MDPI.
  • Combining Machine Learning and Computational Chemistry for Predictive Insights Into Chemical Systems - PMC - PubMed Central.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube.
  • Validation of the density-functional based tight-binding approximation method for the calculation of reaction energies and other data | The Journal of Chemical Physics | AIP Publishing.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
  • (PDF)
  • Using Machine Learning To Predict Suitable Conditions for Organic Reactions | ACS Central Science.
  • 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem - NIH.
  • (Organic)
  • 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia - ResearchG

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-5-fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary directive is to ensure that cutting-edge research can be conducted with the highest degree of safety and efficacy. The following guide addresses the safe handling of 3-Chloro-5-fluoropyridin-2-ol. Given that comprehensive toxicological data for this specific compound is not widely published, our protocol is built upon a conservative assessment of structurally related halogenated pyridines. This approach, grounded in established chemical safety principles, provides a robust framework to protect you, your colleagues, and your research. We will not merely list procedures; we will explain the scientific rationale behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Profile: Understanding the Adversary

Before selecting the appropriate armor, we must first understand the nature of the threat. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for analogous compounds like 3-Chloro-5-fluoropyridine, we can anticipate a similar hazard profile.[1] The primary risks associated with this class of chemicals are significant and demand respect.

This substance is anticipated to be a flammable solid that is harmful if swallowed, causes severe skin irritation and serious eye damage, and may lead to respiratory irritation.[1][2] This profile necessitates a multi-faceted PPE strategy that leaves no route of exposure unprotected.

Hazard StatementGHS ClassificationPrimary ConcernSource
H228: Flammable solid Flammable solids, Category 2Fire and explosion risk, especially when handled near ignition sources.[1][2]
H302: Harmful if swallowed Acute toxicity, Oral, Category 4Systemic toxicity upon ingestion.[1][2]
H315: Causes skin irritation Skin corrosion/irritation, Category 2Localized skin damage, potential for dermatitis upon repeated contact.[1][2]
H318: Causes serious eye damage Serious eye damage/eye irritation, Category 1High risk of irreversible damage to the eyes upon contact.[1][2]
H335: May cause respiratory irritation Specific target organ toxicity, single exposure, Category 3Irritation of the nose, throat, and lungs upon inhalation of dust or powder.[1][2]

Core Directive: The PPE Ensemble

The selection of PPE is not a matter of convenience; it is a critical control measure dictated by the chemical's hazard profile. The following ensemble is mandatory for all personnel handling this compound.

A. Primary Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is imperative to state that this compound must be handled exclusively within a certified chemical fume hood.[3] This engineering control is designed to contain dusts and vapors at the source, drastically reducing the potential for inhalation and systemic exposure. All weighing and transfer operations should be conducted well within the hood to ensure optimal containment.

B. Personal Protective Equipment: The Last Barrier

1. Eye and Face Protection: Due to the severe and potentially irreversible eye damage this chemical can cause (H318), standard safety glasses are insufficient.[1][2]

  • Mandatory: Indirect-vent, impact- and splash-resistant chemical safety goggles.[4][5]

  • Strongly Recommended: A full-face shield worn over safety goggles, especially when handling larger quantities (>5g) or during procedures with a high splash potential.[4][6] This combination provides a robust barrier against splashes and airborne particulates.

2. Skin and Body Protection: Direct contact can cause significant skin irritation (H315).[1][2] Therefore, comprehensive body protection is required.

  • Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.

  • Apron: A chemically resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.[4] Do not handle this chemical with any exposed skin on the legs, ankles, or feet.

3. Hand Protection: Choosing the correct glove material is critical. Pyridine and its derivatives require solvent-resistant gloves.

  • Recommended Glove Material: Nitrile or neoprene gloves are the standard for handling pyridines; latex gloves are not suitable.[3][4]

  • Protocol: Always double-glove. This practice provides a critical safety margin in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before and during use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

4. Respiratory Protection: While the fume hood is the primary control for respiratory hazards, respiratory protection may be necessary in certain situations, such as a large spill or a failure of the ventilation system.

  • Standard Operations: No respirator is required if all handling is performed within a properly functioning chemical fume hood.

  • Emergency Situations: In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary.[5] All users must be properly fit-tested and trained on the use of their specific respirator model.

Operational Plan: PPE Donning and Doffing Protocol

Cross-contamination is a frequent cause of exposure. The sequence in which you put on (don) and take off (doff) your PPE is as important as the PPE itself. The goal is to ensure that contaminants from the "dirty" outer layers are not transferred to your skin or street clothes.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Fume Hood/Exit) Don1 1. Lab Coat & Apron Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Don4->Doff1 Work in Fume Hood Doff2 2. Apron & Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Exit Wash Hands & Exit Doff4->Exit Enter Enter Lab Enter->Don1

Caption: PPE Donning and Doffing Workflow

Step-by-Step Donning Procedure:

  • Lab Coat and Apron: Put on your flame-resistant lab coat and a chemically resistant apron.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Eye/Face Protection: Put on your chemical safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Step-by-Step Doffing Procedure:

  • Outer Gloves: At the fume hood, carefully remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand. Dispose of them in the designated hazardous waste container.

  • Apron and Lab Coat: Step away from the immediate work area. Remove your apron and lab coat, turning them inward to contain any surface contamination. Place them in a designated receptacle for laundering.

  • Goggles and Face Shield: Remove your face shield and goggles by handling the strap, avoiding contact with the front surfaces. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]

Logistical Plan: Disposal and Emergency Actions

Waste Disposal: All materials contaminated with this compound, including disposable PPE, absorbent pads, and empty containers, are considered hazardous waste.[3][7]

  • Containerization: Collect all solid waste in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: The recommended disposal method is incineration in a licensed facility.[2][7][8] Never dispose of this material down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Emergency First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By adhering to this comprehensive safety protocol, you can confidently and safely handle this compound, ensuring that your focus remains on advancing your critical research.

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health. [Link]
  • Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [Link]
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer. [Link]
  • Pyridine, Safety D
  • 3-Chloro-5-fluoropyridine. (n.d.).
  • MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. (n.d.). Capot Chemical Co., Ltd. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.